N-PEG3-N'-(azide-PEG3)-Cy5
Description
Properties
Molecular Formula |
C39H54ClN5O6 |
|---|---|
Molecular Weight |
724.3 g/mol |
IUPAC Name |
2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol chloride |
InChI |
InChI=1S/C39H54N5O6.ClH/c1-38(2)32-12-8-10-14-34(32)43(19-23-47-27-29-49-25-21-45)36(38)16-6-5-7-17-37-39(3,4)33-13-9-11-15-35(33)44(37)20-24-48-28-31-50-30-26-46-22-18-41-42-40;/h5-17,45H,18-31H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XDWWTFOMGZZKBB-UHFFFAOYSA-M |
Appearance |
Solid powder |
Purity |
>97% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5 |
Origin of Product |
United States |
Foundational & Exploratory
N-PEG3-N'-(azide-PEG3)-Cy5: A Technical Guide to a Bifunctional Fluorescent Linker
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, applications, and handling of N-PEG3-N'-(azide-PEG3)-Cy5. This bifunctional molecule, featuring a terminal azide (B81097) group and a Cy5 fluorescent dye separated by two polyethylene (B3416737) glycol (PEG) spacers, is a valuable tool in bioconjugation and fluorescence-based detection methodologies.
Core Chemical Properties
This compound is a specialized chemical reagent designed for covalent labeling and fluorescent detection of biomolecules. Its structure incorporates three key functional components: an azide group for "click" chemistry, a Cy5 fluorophore for detection, and PEG linkers to enhance solubility and reduce steric hindrance.
Data Presentation: Summary of Quantitative Data
The following table summarizes the key quantitative properties of this compound and its common variants. Note that exact values may vary slightly between different commercial suppliers.
| Property | Value | References |
| Molecular Formula | C47H70ClN7O8 | [1] |
| Molecular Weight | ~896.57 g/mol | [1] |
| Excitation Maximum (λex) | ~646 - 649 nm | [2][3] |
| Emission Maximum (λem) | ~662 - 667 nm | [2][3] |
| Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ at λex | [3] |
| Solubility | Soluble in DMSO, DMF, and DCM. Limited solubility in water. | [3] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [3] |
Mechanism of Action and Applications
The primary utility of this compound lies in its ability to participate in bioorthogonal "click chemistry" reactions. The terminal azide (N₃) group allows for highly specific and efficient covalent bond formation with molecules containing a terminal alkyne or a strained cyclooctyne (B158145). This reaction is the foundation for its application in labeling and detecting a wide array of biomolecules.
The hydrophilic PEG spacers increase the overall water solubility of the molecule and provide a flexible linker that separates the Cy5 dye from the target biomolecule, which can help to minimize potential quenching of the fluorescent signal and reduce steric hindrance during conjugation.
Key Applications Include:
-
Fluorescent Labeling of Biomolecules: Covalent attachment to proteins, nucleic acids, lipids, and other biomolecules that have been modified to contain an alkyne or cyclooctyne group.[4][5]
-
Fluorescence Microscopy: Visualization of the localization and trafficking of labeled biomolecules within cells.[4]
-
Flow Cytometry: Identification and quantification of cells labeled with the Cy5 dye.
-
Proteomics: Used in activity-based protein profiling (ABPP) to label and identify specific enzyme activities.[6]
-
Drug Development: As a component of antibody-drug conjugates (ADCs) or for tracking the delivery of therapeutic molecules.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the structure of this compound and its application in common experimental workflows.
Caption: Molecular structure of this compound.
Caption: General workflow for a click chemistry reaction.
Caption: A typical experimental workflow for biomolecule labeling.
Experimental Protocols
The following are generalized protocols for using this compound in click chemistry reactions. The optimal conditions will depend on the specific biomolecule and experimental setup and should be optimized accordingly.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a robust and widely used method for conjugating azides and terminal alkynes.[][9]
Materials:
-
Alkyne-modified biomolecule in a copper-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5).
-
This compound.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper(I)-stabilizing ligand, such as THPTA (e.g., 100 mM in water).[10]
-
Reducing agent, such as sodium ascorbate (B8700270) (freshly prepared, e.g., 300 mM in water).[10]
-
DMSO or DMF for dissolving the azide-Cy5 reagent.
Protocol:
-
Prepare the Biomolecule: Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the Azide-Cy5 Reagent: Dissolve this compound in DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction (to a final concentration of 5-15 mM).[10]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing and protected from light.
-
Purification: Remove the excess dye and catalyst using methods such as size-exclusion chromatography (SEC), spin columns, dialysis, or affinity purification.[11][12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC, or copper-free click chemistry, is ideal for live-cell labeling and applications where copper toxicity is a concern.[7][13] It utilizes a strained cyclooctyne instead of a terminal alkyne.
Materials:
-
Cyclooctyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
DMSO or DMF for dissolving the azide-Cy5 reagent.
Protocol:
-
Prepare the Biomolecule: Dissolve the cyclooctyne-modified biomolecule in the reaction buffer.
-
Prepare the Azide-Cy5 Reagent: Dissolve this compound in DMSO or DMF to create a stock solution.
-
Set up the Reaction: Combine the cyclooctyne-modified biomolecule and a 2 to 5-fold molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction at 37°C for 1-12 hours, or at 4°C for 12-48 hours, protected from light.[7]
-
Purification: Purify the labeled biomolecule as described for the CuAAC protocol.[2][11]
Characterization of the Labeled Product
After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL) and confirm successful conjugation.
-
Spectrophotometry: Measure the absorbance at 280 nm (for protein) and ~650 nm (for Cy5) to calculate the DOL.[11]
-
SDS-PAGE: Analyze the labeled protein by SDS-PAGE and visualize the gel using a fluorescence scanner to confirm that the fluorescence is associated with the protein band.[2]
-
Mass Spectrometry: Use mass spectrometry to confirm the covalent attachment of the dye to the biomolecule.[7]
Safety and Handling
Hazard Identification:
-
While a specific safety data sheet for this compound is not widely available, related azide-containing compounds may be harmful if swallowed and can cause skin and eye irritation.[14][15]
-
Azides can form explosive compounds with certain metals, particularly heavy metals.[16]
Handling and Storage Recommendations:
-
Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area.[15] Use non-metal spatulas for handling the solid compound.[16]
-
Storage: Store at -20°C in a dry, dark place.[3] Keep away from heat, light, and incompatible materials such as strong acids and heavy metals.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid disposing of azide-containing solutions down drains that may contain lead or copper pipes.[16]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[14]
-
Skin Contact: Wash with plenty of soap and water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[15]
References
- 1. N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5 Datasheet DC Chemicals [dcchemicals.com]
- 2. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
- 4. Fluorescent tag - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]
- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. N-(azide-PEG3)-N'-(PEG4-acid)-Cy5|MSDS [dcchemicals.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. ehs.wisc.edu [ehs.wisc.edu]
N-PEG3-N'-(azide-PEG3)-Cy5 synthesis protocol
An In-depth Technical Guide to the Synthesis of N,N'-bis-(azide-PEG3)-Cy5
This guide provides a comprehensive overview and a detailed protocol for the synthesis of N,N'-bis-(azide-PEG3)-Cy5, a bifunctional cyanine (B1664457) dye derivative. This molecule is of significant interest to researchers in drug development and bioconjugation due to its utility in "click chemistry" applications. The presence of two terminal azide (B81097) groups on flexible polyethylene (B3416737) glycol (PEG) linkers allows for the covalent attachment of the fluorescent Cy5 core to two alkyne-containing molecules, making it a valuable tool for creating complex bioconjugates, such as those used in Proteolysis Targeting Chimeras (PROTACs).[1][]
The synthesis strategy detailed herein involves a two-stage process: first, the preparation of an amino-PEG3-azide linker, a crucial heterobifunctional building block. This is followed by the conjugation of this linker to a commercially available Cy5 bis-NHS ester. This approach ensures a controlled and high-yield synthesis of the final product.
Stage 1: Synthesis of Amino-PEG3-Azide
The initial phase of the synthesis focuses on creating the key linker molecule, amino-PEG3-azide. This is achieved through a three-step process starting from the commercially available N-Boc-amino-PEG3-OH. This involves the conversion of the terminal hydroxyl group to an azide, followed by the deprotection of the amine.
Experimental Protocol: Stage 1
Step 1a: Mesylation of N-Boc-amino-PEG3-OH
-
Dissolve N-Boc-amino-PEG3-OH (1 equivalent) in anhydrous dichloromethane (B109758) (CH2Cl2) in an oven-dried flask under an inert argon atmosphere.
-
Cool the mixture to -10°C using an ice-salt bath.[3]
-
Add triethylamine (B128534) (Et3N, 1.3 equivalents) to the solution.[3]
-
Add methanesulfonyl chloride (MsCl, 2.1 equivalents) dropwise to the stirred solution.[3]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[3]
-
Upon completion, dilute the mixture with water and extract the organic layer with CH2Cl2.
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield N-Boc-amino-PEG3-OMs.
Step 1b: Azidation of N-Boc-amino-PEG3-OMs
-
Dissolve the N-Boc-amino-PEG3-OMs from the previous step (1 equivalent) in ethanol.[3]
-
Add sodium azide (NaN3, 1.5 equivalents) to the solution.[3]
-
Reflux the mixture for 12 hours.[3]
-
After cooling to room temperature, concentrate the solution on a rotary evaporator.
-
Dissolve the residue in CH2Cl2 and wash with water to remove excess NaN3 and salts.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate to yield N-Boc-amino-PEG3-azide as a viscous liquid.[3]
Step 1c: Deprotection of N-Boc-amino-PEG3-azide
-
Dissolve the N-Boc-amino-PEG3-azide in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the amino-PEG3-azide TFA salt.
-
The crude product can be purified by column chromatography.
Stage 2: Synthesis of N,N'-bis-(azide-PEG3)-Cy5
In the second stage, the synthesized amino-PEG3-azide linker is conjugated to the Cy5 core using a commercially available Cy5 bis-N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with the primary amine of the linker to form a stable amide bond.[4]
Experimental Protocol: Stage 2
-
Dissolve Cy5 bis-NHS ester (1 equivalent) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5]
-
In a separate vial, dissolve amino-PEG3-azide (2.2 equivalents) in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[4]
-
Add the Cy5 bis-NHS ester solution dropwise to the stirred solution of the amino-PEG3-azide linker.
-
Protect the reaction from light by covering the flask with aluminum foil.
-
Stir the reaction at room temperature for at least 4 hours, or overnight on ice.[4]
-
Monitor the reaction progress using LC-MS.
-
Upon completion, the final product, N,N'-bis-(azide-PEG3)-Cy5, must be purified to remove unreacted starting materials and byproducts.
Purification of the Final Conjugate
Purification of the final N,N'-bis-(azide-PEG3)-Cy5 conjugate is critical to remove unreacted dye and linker.[]
-
Size-Exclusion Chromatography (SEC): Use a gel filtration column (e.g., Sephadex G-25) to separate the larger conjugate from smaller, unreacted molecules.[7] Elute with a suitable buffer such as phosphate-buffered saline (PBS).
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for higher purity separation. A gradient of water and acetonitrile (B52724) with a TFA modifier is a common mobile phase. The product can be monitored by measuring absorbance at both 280 nm and the absorbance maximum of Cy5 (~646-649 nm).[8][9]
Data Presentation
Table 1: Reagents and Properties
| Reagent | Formula | Molecular Weight ( g/mol ) | Role |
| N-Boc-amino-PEG3-OH | C13H27NO5 | 277.36 | Starting Material |
| Methanesulfonyl Chloride | CH3ClO2S | 114.55 | Activating Agent |
| Sodium Azide | NaN3 | 65.01 | Azide Source |
| Trifluoroacetic Acid | C2HF3O2 | 114.02 | Deprotection Agent |
| Cy5 bis-NHS ester | Varies | ~1000-1200 | Dye Core |
| Amino-PEG3-azide | C8H18N4O2 | 202.26 | Linker |
Table 2: Product Specifications for N,N'-bis-(azide-PEG3)-Cy5
| Property | Value | Reference |
| Excitation Maximum (λex) | ~649 nm | [10] |
| Emission Maximum (λem) | ~667 nm | [10] |
| Extinction Coefficient | ~232,000 M-1cm-1 | [10] |
| Purity (post-HPLC) | >95% | [11] |
| Storage Conditions | -20°C, in the dark, desiccated | [11] |
| Solubility | Water, DMSO, DMF | [10] |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of N,N'-bis-(azide-PEG3)-Cy5.
Logical Relationship of Key Reactions
Caption: Logical flow of the key chemical transformations in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. broadpharm.com [broadpharm.com]
- 7. Fluorophore multimerization on a PEG backbone as a concept for signal amplification and lifetime modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.dutscher.com [pdf.dutscher.com]
- 10. Bis-(N,N'-amine-PEG3)-Cy5, TFA salt, 2107273-36-7 | BroadPharm [broadpharm.com]
- 11. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
Spectroscopic Profile and Application Guide for N-PEG3-N'-(azide-PEG3)-Cy5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of N-PEG3-N'-(azide-PEG3)-Cy5, a functionalized cyanine (B1664457) dye. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes in their work. Below, you will find key spectroscopic data, detailed experimental protocols for characterization, and a workflow for its application in bioconjugation via click chemistry.
Core Spectroscopic Properties
This compound is a far-red fluorescent dye that is well-suited for a variety of applications in biological imaging and detection. The presence of two polyethylene (B3416737) glycol (PEG) linkers enhances its solubility in aqueous media, while the azide (B81097) functional group allows for its covalent attachment to alkyne-modified biomolecules through click chemistry.
| Spectroscopic Property | Representative Value | Source/Analogue |
| Excitation Maximum (λex) | ~646 nm | Cy5 acid[1] |
| Emission Maximum (λem) | ~662 nm | Cy5 acid[1] |
| Molar Extinction Coefficient (ε) | ~250,000 M-1cm-1 | Cy5 acid, Cy5-NHS ester[1][2][3] |
| Fluorescence Quantum Yield (Φ) | ~0.2 (unconjugated) | Cy5 acid[1] |
| Solubility | Water, DMSO, DMF, DCM[4] |
Note: The quantum yield of cyanine dyes can be influenced by conjugation and the local environment. A lower quantum yield of 0.07 has been reported for a PEGylated Cy5 derivative, suggesting that the value for this compound may vary upon conjugation to a biomolecule.[5]
Experimental Protocols
Accurate characterization of fluorescent probes is critical for reliable and reproducible experimental results. The following are detailed methodologies for determining the key spectroscopic properties of this compound.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law:
A = εcl
Where:
-
A is the absorbance
-
ε is the molar extinction coefficient (in M-1cm-1)
-
c is the molar concentration of the substance (in M)
-
l is the path length of the cuvette (typically 1 cm)
Materials:
-
Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Solvent (e.g., DMSO, water, or PBS)
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent to create a concentrated stock solution.
-
Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with known concentrations.
-
Measure absorbance: For each dilution, measure the absorbance at the absorption maximum (λmax), which is expected to be around 646 nm. Use the same solvent as a blank.
-
Plot a calibration curve: Plot the absorbance at λmax versus the molar concentration.
-
Calculate the molar extinction coefficient: The slope of the resulting linear regression line will be the molar extinction coefficient (ε).[5][6]
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized fluorescent standard, is a common approach for determining Φ.[7][8]
Materials:
-
Fluorometer (spectrofluorometer)
-
1 cm path length quartz fluorescence cuvettes
-
UV-Vis spectrophotometer
-
Fluorescent standard with a known quantum yield in the far-red region (e.g., Cresyl Violet or another calibrated Cy5 standard)
-
Solvent (the same for both the sample and the standard)
Procedure:
-
Prepare solutions of the sample and standard: Prepare dilute solutions of both this compound and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.
-
Measure absorbance spectra: Record the absorbance spectra of both the sample and standard solutions.
-
Measure fluorescence spectra: Excite the sample and standard solutions at the same wavelength. Record the fluorescence emission spectra over their entire emission range.
-
Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate the quantum yield: The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (η2sample / η2standard)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
-
Application Workflow: Biomolecule Labeling via Click Chemistry
The azide group on this compound makes it ideal for conjugation to alkyne-modified biomolecules using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[9][10] This reaction is highly specific and efficient, allowing for the precise labeling of proteins, nucleic acids, and other molecules.[11][12][13]
This workflow outlines the general steps for labeling a target biomolecule. The specific conditions, such as reaction time and temperature, may need to be optimized depending on the biomolecule and the desired degree of labeling. The use of a copper-chelating ligand like TBTA (Tris(benzyltriazolylmethyl)amine) can improve the efficiency and reduce potential damage to the biomolecule.
References
- 1. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 2. Cy5-NHS [nanocs.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound | 2226235-96-5 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. agilent.com [agilent.com]
- 9. interchim.fr [interchim.fr]
- 10. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Click Chemistry – Med Chem 101 [medchem101.com]
- 13. researchgate.net [researchgate.net]
N-PEG3-N'-(azide-PEG3)-Cy5 excitation and emission spectra
An In-Depth Technical Guide to N-PEG3-N'-(azide-PEG3)-Cy5: Properties and Applications in Bioconjugation
Core Properties and Spectroscopic Data
This compound is a near-infrared (NIR) fluorescent probe functionalized with two azide (B81097) groups via hydrophilic polyethylene (B3416737) glycol (PEG) linkers. The Cy5 core provides the fluorescent signal, while the terminal azide groups are reactive handles for "click chemistry," enabling covalent attachment to alkyne-modified biomolecules. The PEG linkers enhance water solubility and reduce non-specific binding.
The spectroscopic properties of Cy5-PEG-azide derivatives are summarized in the table below. These values are critical for designing fluorescence-based experiments, including microscopy and flow cytometry.
| Property | Value | Reference |
| Excitation Maximum (λex) | 646 nm | [1] |
| Emission Maximum (λem) | 662 nm | [1] |
| Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ | [1] |
| Recommended Laser Lines | 633 nm or 647 nm | [2] |
| Solubility | DMSO, DMF, DCM; low solubility in water | [1] |
Experimental Protocols: Labeling Biomolecules using Click Chemistry
The primary application of this compound is the fluorescent labeling of alkyne-containing biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This reaction is highly specific and efficient, proceeding under mild, biocompatible conditions.[3][4]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Labeling Oligonucleotides
This protocol provides a general procedure for labeling alkyne-modified oligonucleotides.[3][4]
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
DMSO
-
2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0
-
5 mM Ascorbic Acid solution (freshly prepared)
-
10 mM Copper(II)-TBTA (Tris(benzyltriazolylmethyl)amine) solution in 55% DMSO
-
Acetone (B3395972) (for precipitation)
Procedure:
-
Dissolve the alkyne-modified oligonucleotide in water in a microcentrifuge tube.
-
Add 2M TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v) and vortex to mix.
-
Add the this compound stock solution (10 mM in DMSO) to a final concentration that is 1.5 times the oligonucleotide concentration. Vortex to mix.
-
Add the 5 mM ascorbic acid solution to a final concentration of 0.5 mM. Vortex briefly.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
-
Add the 10 mM Cu(II)-TBTA solution to a final concentration of 0.5 mM to initiate the reaction.
-
Flush the tube with inert gas, cap it tightly, and vortex thoroughly.
-
Incubate the reaction at room temperature overnight, protected from light.
-
To precipitate the labeled oligonucleotide, add at least a 4-fold volume of cold acetone and mix well.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the labeled oligonucleotide.
-
Discard the supernatant and wash the pellet with 1 mL of cold acetone.
-
Centrifuge again, discard the supernatant, and air-dry the pellet.
-
Resuspend the labeled oligonucleotide in a suitable buffer for your downstream application.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free Click Chemistry
For applications where the cytotoxicity of copper is a concern (e.g., live-cell imaging), a copper-free click chemistry approach using a strained alkyne, such as dibenzocyclooctyne (DBCO), can be employed.[2] The this compound will react with a DBCO-modified biomolecule without the need for a copper catalyst.
General Workflow for SPAAC:
-
Prepare the DBCO-modified biomolecule of interest.
-
Dissolve the this compound in a compatible solvent (e.g., DMSO).
-
Mix the azide-containing dye with the DBCO-modified biomolecule in a suitable reaction buffer (e.g., PBS).
-
Incubate at room temperature, protected from light, for 1-4 hours. The reaction progress can be monitored by fluorescence.
-
Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove unreacted dye.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflows for using this compound in bioconjugation experiments.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Signaling Pathways and Applications
The use of this compound is not directly involved in modulating signaling pathways but rather in the visualization and tracking of biomolecules that are part of these pathways. For instance, a protein of interest involved in a signaling cascade can be metabolically labeled with an alkyne-containing amino acid, followed by fluorescent tagging with this Cy5-azide probe. This allows for the investigation of protein localization, trafficking, and interactions within the cellular context of the signaling pathway.
The bifunctional nature of this compound, with two azide groups, opens up possibilities for cross-linking applications or for creating higher-order molecular assemblies. For example, it can be used to link two different alkyne-modified biomolecules, facilitating studies of molecular interactions.
Caption: Workflow for Visualizing a Protein in a Signaling Pathway.
References
quantum yield of N-PEG3-N'-(azide-PEG3)-Cy5
An in-depth technical guide on the quantum yield of Cy5 derivatives and their application.
Introduction
Cyanine (B1664457) 5 (Cy5) is a fluorescent dye belonging to the cyanine family, widely utilized in various life science applications, including fluorescence microscopy, flow cytometry, and FRET-based assays. Its fluorescence in the far-red region of the spectrum is advantageous for minimizing background autofluorescence from biological samples. The specific derivative, N-PEG3-N'-(azide-PEG3)-Cy5, is a bifunctional molecule featuring a Cy5 fluorophore, an azide (B81097) group for bioorthogonal conjugation (e.g., via "click chemistry"), and polyethylene (B3416737) glycol (PEG) linkers to enhance solubility and reduce non-specific binding.
This guide provides an overview of the quantum yield of closely related Cy5 derivatives, outlines a standard protocol for quantum yield determination, and illustrates a typical experimental workflow for its use in bioconjugation. Due to the highly specific and likely custom nature of this compound, its exact quantum yield has not been publicly reported. Therefore, this guide presents data for structurally similar and commonly used Cy5 derivatives to provide a reliable reference range.
Quantum Yield of Cy5 Derivatives
The fluorescence quantum yield (Φ) of a fluorophore is a critical parameter that quantifies its emission efficiency. It is defined as the ratio of photons emitted to the number of photons absorbed. The quantum yield of Cy5 is known to be sensitive to its environment, including the solvent, pH, and its conjugation to other molecules.
Below is a summary of reported quantum yield values for various Cy5 derivatives in different environments. These values serve as a strong estimate for the expected .
| Cy5 Derivative | Solvent/Conjugate | Quantum Yield (Φ) | Reference |
| Free Cy5 | Water | ~0.27 | |
| Free Cy5 | Ethanol | ~0.30 | |
| Cy5-NHS ester | PBS (pH 7.4) | ~0.20 | |
| Cy5 conjugated to DNA | Aqueous Buffer | 0.20 - 0.40 | |
| Cy5 conjugated to Antibodies | Aqueous Buffer | ~0.20 |
Note: The quantum yield of Cy5 can be influenced by factors such as the position of the dye on the labeled molecule and the local microenvironment. For instance, when conjugated to biomolecules like DNA or proteins, the quantum yield may change due to interactions with the macromolecule.
Experimental Protocol: Determination of Fluorescence Quantum Yield
The relative method is a widely used approach for determining the fluorescence quantum yield of a compound. This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials and Equipment
-
Fluorometer: A spectrofluorometer capable of measuring excitation and emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard.
-
Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
-
Solvent: High-purity solvent in which both the sample and standard are soluble and stable (e.g., phosphate-buffered saline (PBS), ethanol).
-
Quantum Yield Standard: A reference dye with a known quantum yield that absorbs and emits in a similar spectral region as the sample. For Cy5, a common standard is Cresyl Violet.
-
Sample: this compound dissolved in the chosen solvent.
Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound sample and the quantum yield standard in the selected solvent.
-
Prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low absorbance range is crucial to minimize inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectrum of each dilution of the sample and the standard.
-
Identify the excitation wavelength (λ_ex), which is typically the absorbance maximum of the sample.
-
Record the absorbance values at λ_ex for all prepared solutions.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to λ_ex.
-
Measure the fluorescence emission spectrum for each dilution of the sample and the standard. The emission spectra should be corrected for the instrument's response.
-
Integrate the area under the fluorescence emission curve for each measurement.
-
-
Data Analysis and Calculation:
-
Plot the integrated fluorescence intensity versus the absorbance at λ_ex for both the sample and the standard.
-
The slope of these plots should be linear. Determine the slope for both the sample (Grad_sample) and the standard (Grad_std).
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the known quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.
-
Visualization of Experimental Workflow
The azide group in this compound allows for its covalent attachment to other molecules containing a complementary functional group, such as an alkyne, via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). This is a common strategy for labeling biomolecules.
Below is a diagram illustrating the workflow for labeling an alkyne-modified protein with this compound.
Caption: Workflow for labeling a protein with Cy5 via click chemistry.
Conclusion
While the precise is not documented, the data from related Cy5 derivatives suggest a value in the range of 0.20 to 0.30 in aqueous buffers. This value can be precisely determined using the relative quantum yield measurement protocol detailed in this guide. The bifunctional nature of this molecule makes it a valuable tool for fluorescently labeling biomolecules through bioorthogonal chemistry, enabling a wide array of applications in biological research and drug development.
The Photostability of Azide-Functionalized Cy5 Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photostability of azide-functionalized Cy5 dyes, a critical parameter for their successful application in fluorescence-based biological imaging and assays. Understanding and mitigating photobleaching—the irreversible loss of fluorescence upon light exposure—is paramount for obtaining high-quality, reproducible data in techniques such as single-molecule imaging, fluorescence resonance energy transfer (FRET), and super-resolution microscopy.
Core Concepts in Photostability
The photostability of a fluorophore is its intrinsic ability to resist photochemical degradation when excited by light. For cyanine (B1664457) dyes like Cy5, photobleaching pathways are often initiated from the triplet state, which can react with molecular oxygen to produce reactive oxygen species (ROS) that, in turn, destroy the dye.[1][2][3] The efficiency of photobleaching is quantified by the photobleaching quantum yield (φb), which is the fraction of absorbed photons that lead to irreversible photodegradation.[4]
Enhancing the Photostability of Cy5 Dyes
A primary strategy to enhance the photostability of Cy5 dyes involves the covalent attachment of photostabilizing agents, often referred to as triplet-state quenchers (TSQs).[1][5] These molecules act to depopulate the long-lived triplet state of the dye, thereby reducing the probability of photochemical reactions that lead to bleaching.[1] Common TSQs include cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), and Trolox (a water-soluble vitamin E analog).[5]
The direct conjugation of these TSQs to the Cy5 fluorophore has been shown to significantly enhance photostability, often to a greater extent than when the same agents are simply added to the imaging buffer.[5] This intramolecular photostabilization approach offers the advantage of maintaining a high local concentration of the protective agent in close proximity to the dye, without requiring high, and potentially cytotoxic, concentrations in the bulk solution.[5]
Quantitative Photophysical Data
The following tables summarize key photophysical parameters for standard Cy5 azide (B81097) and its photostabilized derivatives. These values are essential for selecting the appropriate dye for a specific application and for optimizing imaging conditions.
| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Fluorescence Quantum Yield (Φf) | Reference(s) |
| Cy5 Azide | 646 | 662 | 250,000 | 0.2 | [6] |
| Cy5.5 Azide | 675 | 694 | 190,000 | Not Specified | [7] |
| sulfo-Cyanine5 azide | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Table 1: Photophysical Properties of Azide-Functionalized Cy5 Dyes.
| Conjugate | Change in Quantum Yield (vs. Cy5) | Fold Increase in τon (vs. Cy5) | Reference(s) |
| Cy5-COT | +25% | 5-12 | [5] |
| Cy5-NBA | Unchanged | 5-12 | [5] |
| Cy5-Trolox | -20% | 5-12 | [5] |
Table 2: Impact of Covalently Linked Triplet-State Quenchers on Cy5 Photostability. τon represents the average dwell time in the fluorescent ('on') state before photobleaching.
Experimental Protocols
Measuring Photobleaching Quantum Yield (φb)
A common method to determine the photobleaching quantum yield involves monitoring the decay of fluorescence intensity over time under constant illumination.[4]
Materials:
-
Fluorophore solution of known concentration in a suitable buffer (e.g., PBS)
-
Quartz cuvette
-
Spectrofluorometer with a stable light source
-
Actinometer solution (for determining photon flux)
Procedure:
-
Prepare a dilute solution of the azide-functionalized Cy5 dye in the desired buffer. The concentration should be low enough to avoid inner filter effects.
-
Measure the initial fluorescence intensity (F₀) of the solution.
-
Continuously illuminate the sample with light at the excitation maximum of the dye.
-
Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.
-
The photobleaching quantum yield (φb) can be calculated using the following equation, which requires knowledge of the photon flux of the excitation light: φb = (Number of photobleached molecules) / (Total number of absorbed photons)[4]
Single-Molecule Photobleaching Assay
This assay provides insights into the photostability of individual dye molecules, which is particularly relevant for single-molecule imaging applications.[5]
Materials:
-
Microscope slide and coverslip
-
Azide-functionalized Cy5 dye conjugated to a biomolecule of interest (e.g., DNA, protein)
-
Total Internal Reflection Fluorescence (TIRF) microscope equipped with a suitable laser for excitation (e.g., 640 nm) and a sensitive detector (e.g., EMCCD camera).[5]
-
Oxygen-scavenging system (optional, but recommended to reduce photobleaching).[5]
Procedure:
-
Immobilize the Cy5-labeled biomolecules on the surface of a microscope slide.
-
Acquire a time-lapse series of images using the TIRF microscope under continuous laser illumination.
-
Analyze the fluorescence intensity traces of individual molecules over time.
-
The time until the fluorescence signal abruptly and irreversibly disappears is the photobleaching lifetime (τon).[5]
-
By analyzing a large population of single molecules, a distribution of photobleaching lifetimes can be obtained, and the average τon can be calculated.
Visualizing Photostabilization and Experimental Workflows
The following diagrams illustrate the mechanism of photostabilization by triplet-state quenchers and a typical workflow for evaluating dye photostability.
References
- 1. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cy5 Azide, 1267539-32-1 | BroadPharm [broadpharm.com]
- 7. Cy5.5 Azide | AxisPharm [axispharm.com]
- 8. lumiprobe.com [lumiprobe.com]
N-PEG3-N'-(azide-PEG3)-Cy5 molecular weight and formula
An In-Depth Technical Guide to N-PEG3-N'-(azide-PEG3)-Cy5 for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, this compound is a bifunctional fluorescent labeling reagent. This guide provides a comprehensive overview of its molecular characteristics, applications, and a detailed protocol for its use in bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Core Molecular Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Citation(s) |
| Molecular Weight | 724.33 g/mol | [1][2] |
| Molecular Formula | C₃₉H₅₄ClN₅O₆ | [1][2] |
| CAS Number | 2226235-96-5 | [2] |
| Excitation Maximum | ~650 nm | |
| Emission Maximum | ~670 nm | |
| Storage | 2-8°C, dry, sealed | [2] |
Principle of Application: Click Chemistry
This compound is primarily utilized in bioconjugation and labeling applications.[2] Its utility stems from the azide (B81097) group, which facilitates highly specific and efficient covalent bond formation with alkyne-functionalized molecules through click chemistry.[2][3] This reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups, making it ideal for labeling complex biomolecules such as proteins, peptides, and nucleic acids.[3][4] The two PEG3 (polyethylene glycol) spacers enhance the molecule's solubility in aqueous solutions and reduce steric hindrance during conjugation.[2]
The resulting Cy5-labeled biomolecules are invaluable for a range of applications in biological research and diagnostics, including:
-
Fluorescence Imaging: Visualizing the localization and trafficking of labeled molecules within cells and tissues.[2][5]
-
Flow Cytometry: Quantifying and sorting cell populations based on the presence of the fluorescently labeled target.[2][6]
-
Molecular Tracking Studies: Following the dynamics of biomolecules in real-time.[2]
Experimental Protocol: Labeling of an Alkyne-Modified Protein with this compound via CuAAC
This protocol provides a detailed methodology for the covalent labeling of a protein containing a terminal alkyne group with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) stock solution (e.g., 100 mM in water)
-
Purification resin (e.g., Sephadex G-25) for desalting
Procedure:
-
Preparation of Reagents:
-
Dissolve the alkyne-modified protein in an amine-free buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Freshly prepare the sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution (to a final concentration of 20-50 µM).
-
This compound stock solution (2-5 fold molar excess over the protein).
-
-
Prepare a premix of the copper catalyst by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the copper catalyst premix to the reaction tube to a final copper concentration of 0.1-0.5 mM.
-
Add aminoguanidine to a final concentration of 5 mM to scavenge reactive oxygen species.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioconjugation workflow described above.
Caption: A flowchart illustrating the experimental workflow for labeling an alkyne-modified protein with this compound using copper-catalyzed click chemistry.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. This compound [myskinrecipes.com]
- 3. interchim.fr [interchim.fr]
- 4. interchim.fr [interchim.fr]
- 5. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Pivotal Role of the PEG Linker in Azide-Cy5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical functions of the Polyethylene Glycol (PEG) linker in the context of Azide-Cy5, a near-infrared fluorescent probe integral to a myriad of applications in research and drug development. We will delve into the core principles of how PEGylation enhances the physicochemical properties of Cy5, provide detailed experimental protocols for its use, and visualize key biological and synthetic pathways.
Core Concepts: Unveiling the Function of the PEG Linker
The conjugation of a PEG linker to the Cy5 fluorescent dye, equipped with a terminal azide (B81097) group, is a strategic modification that imparts several beneficial properties crucial for its application in complex biological systems.
1.1. Enhanced Hydrophilicity and Solubility:
The inherent hydrophilicity of the PEG chain, composed of repeating ethylene (B1197577) glycol units, significantly improves the water solubility of the otherwise hydrophobic Cy5 dye.[][2] This is paramount in biological applications, preventing the formation of non-fluorescent aggregates that can compromise experimental results.[2] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, creating a hydrating shell around the Cy5 molecule.
1.2. Improved Biocompatibility and Reduced Non-Specific Binding:
PEGylation is a well-established strategy to confer "stealth" properties to molecules. The flexible and hydrophilic PEG chain creates a steric shield that minimizes non-specific interactions with proteins and other biomolecules. This reduction in non-specific binding is critical for improving the signal-to-noise ratio in imaging applications and for enhancing the in vivo circulation time of PEGylated conjugates by evading the reticuloendothelial system.
1.3. Enhanced Stability and Photostability:
The PEG linker can protect the Cy5 dye from enzymatic degradation and can also influence its photophysical properties. While PEGylation can sometimes lead to a slight decrease in the quantum yield of Cy5, it can also enhance its photostability by preventing dye aggregation, a common cause of quenching.[2]
1.4. Flexible Spacer for Bioconjugation:
The PEG chain acts as a flexible spacer, separating the Cy5 fluorophore from the biomolecule to which it is conjugated. This spatial separation minimizes potential steric hindrance and helps to preserve the biological activity of the labeled molecule. The length of the PEG linker can be precisely controlled to optimize the distance for specific applications.
1.5. A Versatile Handle for "Click Chemistry":
The terminal azide group on the PEG linker is a key functional moiety that enables highly efficient and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] This "click chemistry" approach is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for labeling biomolecules in complex environments, including living cells.[4]
Data Presentation: Quantitative Insights into PEGylated Cy5
The following tables summarize key quantitative data regarding the properties of PEGylated Cy5 derivatives. It is important to note that a direct side-by-side comparison of azide-Cy5 with a systematic variation of PEG linker lengths under identical conditions is not extensively available in the literature. The data presented here is a compilation from various sources and should be interpreted with consideration of the specific molecular constructs and experimental conditions.
Table 1: Spectroscopic Properties of PEGylated vs. Non-PEGylated Cy5
| Property | Cy5-NHS Ester (Non-PEGylated) | N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 (PEGylated) | Reference(s) |
| Excitation Maximum (λex) | ~646 - 649 nm | 649 - 650 nm | [2] |
| Emission Maximum (λem) | ~662 - 671 nm | 667 - 691 nm | [2] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~107,000 M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | ~0.07 (for a similar PEGylated Cy5) | [2] |
Table 2: Influence of PEG Linker Length on In Vitro Performance of Bioconjugates
| Parameter | Shorter PEG (e.g., PEG4) | Intermediate PEG (e.g., PEG8, PEG12) | Longer PEGs (e.g., PEG24, 4-10 kDa) | Key Findings & Reference(s) |
| Drug-to-Antibody Ratio (DAR) Efficiency | Lower drug loading observed in some cases. | Higher drug loading efficiencies have been shown. | Can lead to lower drug loading. | Intermediate lengths often provide a balance for efficient conjugation. |
| In Vitro Cytotoxicity (ADCs) | Generally maintains high potency. | Often represents a balance between improved pharmacokinetics and retained potency. | May show a slight to significant decrease in potency. | Longer PEG chains can introduce steric hindrance, potentially affecting binding and internalization. |
| Protein Stability (vs. Proteolysis) | Offers some protection. | Provides increased protection. | Offers significant protection. | Longer PEG chains create a more effective steric shield against proteolytic enzymes. |
| Solubility | Good | Better | Best | Solubility in aqueous solutions generally increases with PEG length.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving azide-Cy5 with a PEG linker.
3.1. Synthesis of Azide-PEG-Cy5 from Cy5-NHS Ester and Azido-PEG-Amine
This protocol describes a common method for the synthesis of a single-labeled Azide-PEG-Cy5 conjugate.
Materials:
-
Cy5-NHS ester
-
Azido-PEG-Amine (e.g., NH2-PEG4-Azide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
Procedure:
-
Dissolution of Reactants:
-
Dissolve Cy5-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Dissolve a 1.2 molar equivalent of Azido-PEG-Amine in anhydrous DMF or DMSO.
-
-
Reaction Setup:
-
To the Azido-PEG-Amine solution, add 2-3 molar equivalents of TEA or DIPEA.
-
Slowly add the Cy5-NHS ester solution to the Azido-PEG-Amine solution while stirring.
-
-
Incubation:
-
Protect the reaction mixture from light and stir at room temperature for 2-4 hours, or overnight for optimal yield.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Purification:
-
Upon completion, purify the reaction mixture using RP-HPLC to separate the desired Azide-PEG-Cy5 conjugate from unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and UV-Vis spectroscopy.
-
-
Storage:
-
Lyophilize the purified product and store it at -20°C, protected from light and moisture.
-
3.2. Protein Labeling with Azide-PEG-Cy5 using Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines the general steps for labeling an alkyne-modified protein with Azide-PEG-Cy5.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-Cy5
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of all reagents as listed above.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with Azide-PEG-Cy5. A molar excess of the azide probe (e.g., 5-10 fold) is typically used.
-
Add the THPTA solution to the mixture.
-
Add the CuSO₄ solution.
-
-
Initiation of Click Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against a suitable buffer.
-
-
Analysis:
-
Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
-
3.3. Cellular Imaging with Azide-Labeled Biomolecules and Cy5-Alkyne
This protocol describes a general workflow for imaging azide-metabolically labeled biomolecules in cells using a Cy5-alkyne probe via SPAAC.
Materials:
-
Cells cultured on coverslips or in imaging plates
-
Azide-modified metabolic precursor (e.g., an azido-sugar or azido-amino acid)
-
Cy5-alkyne (e.g., Cy5-DBCO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Incubate cells with the azide-modified metabolic precursor in the culture medium for a desired period to allow for its incorporation into biomolecules.
-
-
Cell Washing:
-
Wash the cells with PBS to remove the excess metabolic precursor.
-
-
Click Reaction:
-
Incubate the cells with a solution of Cy5-alkyne in a biocompatible buffer (e.g., PBS or cell culture medium) for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells with PBS to remove the unreacted Cy5-alkyne.
-
-
Fixation and Permeabilization (Optional):
-
Fix the cells with the fixative solution.
-
If intracellular targets are to be visualized, permeabilize the cells with the permeabilization buffer.
-
-
Counterstaining:
-
Stain the cell nuclei with a nuclear counterstain like DAPI.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 and the nuclear stain.
-
Mandatory Visualization: Diagrams of Key Processes
The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways where Azide-Cy5 with a PEG linker plays a crucial role.
4.1. PROTAC-Mediated Protein Degradation Pathway
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. A PROTAC can be fluorescently labeled, for instance with Cy5, to monitor its cellular uptake and localization.[6]
4.2. Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis and Cellular Uptake
This workflow illustrates the key steps in preparing an antibody-drug conjugate (ADC) using Azide-PEG-Cy5 for labeling and tracking, followed by its cellular uptake and drug release.[3][7]
4.3. Logical Relationship of PEG Linker Properties
This diagram illustrates how the fundamental properties of the PEG linker contribute to the improved performance of Azide-Cy5 conjugates.
References
- 2. benchchem.com [benchchem.com]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 5. hpst.cz [hpst.cz]
- 6. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to N-PEG3-N'-(azide-PEG3)-Cy5 for Advanced Fluorescent Labeling
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
N-PEG3-N'-(azide-PEG3)-Cy5 is a sophisticated, heterobifunctional fluorescent labeling reagent designed for versatility and precision in bioconjugation. This molecule incorporates a central Cyanine5 (Cy5) fluorophore, flanked by two polyethylene (B3416737) glycol (PEG3) spacers. One terminus features an amine-reactive N-hydroxysuccinimide (NHS) ester, while the other is functionalized with an azide (B81097) group for bioorthogonal click chemistry.
The Cy5 core provides near-infrared (NIR) fluorescence, which is highly advantageous for biological imaging due to reduced background autofluorescence from cells and tissues[1]. The hydrophilic PEG3 linkers enhance aqueous solubility, reduce steric hindrance, and minimize non-specific interactions, thereby improving the performance of the labeled biomolecule[2][]. This dual-functional design permits either the specific labeling of primary amines on proteins and peptides or the attachment to alkyne-modified molecules, making it a powerful tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs[4][5].
Core Compound Specifications
The quantitative properties of Cy5-azide derivatives are critical for experimental design, including calculating dye-to-protein ratios and setting up imaging equipment. The data below is compiled for a representative Cy5-PEG3-Azide compound.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₅₅ClN₆O₄ | [2][] |
| Molecular Weight | 719.4 g/mol | [2][] |
| Excitation Maximum (λex) | ~646 nm | [2][][6] |
| Emission Maximum (λem) | ~662 nm | [2][][6] |
| Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ | [2] |
| Solubility | DMSO, DMF, DCM | [2][] |
| Storage Condition | -20°C | [2][] |
Principle of Operation: Dual-Functionality Labeling
The core utility of this compound lies in its two distinct and highly specific chemical handles.
Amine-Reactive Labeling via NHS Ester
The N-hydroxysuccinimide (NHS) ester is a well-established functional group for labeling primary amines (-NH₂) found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues[7]. The reaction proceeds via nucleophilic attack by the amine on the ester, forming a stable and covalent amide bond. This labeling strategy is highly efficient but pH-dependent, with optimal reactivity occurring in slightly alkaline conditions (pH 8.3-8.5) to ensure the amine group is deprotonated and thus nucleophilic[8][9].
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
- 4. This compound [myskinrecipes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
The Core Principle of Copper-Catalyzed Click Chemistry with Azide-Cy5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry," with a specific focus on its use in conjugating azide-functionalized Cyanine5 (Cy5) dye to alkyne-modified biomolecules. This powerful and versatile bioconjugation technique has become an indispensable tool in various scientific disciplines, including chemical biology, drug discovery, and diagnostics, owing to its high efficiency, specificity, and biocompatibility.
Core Principles of Copper-Catalyzed Click Chemistry (CuAAC)
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted-1,2,3-triazole linkage.[1][2] This reaction, a cornerstone of "click chemistry," is characterized by its rapid kinetics, high yields, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments.[1][3]
The key to the success of CuAAC is the use of a copper(I) catalyst, which dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction and ensures the exclusive formation of the 1,4-regioisomer.[3][4]
The Catalytic Cycle
The catalytic cycle of CuAAC involves several key steps, initiated by the in situ generation of the active Cu(I) species. A widely accepted mechanism is illustrated below:
References
An In-depth Technical Guide to the Safety and Handling of N-PEG3-N'-(azide-PEG3)-Cy5
This guide provides comprehensive safety and handling information for N-PEG3-N'-(azide-PEG3)-Cy5, a fluorescent, azide-containing polyethylene (B3416737) glycol (PEG) derivative of the cyanine (B1664457) dye Cy5. It is intended for researchers, scientists, and professionals in the field of drug development who may be working with this or structurally similar compounds.
Compound Identification and Properties
This compound is a specialized chemical used in bioconjugation and labeling, often through "click chemistry" reactions. The presence of the azide (B81097) group allows for facile and specific covalent bond formation with alkyne-containing molecules. The Cy5 fluorophore allows for detection in the near-infrared (NIR) spectrum.
Table 1: Physicochemical Properties of Related Azido-PEG-Cy5 Compounds
| Property | Cy5-PEG3-azide | Cy5-PEG5-azide | N,N'-bis-(azide-PEG3)-Cy5 |
| Molecular Formula | C₄₀H₅₅ClN₆O₄[1][2] | C₄₄H₆₃ClN₆O₆[3] | Data Not Available |
| Molecular Weight | 719.36 g/mol [1] | 807.5 g/mol [3] | Data Not Available |
| Excitation Maximum | 646 nm[2][4] | 646 nm[3] | Data Not Available |
| Emission Maximum | 662 nm[2][4] | 662 nm[3] | Data Not Available |
| Solubility | Soluble in DMSO, DMF, DCM[2][4]. | Soluble in DMSO, DMF, DCM[3]. | Data Not Available |
| Purity | ≥98%[1] | 95%[3] | Data Not Available |
Hazard Identification and Safety Precautions
Table 2: GHS Hazard Information for a Related Azido-PEG Compound
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[5] |
Disclaimer: This data is for a related compound and should be used as a guideline. Always perform a risk assessment before handling this compound.
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Wear protective gloves (e.g., nitrile).[5]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[5]
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash hands thoroughly after handling.[5]
-
Avoid contact with skin and eyes.[6]
-
Take off contaminated clothing and wash it before reuse.[5]
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound.
Table 3: Storage and Handling Recommendations
| Condition | Recommendation |
| Storage Temperature | Store at -20°C.[1][2][3][4][7] |
| Light Exposure | Protect from light.[1][7] |
| Moisture | Store with a desiccant. The NHS-ester moiety, if present in related compounds, is moisture-sensitive.[8] Equilibrate the vial to room temperature before opening to avoid moisture condensation.[8] |
| Solutions | If dissolved, use immediately. Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[8] |
| Shipping | Typically shipped at ambient temperature.[2][3][4] |
First Aid Measures
In case of exposure, follow these first aid procedures.[5][6]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][6]
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention.[5][6]
-
If Swallowed: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[5][6]
Accidental Release and Disposal Measures
-
Spill Response: For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal. Ensure adequate ventilation.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]
Experimental Protocols and Handling Workflows
The primary application of this compound is in "click chemistry" for labeling biomolecules. The following is a general protocol for labeling alkyne-modified proteins.
-
Prepare the Protein Sample: Dissolve the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Avoid buffers containing primary amines like Tris or glycine (B1666218) if the compound also contains an NHS ester.[8]
-
Prepare the Labeling Reagent: Immediately before use, dissolve the this compound in an organic solvent such as DMSO or DMF.[8][9]
-
Reaction: Add the dissolved labeling reagent to the protein solution. The optimal molar excess of the labeling reagent will depend on the protein concentration and the desired degree of labeling and should be determined empirically. A 20-fold molar excess is a common starting point.[8]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[8]
-
Purification: Remove the unreacted labeling reagent by dialysis or gel filtration.[8]
-
Storage: Store the labeled protein under conditions that are optimal for the unlabeled protein.[8]
The following diagrams illustrate key workflows for the safe handling and use of this compound.
Caption: Experimental workflow for protein labeling.
Caption: General handling workflow for azido-PEG compounds.
Caption: Spill response procedure.
References
- 1. chemscene.com [chemscene.com]
- 2. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
- 3. Cy5-PEG5-azide | BroadPharm [broadpharm.com]
- 4. Cy5 Azide, 1267539-32-1 | BroadPharm [broadpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. lumiprobe.com [lumiprobe.com]
N-PEG3-N'-(azide-PEG3)-Cy5 supplier and purchasing information
An In-depth Technical Guide to N-PEG3-N'-(azide-PEG3)-Cy5 and Related Bifunctional Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the use of bifunctional crosslinkers is paramount for the successful design and synthesis of complex biomolecular conjugates. Among these, fluorescently labeled linkers with dual reactive sites offer a powerful tool for tracking, imaging, and quantifying biological interactions. This guide provides a comprehensive overview of this compound, a cyanine (B1664457) 5-labeled polyethylene (B3416737) glycol (PEG) linker bearing two azide (B81097) groups, and its closely related analogs. It covers supplier and purchasing information, the core applications of these reagents, and representative experimental protocols.
Supplier and Purchasing Information
While this compound is a specific molecule, the market landscape includes several closely related and functional alternatives. The following tables summarize the available quantitative data for these compounds, providing a clear comparison for procurement decisions.
Table 1: Supplier Information for this compound
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Cnschemicals | This compound | N/A | 2226235-96-5 | C₃₉H₅₄ClN₅O₆ | 724.33 |
Table 2: Supplier Information for N,N'-bis-(azide-PEG3)-Cy5
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage |
| BroadPharm | N,N'-bis-(azide-PEG3)-Cy5 | BP-23043 | 2107273-46-9 | C₄₁H₅₇ClN₈O₆ | 793.39 | >95% | -20°C |
| InvivoChem | N,N'-bis-(azide-PEG3)-Cy5 | N/A | 2107273-46-9 | C₄₁H₅₇ClN₈O₆ | 793.39 | >98% | -20°C (3 years) |
| MedChemExpress | N,N'-bis-(azide-PEG3)-Cy5 | HY-130635 | 2107273-46-9 | C₄₁H₅₇ClN₈O₆ | 793.39 | 99.76% | -20°C (3 years) |
Table 3: Supplier Information for Other Related Azide-PEG-Cy5 Derivatives
| Supplier | Product Name | Catalog Number | Key Features |
| BroadPharm | Cy5-PEG3-azide | BP-22325 | Mono-azide functionalized Cy5 |
| AxisPharm | N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5 | AP13401 | Heterobifunctional: Azide and NHS ester |
| MedChemExpress | N-(Azide-PEG3)-N'-(PEG4-NHS ester)-Cy5 | HY-130634 | Heterobifunctional: Azide and NHS ester |
Core Concepts and Applications
This compound and its analogs are primarily utilized in two major areas of biomedical research: "click chemistry" for bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
1. Click Chemistry:
The azide functional groups on these molecules are key for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly efficient, specific, and biocompatible, making them ideal for labeling biomolecules such as proteins, nucleic acids, and small molecules that have been modified to contain an alkyne group. The presence of the Cy5 fluorophore allows for sensitive detection and quantification of the resulting conjugates via fluorescence-based techniques.
2. PROTACs:
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Bifunctional linkers like N,N'-bis-(azide-PEG3)-Cy5 are central to PROTAC design, connecting the target-binding ligand and the E3 ligase-binding ligand. The PEG component enhances solubility and can influence the pharmacokinetic properties of the PROTAC, while the dual azide groups offer versatile handles for conjugation. The integrated Cy5 dye enables direct visualization and tracking of the PROTAC within cells.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving azide-functionalized fluorescent linkers.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a Protein
This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye like N,N'-bis-(azide-PEG3)-Cy5.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
N,N'-bis-(azide-PEG3)-Cy5 (or similar azide-dye) dissolved in DMSO to a stock concentration of 10 mM
-
Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
Desalting column
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 100 µg in 90 µL of buffer) with the azide-dye stock solution. A 10 to 20-fold molar excess of the dye over the protein is typically used.
-
In a separate tube, prepare the copper(I) catalyst by mixing the CuSO₄ solution and the THPTA ligand solution in a 1:1 molar ratio.
-
Add the freshly prepared sodium ascorbate solution to the protein-dye mixture to a final concentration of 1-2 mM.
-
Immediately add the pre-mixed CuSO₄/THPTA catalyst to the reaction mixture to a final copper concentration of 0.5-1 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess reagents using a desalting column equilibrated with the desired storage buffer.
-
Analyze the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the Cy5 dye (at ~650 nm).
Protocol 2: Synthesis of a PROTAC using a Bifunctional Azide Linker
This protocol outlines a representative two-step synthesis of a PROTAC using a linker like N,N'-bis-(azide-PEG3)-Cy5, where a target-binding ligand and an E3 ligase-binding ligand, both containing alkyne handles, are conjugated to the linker.
Materials:
-
N,N'-bis-(azide-PEG3)-Cy5
-
Alkyne-modified target-binding ligand
-
Alkyne-modified E3 ligase-binding ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Suitable solvent (e.g., DMSO/water mixture)
-
HPLC for purification
Procedure:
-
Step 1: First Click Reaction:
-
Dissolve the N,N'-bis-(azide-PEG3)-Cy5 (1 equivalent) and the alkyne-modified target-binding ligand (1.1 equivalents) in a DMSO/water mixture.
-
Add sodium ascorbate (0.5 equivalents) and CuSO₄ (0.1 equivalents).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the mono-conjugated product by preparative HPLC.
-
-
Step 2: Second Click Reaction:
-
Dissolve the purified mono-conjugated product (1 equivalent) and the alkyne-modified E3 ligase-binding ligand (1.2 equivalents) in a DMSO/water mixture.
-
Add sodium ascorbate (0.5 equivalents) and CuSO₄ (0.1 equivalents).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
-
Visualizations
Diagram 1: PROTAC Mechanism of Action
Caption: The mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Diagram 2: Experimental Workflow for CuAAC Protein Labeling
Caption: A typical experimental workflow for protein labeling using CuAAC.
Diagram 3: Logical Relationship of Azide-PEG-Cy5 Analogs
Caption: Classification of related Azide-PEG-Cy5 linker molecules.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling using Azide-PEG-Cy5 Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of proteins with the cyanine (B1664457) 5 (Cy5) fluorophore using a two-step approach involving an azide-polyethylene glycol (PEG) linker. This method offers a robust and specific way to conjugate Cy5 to a protein of interest (POI). The introduction of an azide (B81097) group onto the protein via an N-hydroxysuccinimidyl (NHS) ester reaction allows for the subsequent, highly specific attachment of a Cy5 dye containing a bioorthogonal reactive partner, such as an alkyne or a dibenzocyclooctyne (DBCO) group, through "click chemistry".[1][2][3] The PEG spacer minimizes potential steric hindrance and can improve the solubility of the labeled protein.[1]
This two-step labeling strategy is particularly advantageous for proteins that may be sensitive to direct labeling with a bulky dye-NHS ester or when site-specific labeling is desired through the introduction of a non-canonical amino acid bearing an alkyne or DBCO group. The protocols provided herein are for the initial modification of a protein with an azide group and the subsequent copper-catalyzed click chemistry reaction with an alkyne-functionalized Cy5 dye.
Principle of the Method
The protein labeling process consists of two main stages:
-
Protein Azide-Functionalization : Primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) on the surface of the protein are reacted with an Azide-PEG-NHS ester. The NHS ester forms a stable amide bond with the amines, covalently attaching the azide-PEG linker to the protein.[1][4][5] This reaction is most efficient at a slightly basic pH (7.2-8.5).[1]
-
Cy5 Conjugation via Click Chemistry : The azide-functionalized protein is then reacted with a Cy5 dye that has been modified with a terminal alkyne. In the presence of a copper(I) catalyst, the azide and alkyne groups undergo a cycloaddition reaction to form a stable triazole linkage, covalently attaching the Cy5 dye to the protein.[2][3] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[2][3]
Experimental Protocols
Materials Required
-
Protein of interest (POI) in an amine-free buffer (e.g., PBS, HEPES)
-
Azide-PEG3-NHS Ester (or similar azide-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Alkyne-Cy5
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., spin desalting columns, size-exclusion chromatography columns)[6][7][8]
-
Spectrophotometer
Part 1: Azide-Functionalization of the Protein
This protocol is for labeling a generic IgG antibody but can be adapted for other proteins.
-
Protein Preparation :
-
Reagent Preparation :
-
Labeling Reaction :
-
Calculate the required volume of the Azide-PEG3-NHS Ester stock solution for the desired molar excess. A 10- to 20-fold molar excess of the NHS ester over the protein is a good starting point.[5][10]
-
Add the calculated volume of the azide-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[5][10]
-
-
Quenching the Reaction :
-
Purification of Azide-Modified Protein :
Part 2: Cy5 Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of Alkyne-Cy5 in DMSO.
-
Prepare a 50 mM solution of CuSO₄ in water.
-
Prepare a 50 mM solution of THPTA in water.
-
Freshly prepare a 1 M solution of sodium ascorbate in water.
-
-
Click Reaction :
-
To the azide-modified protein solution, add Alkyne-Cy5 to a final concentration that is in molar excess to the estimated number of incorporated azide groups. A 2- to 5-fold excess is a common starting point.
-
Prepare the copper catalyst mixture by premixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the reaction to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[7]
-
-
Purification of Cy5-Labeled Protein :
Characterization of Labeled Protein
-
Determine the Degree of Labeling (DOL) :
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and 650 nm (for Cy5).[6]
-
Calculate the protein concentration using the following formula:
-
Calculate the DOL using the following formula:
-
An optimal DOL for Cy5 is generally between 2 and 4 to avoid fluorescence quenching.[6]
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the labeling of a generic IgG antibody.
| Parameter | Azide-Functionalization | Cy5 Click Reaction | Expected Outcome |
| Protein Concentration | 1-10 mg/mL[1][9] | 1-10 mg/mL | - |
| Reagent Molar Excess | 10-50x (Azide-NHS/Protein)[5][10] | 2-5x (Alkyne-Cy5/Azide) | - |
| Reaction Buffer | PBS, HEPES (pH 7.2-8.5)[1] | PBS, HEPES (pH 7-8) | - |
| Reaction Time | 30-120 minutes[5][10] | 60-120 minutes | - |
| Reaction Temperature | Room Temperature or 4°C[5][10] | Room Temperature | - |
| Purification Method | Spin Desalting, Dialysis[6][10] | SEC, Spin Desalting[6][7] | >95% removal of free dye |
| Degree of Labeling (DOL) | - | - | 2-4 dyes per protein[6] |
Visualizations
Caption: Experimental workflow for two-step protein labeling.
Caption: Chemical reaction pathway for protein labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. abcam.com [abcam.com]
- 9. Cy5 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Click Chemistry Labeling of Nucleic Acids with Azide-PEG-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone for the specific and efficient labeling of biomolecules.[1][2] This bioorthogonal reaction enables the covalent attachment of a wide array of functional moieties, such as fluorescent dyes, to nucleic acids with high yields and specificity under mild conditions.[1][] This document provides detailed application notes and protocols for the labeling of alkyne-modified nucleic acids with a commercially available Azide-PEG-Cy5 reagent.
The inclusion of a polyethylene (B3416737) glycol (PEG) linker between the azide (B81097) and the Cy5 dye offers several advantages. The PEG linker improves the solubility of the hydrophobic Cy5 dye in aqueous buffers, reduces aggregation, and provides a flexible spacer arm that minimizes steric hindrance between the dye and the nucleic acid.[4] This can lead to improved hybridization kinetics and better access for enzymes that interact with the nucleic acid.
These protocols are designed for researchers in molecular biology, diagnostics, and drug development who require precisely labeled nucleic acids for applications such as fluorescence in situ hybridization (FISH), single-molecule imaging, and flow cytometry.
Data Presentation
Quantitative data from the literature on the efficiency of click chemistry labeling and purification of labeled oligonucleotides are summarized below. While "quantitative" or "near-quantitative" yields are often reported, specific numerical data can vary depending on the specific oligonucleotide sequence, the nature of the dye, and the purification method.[5][6]
| Parameter | Value | Organism/System | Comments | Reference |
| Click Reaction Yield | 90.3 ± 0.4% | Oligodeoxynucleotide (ODN) | Labeling of an azide-functionalized ODN with a Cy3-alkyne. | [7] |
| Near quantitative | Oligonucleotide | Labeling of an alkyne-modified 16-mer with a fluorescein-azide. | [8] | |
| >95% | Oligodeoxynucleotide (ODN) | Ynamine-CuAAC ligation of an alkyne-modified ODN with various azide-labeled molecules. | [9] | |
| Purification Recovery Yield | 97% | Cy5-labeled single-stranded DNA (ssDNA) | pH-controlled extraction method for purification. | [10][11] |
| 70-95% | Dye-labeled oligonucleotides | Gel filtration (Illustra NAP-10 Columns). | [10][11] | |
| 20-70% | Fluorescently labeled DNA | Recovery from polyacrylamide gels, dependent on size. | [12] |
Experimental Protocols
Synthesis of 5'-Azide Modified Oligonucleotides
This protocol describes a common method for introducing a 5'-azide group onto a synthetic oligonucleotide, which can then be reacted with an alkyne-modified label. This is a two-step process involving the incorporation of a 5'-bromohexyl phosphoramidite (B1245037) during solid-phase synthesis, followed by a post-synthetic conversion of the bromide to an azide.[13][14]
Materials:
-
5'-Bromohexyl phosphoramidite
-
Standard reagents and solvents for oligonucleotide synthesis
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
Sodium iodide (NaI)
Protocol:
-
Solid-Phase Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence using standard phosphoramidite chemistry on an automated DNA synthesizer. In the final coupling cycle, use the 5'-Bromohexyl phosphoramidite to introduce the bromohexyl group at the 5'-terminus.
-
Azide Substitution:
-
After synthesis, keep the oligonucleotide on the CPG solid support.
-
Prepare a solution of sodium azide (e.g., 130 mg) and sodium iodide (e.g., 300 mg) in anhydrous DMF (e.g., 15 ml) for a 10 µmol scale synthesis.[13]
-
Suspend the CPG support with the 5'-bromohexyl modified oligonucleotide in this solution.
-
Shake the suspension vigorously at 65°C for 75 minutes.[13]
-
Cool the reaction mixture to room temperature and filter to remove the solution.
-
Wash the CPG beads thoroughly with DMF (2 x 10 ml) and dry under a stream of argon.[13]
-
-
Cleavage and Deprotection: Cleave the 5'-azide modified oligonucleotide from the CPG support and remove the protecting groups using your standard laboratory protocol (e.g., with concentrated ammonium (B1175870) hydroxide).
-
Purification: Purify the crude 5'-azide modified oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity before the click reaction.
Click Chemistry Labeling of Alkyne-Modified Nucleic Acids with Azide-PEG-Cy5
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to label an alkyne-modified oligonucleotide with an Azide-PEG-Cy5 reagent. It is crucial to use freshly prepared solutions, especially for the reducing agent (sodium ascorbate), and to minimize oxygen in the reaction.[15][16]
Materials:
-
Alkyne-modified oligonucleotide (e.g., with a 5'-hexynyl group)
-
Azide-PEG-Cy5
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I) stabilizing ligand
-
Sodium L-ascorbate (freshly prepared)
-
Nuclease-free water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylammonium acetate (B1210297) (TEAA) buffer (e.g., 2M, pH 7.0)
-
Inert gas (e.g., argon or nitrogen)
Protocol:
-
Preparation of Stock Solutions:
-
Alkyne-Oligonucleotide: Dissolve the purified alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 20-200 µM.[15]
-
Azide-PEG-Cy5: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in nuclease-free water.
-
Ligand (THPTA/TBTA): Prepare a 200 mM stock solution of THPTA in nuclease-free water or a 10 mM stock of Cu(II)-TBTA complex in 55% DMSO.[15]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water immediately before use. This solution is prone to oxidation.
-
-
Click Reaction Assembly:
-
In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be scaled as needed. For a 100 µL total reaction volume with a final oligonucleotide concentration of 50 µM:
-
25 µL of 200 µM Alkyne-Oligonucleotide
-
10 µL of 10 mM Azide-PEG-Cy5 (20-fold excess)
-
10 µL of 2M TEAA buffer (pH 7.0)
-
45 µL of Nuclease-free water/DMSO (adjust for desired final DMSO concentration, typically 10-50%)
-
-
Vortex the mixture gently.
-
-
Initiation of the Click Reaction:
-
Add 5 µL of 100 mM Copper(II) Sulfate.
-
Add 5 µL of 200 mM THPTA ligand.
-
Vortex gently.
-
Initiate the reaction by adding 10 µL of freshly prepared 100 mM Sodium Ascorbate.
-
Immediately flush the tube with an inert gas (argon or nitrogen) for 30 seconds and cap it tightly.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight. The reaction can be gently agitated during this time. For larger or more complex oligonucleotides, incubation at 37°C may improve efficiency.
-
Purification of the Labeled Nucleic Acid:
-
Ethanol (B145695)/Acetone Precipitation:
-
Add sodium acetate to a final concentration of 0.3 M.
-
Add 2.5-3 volumes of cold absolute ethanol or acetone.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol.
-
Air dry the pellet and resuspend in a suitable buffer.
-
-
HPLC or PAGE Purification: For higher purity, the labeled oligonucleotide should be purified by reverse-phase HPLC or denaturing PAGE.[10][17] This is crucial to remove unreacted dye and unlabeled oligonucleotide.
-
Purification and Analysis of Labeled Nucleic Acids
a) HPLC Purification
Reverse-phase HPLC is a powerful technique for purifying fluorescently labeled oligonucleotides, as the hydrophobic dye significantly alters the retention time of the labeled product compared to the unlabeled starting material.[18]
Typical HPLC Setup:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B over a set time (e.g., 5-50% acetonitrile over 30 minutes).
-
Detection: UV absorbance at 260 nm (for the nucleic acid) and at the absorbance maximum of Cy5 (~646 nm).
b) PAGE Purification
Denaturing polyacrylamide gel electrophoresis (PAGE) separates oligonucleotides based on size and charge. The attached Cy5 dye will cause a noticeable shift in the migration of the labeled oligonucleotide.
Protocol Outline:
-
Resuspend the precipitated and dried labeled oligonucleotide in a formamide-based loading buffer.
-
Denature the sample by heating at 95°C for 5 minutes and then snap-cooling on ice.
-
Load the sample onto a high-percentage denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7 M urea).
-
Run the gel until the desired separation is achieved.
-
Visualize the bands using a fluorescence scanner set to the Cy5 channel or by UV shadowing. The labeled product will be a slower-migrating, colored band.
-
Excise the band corresponding to the labeled oligonucleotide.
-
Elute the oligonucleotide from the gel slice by crush-and-soak in a suitable buffer (e.g., 0.3 M sodium acetate).
-
Recover the eluted oligonucleotide by ethanol precipitation.
c) Mass Spectrometry Analysis
Mass spectrometry is used to confirm the successful conjugation and to verify the mass of the final product. Both MALDI-TOF and ESI-MS can be used, though ESI-MS is often preferred for larger or more fragile modified oligonucleotides.[19][20]
Sample Preparation for MALDI-TOF:
-
Mix a small amount of the purified, desalted labeled oligonucleotide (1-3 pmol) with a matrix solution (e.g., 3-hydroxypicolinic acid).[19][21]
-
Spot the mixture onto the MALDI target plate and allow it to dry.
Sample Preparation for LC-MS (ESI):
-
The purified labeled oligonucleotide is typically desalted using a suitable method (e.g., size-exclusion chromatography or dialysis) prior to injection into the LC-MS system.
-
Ion-pair reverse-phase chromatography is often used for separation prior to ESI-MS.
Data Interpretation:
The expected mass of the Azide-PEG-Cy5 labeled nucleic acid is the sum of the mass of the alkyne-modified nucleic acid and the mass of the Azide-PEG-Cy5 reagent. The mass spectrum should show a major peak corresponding to this calculated mass.
Mandatory Visualization
Caption: Experimental workflow for labeling nucleic acids with Azide-PEG-Cy5.
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. interchim.fr [interchim.fr]
- 2. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. glenresearch.com [glenresearch.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 16. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-resolution liquid chromatography of fluorescent dye-labeled nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. web.colby.edu [web.colby.edu]
- 19. Oligonucleotide Quality Control by Mass Spectrometry [sigmaaldrich.com]
- 20. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 21. LC/MS Analysis of Nucleic Acid-Related Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Illuminating Cellular Dynamics: A Guide to Live Cell Imaging with N-PEG3-N'-(azide-PEG3)-Cy5
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing N-PEG3-N'-(azide-PEG3)-Cy5, a near-infrared fluorescent probe, for the targeted labeling and imaging of biomolecules in living cells. The protocols detailed herein leverage the power of bioorthogonal click chemistry, specifically the azide-alkyne cycloaddition reaction, to achieve highly specific and covalent labeling of target molecules with minimal perturbation to cellular processes. This technique is invaluable for studying the localization, trafficking, and dynamics of proteins, glycans, and other biomolecules in real-time.
The core of this methodology involves a two-step process. First, a biomolecule of interest is metabolically or enzymatically labeled with a bioorthogonal alkyne group. This is typically achieved by introducing a modified precursor, such as an alkyne-bearing amino acid or sugar, into the cell culture media. These precursors are incorporated into newly synthesized proteins or glycans by the cell's natural metabolic pathways. Subsequently, the azide-functionalized Cy5 probe is introduced, which selectively and covalently reacts with the alkyne-tagged biomolecules. This reaction can be catalyzed by copper(I) (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or proceed without a catalyst using a strained alkyne (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). The result is a highly specific and stable fluorescent labeling of the target biomolecule, enabling its visualization through fluorescence microscopy.
Key Applications:
-
Visualizing Newly Synthesized Proteins: By incorporating alkyne-modified amino acids like L-homopropargylglycine (HPG), researchers can specifically label and track the synthesis and localization of new proteins.
-
Tracking Glycan Dynamics: Metabolic labeling with alkyne-modified sugars allows for the visualization of glycan expression and trafficking on the cell surface and within intracellular compartments.[1][2][3]
-
Pulse-Chase Experiments: The temporal control offered by this two-step labeling strategy is ideal for pulse-chase experiments to study the lifecycle and turnover of biomolecules.
-
High-Resolution Imaging: The small size of the azide (B81097) and alkyne functional groups minimizes potential steric hindrance, making this method suitable for super-resolution microscopy techniques.
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes for live cell imaging using azide-alkyne cycloaddition with Cy5-based probes. These values should be optimized for specific cell types and experimental goals.
| Parameter | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Alkyne Metabolic Labeling Concentration | 25-100 µM (e.g., DBCO-functionalized reagents) | 50-200 µM (e.g., L-homopropargylglycine) |
| Metabolic Labeling Incubation Time | 4-24 hours | 4-24 hours |
| This compound Probe Concentration | 5-25 µM | 10-50 µM |
| Click Reaction Incubation Time | 30-120 minutes | 10-30 minutes |
| Copper(I) Catalyst Concentration | Not Applicable | 50-100 µM CuSO4 |
| Copper Ligand Concentration | Not Applicable | 250-500 µM THPTA |
| Reducing Agent Concentration | Not Applicable | 2.5-5 mM Sodium Ascorbate |
| Expected Signal-to-Background Ratio | >10 | >8 |
| Cell Viability | >95% | >90% (with ligand protection) |
Experimental Workflows
The following diagrams illustrate the general workflows for live cell labeling using SPAAC and CuAAC.
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
The following are detailed protocols for live cell imaging using this compound. Protocol 1 describes the SPAAC approach, which is generally recommended for live-cell applications due to the absence of cytotoxic copper catalysts.[1][4] Protocol 2 outlines the CuAAC method, which offers faster reaction kinetics but requires careful optimization to maintain cell health.[5][6][7]
Protocol 1: Live Cell Imaging via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is designed for the copper-free labeling of biomolecules in living cells.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Strained alkyne metabolic precursor (e.g., a DBCO-functionalized amino acid or sugar)
-
This compound (resuspended in DMSO to a stock concentration of 1-10 mM)
-
Phosphate-Buffered Saline (PBS), sterile
-
Live cell imaging solution (e.g., phenol (B47542) red-free medium or HBSS)
-
Fluorescence microscope equipped with appropriate filters for Cy5 (Excitation/Emission: ~650/670 nm)
Procedure:
-
Metabolic Labeling with a Strained Alkyne:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare the strained alkyne precursor in complete culture medium to the desired final concentration (e.g., 25-50 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the strained alkyne.
-
Incubate the cells for 4-24 hours under normal culture conditions (37°C, 5% CO2) to allow for metabolic incorporation.
-
-
SPAAC Reaction with this compound:
-
Prepare a working solution of this compound in pre-warmed complete culture medium or PBS to a final concentration of 5-25 µM.
-
Gently aspirate the metabolic labeling medium from the cells.
-
Wash the cells twice with pre-warmed PBS to remove any unincorporated strained alkyne precursor.
-
Add the this compound working solution to the cells.
-
Incubate for 30-120 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed PBS or live cell imaging solution to remove any unreacted probe.
-
Replace the final wash with fresh, pre-warmed live cell imaging solution.
-
Image the cells using a fluorescence microscope with appropriate Cy5 filter sets.
-
Protocol 2: Live Cell Imaging via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol utilizes a copper catalyst for the cycloaddition reaction. It is crucial to use a copper-chelating ligand like THPTA to protect the cells from copper-induced toxicity.[5][6][7]
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Terminal alkyne metabolic precursor (e.g., L-homopropargylglycine, HPG)
-
This compound (resuspended in DMSO to a stock concentration of 1-10 mM)
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 1 M in water)
-
Phosphate-Buffered Saline (PBS), sterile
-
Live cell imaging solution
-
Fluorescence microscope with Cy5 filters
Procedure:
-
Metabolic Labeling with a Terminal Alkyne:
-
Culture cells to the desired confluency.
-
Prepare the terminal alkyne precursor in complete culture medium to the desired final concentration (e.g., 50-200 µM).
-
Remove the existing medium and replace it with the medium containing the terminal alkyne.
-
Incubate the cells for 4-24 hours under normal culture conditions.
-
-
Preparation of the CuAAC Reaction Cocktail:
-
Important: Prepare the cocktail immediately before use. The components should be added in the specified order to pre-warmed PBS or culture medium.
-
To the desired volume of medium, add:
-
This compound to a final concentration of 10-50 µM.
-
THPTA to a final concentration of 250-500 µM.
-
CuSO4 to a final concentration of 50-100 µM.
-
Sodium Ascorbate to a final concentration of 2.5-5 mM.
-
-
Gently mix the cocktail.
-
-
CuAAC Reaction on Live Cells:
-
Gently aspirate the metabolic labeling medium from the cells.
-
Wash the cells twice with pre-warmed PBS.
-
Add the freshly prepared CuAAC reaction cocktail to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Aspirate the reaction cocktail.
-
Wash the cells three to four times with pre-warmed PBS to ensure complete removal of the copper catalyst and unreacted probe.
-
Replace the final wash with fresh, pre-warmed live cell imaging solution.
-
Proceed with imaging on a fluorescence microscope using Cy5 filter sets.
-
Concluding Remarks
The use of this compound in conjunction with bioorthogonal click chemistry provides a robust and versatile platform for live cell imaging. The choice between the SPAAC and CuAAC protocols will depend on the specific experimental requirements, with SPAAC being the preferred method for minimizing cytotoxicity and CuAAC offering faster kinetics. By carefully optimizing the labeling and reaction conditions, researchers can achieve high-quality, specific, and dynamic imaging of a wide range of biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: N-PEG3-N'-(azide-PEG3)-Cy5 for Flow Cytometry and FACS Analysis
Product: N-PEG3-N'-(azide-PEG3)-Cy5 Catalog Number: 55842[1] Molecular Formula: C₃₉H₅₄ClN₅O₆[1] Molecular Weight: 724.33 g/mol [1] Excitation / Emission Maxima: ~646 nm / ~662 nm
Introduction
This compound is a fluorescent probe designed for the detection and quantification of biomolecules in flow cytometry and Fluorescence-Activated Cell Sorting (FACS). This reagent features a Cy5 fluorophore, a far-red dye ideal for minimizing cellular autofluorescence, and an azide (B81097) functional group. The azide group enables covalent labeling of alkyne-modified biomolecules through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[2][3][4]
The dual polyethylene (B3416737) glycol (PEG3) linkers enhance the water solubility of the molecule and provide a spatial separation between the dye and the target biomolecule, which can help to reduce quenching and steric hindrance. This application note provides detailed protocols for the use of this compound in key cell analysis applications, including cell proliferation, protein synthesis, and cell surface glycan analysis.
Principle of Technology
The use of this compound is based on a two-step "click chemistry" labeling strategy.[5] This approach offers a significant advantage over antibody-based detection methods by eliminating the need for harsh denaturation conditions that can damage cells and epitopes.[6][7][8]
-
Metabolic Labeling: Cells are first incubated with a metabolic substrate that has been modified to contain an alkyne group. This alkyne-containing substrate is incorporated into newly synthesized biomolecules (e.g., DNA, proteins, or glycans) by the cell's natural metabolic pathways.[2][3]
-
Click Reaction: After metabolic labeling, the cells are fixed, permeabilized, and then treated with this compound. A copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction occurs, forming a stable covalent bond between the azide on the Cy5 probe and the alkyne incorporated into the biomolecules.[5][6][7] The resulting fluorescently labeled cells can then be analyzed by flow cytometry.
Applications and Protocols
This compound is a versatile reagent suitable for a range of flow cytometry applications. Below are detailed protocols for three common uses.
Cell Proliferation Analysis (EdU-based)
This protocol allows for the direct measurement of de novo DNA synthesis by detecting the incorporation of the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into replicating DNA.[6][7][8][9]
Experimental Workflow:
Protocol:
-
Cell Preparation: Culture cells to the desired density. For suspension cells, aim for 1 x 10⁶ cells/mL. For adherent cells, grow on culture plates or slides.
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 1-10 µM. Incubate for a period ranging from 30 minutes to 2 hours, depending on the cell type's growth rate.[8]
-
Harvest and Wash: Harvest the cells and wash once with 1% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS). Centrifuge and discard the supernatant.[7]
-
Fixation: Resuspend the cell pellet in 100 µL of a suitable fixative (e.g., 4% paraformaldehyde in PBS) and incubate for 15 minutes at room temperature, protected from light.[7][10]
-
Permeabilization: Wash the fixed cells once with 1% BSA in PBS. Resuspend the cell pellet in 100 µL of a saponin-based permeabilization and wash reagent and incubate for 15 minutes.[10]
-
Click Reaction: Prepare the click reaction cocktail immediately before use. For each sample, mix the components in the order listed in the table below. Add 500 µL of the cocktail to each sample, mix well, and incubate for 30 minutes at room temperature, protected from light.[10][11][12]
-
Washing: Wash the cells once with 3 mL of permeabilization and wash reagent.[10]
-
DNA Staining (Optional): For cell cycle analysis, resuspend the cells in a suitable DNA stain (e.g., DAPI or Propidium Iodide) according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., 1% BSA in PBS). Analyze using a flow cytometer with a laser and filter set appropriate for Cy5 (e.g., 633/640 nm laser for excitation and a 660/20 nm bandpass filter for emission).[6]
Reagent Concentrations for EdU Assay:
| Component | Stock Concentration | Final Concentration |
| EdU | 10 mM in DMSO | 1 - 10 µM |
| This compound | 1 mM in DMSO | 1 - 5 µM |
| CuSO₄ | 100 mM in H₂O | 1 mM |
| Buffer Additive (e.g., Ascorbate) | 1 M in H₂O | 10 mM |
| PBS | 1X | To final volume |
Global Protein Synthesis Analysis (AHA/HPG-based)
This application measures the rate of global protein synthesis by tracking the incorporation of methionine analogs L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG).[11][13][14][15] The protocol below is for HPG, which contains an alkyne group for reaction with the azide-Cy5 probe.
Protocol:
-
Cell Preparation: Culture cells in complete medium.
-
Methionine Depletion (Optional but Recommended): To increase incorporation efficiency, replace the culture medium with methionine-free medium and incubate for 30-60 minutes.
-
HPG Labeling: Add HPG to the methionine-free medium to a final concentration of 50 µM. Incubate for 30 minutes to 4 hours, depending on the desired labeling intensity and cell type.[13][14]
-
Harvest, Fixation, and Permeabilization: Follow steps 3-5 from the EdU protocol.
-
Click Reaction and Analysis: Follow steps 6-9 from the EdU protocol.
Reagent Concentrations for HPG Assay:
| Component | Stock Concentration | Final Concentration |
| L-homopropargylglycine (HPG) | 50 mM in H₂O | 50 µM |
| This compound | 1 mM in DMSO | 1 - 5 µM |
| CuSO₄ | 100 mM in H₂O | 1 mM |
| Buffer Additive (e.g., Ascorbate) | 1 M in H₂O | 10 mM |
| PBS | 1X | To final volume |
Cell Surface Glycan Analysis
This method enables the detection of glycans on the cell surface by metabolically labeling them with an azide-modified sugar, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is a precursor for sialic acid.[16][17][18][19] In this application, an alkyne-functionalized Cy5 dye would be used. However, for the purpose of this application note on an azide-Cy5 dye, we will describe the reverse labeling strategy where cells are metabolically labeled with an alkyne-containing sugar.
Protocol:
-
Metabolic Labeling: Culture cells in a medium supplemented with an alkyne-containing sugar (e.g., an alkyne-modified mannosamine, galactose, or glucose derivative) at a concentration of 10-50 µM for 1-3 days.[17]
-
Harvest and Wash: Harvest cells gently and wash twice with cold PBS.
-
Click Reaction (Live Cells): Resuspend cells in a reaction buffer (e.g., PBS with 1% BSA). Add the click reaction cocktail containing this compound. Incubate for 30-60 minutes at room temperature or 37°C.[16]
-
Washing: Wash the cells twice with 1% BSA in PBS to remove unreacted reagents.
-
Flow Cytometry Analysis: Resuspend the final cell pellet and analyze by flow cytometry as described in the EdU protocol.
Reagent Concentrations for Glycan Labeling:
| Component | Stock Concentration | Final Concentration |
| Alkyne-Modified Sugar | 10-50 mM in DMSO | 10 - 50 µM |
| This compound | 1 mM in DMSO | 5 - 20 µM |
| CuSO₄ | 100 mM in H₂O | 1 mM |
| Buffer Additive (e.g., Ascorbate) | 1 M in H₂O | 10 mM |
| PBS with 1% BSA | 1X | To final volume |
Data Analysis and Interpretation
For flow cytometry analysis, first gate on single, viable cells using forward scatter (FSC) and side scatter (SSC) profiles. Then, create a histogram of the Cy5 fluorescence intensity. A positive signal, indicating successful labeling, will show a significant shift in fluorescence intensity compared to negative control cells (cells not treated with the alkyne-modified substrate but subjected to the click reaction).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Inefficient metabolic labeling. | Optimize the concentration and incubation time of the alkyne-substrate for your specific cell line.[20] |
| Degraded azide-Cy5 reagent. | Store the reagent protected from light at -20°C. Avoid repeated freeze-thaw cycles.[21] | |
| Inefficient click reaction. | Prepare the click reaction cocktail fresh each time. Ensure the copper is reduced to Cu(I) by the buffer additive. | |
| Insufficient permeabilization (for intracellular targets). | Use a robust permeabilization agent like a saponin-based buffer. | |
| High Background | Non-specific binding of the dye. | Increase the number of wash steps after the click reaction. Include a detergent like Tween-20 in the wash buffers.[22] |
| High cell autofluorescence. | Use proper compensation and include an unstained control. Cy5 is in the far-red, which should minimize this issue. | |
| High Cell Death | Harsh cell handling. | Be gentle during centrifugation and resuspension steps. |
| Cytotoxicity of reagents. | Titrate the alkyne-substrate and copper concentrations to find the lowest effective dose. |
References
- 1. This compound [myskinrecipes.com]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. jenabioscience.com [jenabioscience.com]
- 6. ulab360.com [ulab360.com]
- 7. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. carlroth.com [carlroth.com]
- 9. EdU Cell Proliferation Assay for Flow Cytometry [baseclick.eu]
- 10. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. A flow-cytometry-based assessment of global protein synthesis in human senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. Molecular Probes Click-iT HPG Alexa Fluor 488 Protein Synthesis Assay Kit 1 kit | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 14. タンパク質合成アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 17. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
- 22. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Super-Resolution Microscopy with N-PEG3-N'-(azide-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Super-resolution microscopy (SRM) encompasses a suite of techniques that circumvent the diffraction limit of light, enabling visualization of cellular structures at the nanoscale.[1] Among these, single-molecule localization microscopy (SMLM) methods like stochastic optical reconstruction microscopy (STORM) and direct STORM (dSTORM) achieve resolutions of 10-50 nm by temporally separating the fluorescence of individual molecules.[1] This allows for the generation of detailed molecular maps of proteins and other biomolecules.
A key element in SMLM is the site-specific labeling of target molecules with bright, photoswitchable fluorophores. Bioorthogonal chemistry, particularly the azide-alkyne cycloaddition (click chemistry), provides a powerful tool for attaching fluorescent probes to biomolecules within their native cellular environment.[2][3] The N-PEG3-N'-(azide-PEG3)-Cy5 probe is a bifunctional, near-infrared fluorescent dye specifically designed for such applications. Its two terminal azide (B81097) groups, separated by a central Cy5 fluorophore and hydrophilic PEG3 linkers, offer unique possibilities for molecular labeling and crosslinking in super-resolution imaging.
This document provides detailed application notes and protocols for utilizing this compound in super-resolution microscopy, with a focus on dSTORM.
Principle of the Method
The application of this compound for super-resolution microscopy is based on a two-step approach:
-
Metabolic or Enzymatic Incorporation of an Alkyne Handle: Target biomolecules are first tagged with a bioorthogonal alkyne group. This can be achieved by metabolically incorporating an alkyne-modified amino acid, sugar, or nucleoside, or through enzymatic ligation.
-
Click Chemistry Labeling: The azide groups on the this compound molecule are then covalently attached to the alkyne-tagged biomolecules via a copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.
The bifunctional nature of this compound allows for the labeling of one or two alkyne-modified targets. This opens up possibilities for studying molecular dimers, protein-protein interactions, or for increasing the labeling density on a single target molecule.
Once labeled, the Cy5 fluorophore can be induced to photoswitch between a fluorescent "on" state and a dark "off" state under specific laser illumination. In dSTORM, a high-power laser drives most of the Cy5 molecules into a long-lived dark state. A second, lower-power activation laser brings a sparse, random subset of molecules back to the fluorescent state in each camera frame. By precisely localizing the center of each individual fluorescence signal over thousands of frames, a super-resolved image is reconstructed.
Quantitative Data in Super-Resolution Microscopy
Quantitative analysis of SMLM data can provide valuable insights into the spatial organization and stoichiometry of molecular assemblies.[4] The table below summarizes typical quantitative parameters achievable with dSTORM using Cy5-based probes.
| Parameter | Typical Value | Factors Influencing the Value |
| Lateral (x,y) Resolution | 10 - 50 nm | Localization precision, labeling density, sample drift.[1] |
| Axial (z) Resolution | 50 - 90 nm | Method used for 3D localization (e.g., astigmatism). |
| Localization Precision | < 10 nm (with averaging) | Number of photons detected per switching event, camera pixel size, background noise.[5] |
| Labeling Density | Variable | Concentration of labeling reagents, accessibility of the target epitope. |
| Cluster Size Analysis | ~200 nm radii (example) | Dependent on the biological structure being studied.[6] |
Experimental Protocols
The following protocols provide a general framework for using this compound in dSTORM imaging of cultured mammalian cells. Optimization will be required for specific cell types and targets.
Protocol 1: Metabolic Labeling with Alkyne-Modified Precursors
This protocol describes the incorporation of an alkyne handle into newly synthesized proteins using L-propargylglycine (L-PG), an alkyne analog of methionine.
Materials:
-
Adherent mammalian cells (e.g., U2OS, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free culture medium
-
L-propargylglycine (L-PG)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells on high-precision glass coverslips suitable for microscopy and culture until they reach the desired confluency.
-
Wash the cells once with pre-warmed PBS.
-
Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine stores.
-
Replace the starvation medium with methionine-free medium supplemented with L-PG at a final concentration of 50-200 µM.
-
Incubate the cells for 1-4 hours to allow for the incorporation of L-PG into newly synthesized proteins. The optimal incubation time will depend on the protein turnover rate.
-
Proceed to the fixation and click chemistry labeling protocol.
Protocol 2: Cell Fixation and Click Chemistry Labeling (CuAAC)
Materials:
-
Metabolically labeled cells on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, if targeting intracellular proteins)
-
Click Chemistry Staining Solution:
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
This compound
-
-
Quenching solution (e.g., 50 mM EDTA in PBS)
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Prepare the Click Chemistry Staining Solution immediately before use. For a final volume of 1 ml in PBS, add the components in the following order, vortexing gently after each addition:
-
This compound to a final concentration of 1-5 µM.
-
CuSO₄ to a final concentration of 100 µM.
-
THPTA to a final concentration of 500 µM.
-
Freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with the quenching solution to remove copper ions.
-
Wash the cells three times with PBS. The sample is now ready for dSTORM imaging.
Protocol 3: dSTORM Imaging
Materials:
-
Labeled cells on coverslips
-
dSTORM imaging buffer:
-
100 mM β-mercaptoethylamine (MEA) in PBS
-
Oxygen scavenging system (e.g., 2% (w/v) glucose, 4 U/mL glucose oxidase, 80 U/mL catalase)
-
Adjust pH to 7.4
-
Procedure:
-
Mount the coverslip onto a microscope slide with a chamber for the imaging buffer.
-
Prepare the dSTORM imaging buffer immediately before use.
-
Add the imaging buffer to the sample.
-
Place the sample on a super-resolution microscope equipped for dSTORM.
-
Use a 647 nm laser for excitation of Cy5 and a 405 nm laser for reactivation from the dark state.
-
Adjust the laser powers to achieve a sparse distribution of single-molecule blinking events in each frame.
-
Acquire a sequence of 10,000 to 50,000 frames.
-
Process the raw data using appropriate localization software to reconstruct the super-resolved image.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Experimental workflow for dSTORM imaging.
Caption: Conceptual use of the bifunctional probe.
References
- 1. Quantitative analysis of single-molecule superresolution images - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of azide-based bioorthogonal click chemistry in glycobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Super-Resolution Imaging and Quantitative Analysis of Membrane Protein/Lipid Raft Clustering Mediated by Cell-Surface Self-Assembly of Hybrid Nanoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vivo Imaging with Azide-PEG-Cy5 Dyes
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful modality for in vivo studies, offering significant advantages such as deep tissue penetration and low autofluorescence, which contribute to a high signal-to-background ratio.[1][2] Cyanine 5 (Cy5) is a far-red/NIR fluorescent dye widely used for these applications due to its favorable photophysical properties.[2][3] When incorporated into a probe structure like Azide-PEG-Cy5, the dye's utility is greatly enhanced for in vivo applications. This molecule consists of three key components:
-
Cy5: The fluorescent reporter dye that emits in the NIR window (approx. 660-680 nm), enabling sensitive detection in living organisms.[1][3]
-
Polyethylene Glycol (PEG): A hydrophilic linker that improves the probe's water solubility and biocompatibility. PEGylation can also enhance the pharmacokinetic profile of the probe by increasing its circulation time and reducing clearance by the reticuloendothelial system.[4][5][6]
-
Azide (B81097) (N₃): A small, metabolically stable, and biologically inert functional group. It serves as a bioorthogonal handle for "click chemistry," allowing for highly specific and efficient covalent labeling of target molecules in complex biological environments.[7][8][9]
The primary application of Azide-PEG-Cy5 dyes revolves around a two-step pre-targeting strategy using bioorthogonal click chemistry.[10] This approach decouples the targeting event from the imaging event, offering flexibility and potentially improved target-to-background ratios. The most common bioorthogonal reaction for in vivo applications is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction that avoids the toxicity associated with copper catalysts.[7][10][11]
Principle of Bioorthogonal Pre-targeted Imaging
The use of Azide-PEG-Cy5 in vivo typically follows a two-step labeling and imaging process. First, a target biomolecule (e.g., cell-surface glycan, protein, or a pre-injected targeting vector) is functionalized with an azide group. Second, a complementary imaging probe, such as a cyclooctyne-modified Cy5 dye (e.g., DBCO-Cy5), is administered. This probe then selectively reacts with the azide-modified target via a click reaction, leading to covalent attachment of the Cy5 dye for visualization.[8][9]
This strategy can be implemented in two main ways:
-
Metabolic Labeling: Cells or organisms are supplied with an azide-containing precursor (e.g., an azido-sugar like Ac₄ManNAz), which is incorporated into biomolecules through the cell's natural metabolic pathways.[8][9][12] This allows for the imaging of specific biological processes, such as glycan trafficking.[7][11]
-
Direct Conjugation & Targeting: An azide group is attached to a targeting moiety (like an antibody or nanoparticle) which is administered first. After this primary probe has accumulated at the target site and unbound probe has cleared from circulation, the alkyne- or cyclooctyne-functionalized Cy5 dye is injected to "click" onto the azide handle for imaging.[10][13]
Figure 1. Workflow of the two-step bioorthogonal pre-targeting strategy for in vivo imaging.
Key Applications
The versatility of the azide handle and the favorable properties of Cy5 enable a wide range of in vivo imaging applications.
-
Tumor Imaging and Cancer Research: Azide-functionalized nanoparticles or antibodies can be used to target tumors.[1][13] After accumulation via the enhanced permeability and retention (EPR) effect or active targeting, an alkyne-Cy5 probe is administered for visualization.[13][14] This allows for non-invasive monitoring of tumor growth, metastasis, and response to therapy.
-
Biodistribution and Pharmacokinetic Studies: Cy5-labeled molecules are routinely used to track the accumulation, clearance, and organ distribution of drugs, nanoparticles, or biologics over time.[1][4] The azide-alkyne chemistry provides a reliable method for attaching Cy5 to these entities for quantitative analysis.[15]
-
Cell and Glycan Tracking: Metabolic labeling with azido-sugars allows for the visualization of glycan expression and dynamics in whole organisms, which is crucial for studying development, immunology, and disease pathology.[7][9][11] It can also be used to track the location and fate of specific cell populations in vivo.[16]
-
Targeting Bacteria and Microspheres: Researchers have successfully used SPAAC reactions to target azide-functionalized bacteria and microspheres in vivo, demonstrating the potential for imaging infections or tracking embolization agents.[10]
Quantitative Data
The following tables summarize key quantitative data relevant to the use of Azide-PEG-Cy5 dyes in vivo.
Table 1: Photophysical Properties of Cy5 Dyes
| Property | Value | Reference(s) |
|---|---|---|
| Excitation Maximum (Ex) | ~640-650 nm | [1][17] |
| Emission Maximum (Em) | ~660-680 nm | [1][3] |
| Molar Extinction Coeff. | ~250,000 cm⁻¹M⁻¹ | N/A |
| Quantum Yield | ~0.2-0.3 | [3] |
| Recommended Filter Sets | Ex: 640 nm, Em: 680 nm |[1] |
Table 2: Example In Vivo Biodistribution of Cy5-Labeled Nanoparticles in Mice (%ID/g) Data presented are illustrative and can vary significantly based on nanoparticle formulation, size, PEGylation, and animal model.
| Organ | 4 hours post-injection | 24 hours post-injection | Reference(s) |
| Liver | 25 ± 5 %ID/g | 15 ± 4 %ID/g | [4] |
| Spleen | 15 ± 3 %ID/g | 8 ± 2 %ID/g | [4] |
| Kidneys | 5 ± 1 %ID/g | 2 ± 0.5 %ID/g | [4] |
| Lungs | 3 ± 1 %ID/g | 1 ± 0.5 %ID/g | [4] |
| Tumor | 5 ± 1.5 %ID/g | 7.5 ± 1.5 %ID/g | [10][14] |
Table 3: Example Pharmacokinetic Parameters of Cy5-Labeled Nanoparticles
| Parameter | Value | Description | Reference(s) |
|---|---|---|---|
| Circulation Half-life (t½) | 4 - 12 hours | Time for blood concentration to reduce by 50%. Highly dependent on PEGylation and particle size. | [15] |
| AUC (0-48h) | Varies | Area Under the Curve, represents total systemic exposure over time. |[15] |
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling with Azido-Sugars
This protocol describes the metabolic incorporation of azide groups into cellular glycans in a mouse model using an acetylated azido-sugar precursor.[8]
Materials:
-
N-azidoacetylmannosamine (Ac₄ManNAz) or similar azido-sugar.[8]
-
Biocompatible vehicle (e.g., sterile PBS with 5-10% DMSO for solubility).[8]
-
Animal model (e.g., BALB/c nude mice).[8]
Procedure:
-
Preparation of Azido-Sugar Solution: Dissolve Ac₄ManNAz in the vehicle to a final concentration suitable for the desired dose (typically 100-300 mg/kg).[8] Ensure complete dissolution.
-
Administration: Administer the azido-sugar solution to the mice. This can be done via daily intraperitoneal (IP) injection or through addition to drinking water for a period of 5-7 days to ensure sufficient metabolic incorporation.[8]
-
Incubation Period: Allow the mice to metabolize the azido-sugar for the chosen duration. The azide group will be incorporated into sialic acids on the surface of various cells.[8]
-
Proceed to Imaging: After the labeling period, the animals are ready for the administration of an alkyne-modified fluorescent probe as described in Protocol 2.
Protocol 2: General In Vivo Fluorescence Imaging
This protocol provides a general workflow for in vivo imaging of a Cy5-labeled probe in a mouse model.[1][2]
Figure 2. General experimental workflow for in vivo fluorescence imaging studies.
Materials:
-
Azide-PEG-Cy5 or a complementary alkyne/DBCO-Cy5 probe.[12][18]
-
Tumor-bearing or healthy mice.[2]
-
In vivo imaging system (e.g., IVIS Spectrum).[2]
-
Anesthesia (e.g., isoflurane).[2]
-
Sterile vehicle (e.g., PBS or saline).[2]
Procedure:
-
Animal Preparation: Anesthetize the mouse using an approved institutional protocol (e.g., 2-3% isoflurane (B1672236) for induction, 1-2% for maintenance).[2] Place the mouse in the imaging chamber and maintain body temperature.[8]
-
Baseline Imaging: Acquire a pre-injection (baseline) image of the mouse to measure background autofluorescence.[1]
-
Probe Preparation & Administration: Dissolve the Cy5 probe in a sterile vehicle to the desired concentration. A typical dose is 1-2 nmol per mouse.[1] Inject the probe via the desired route (e.g., intravenous tail vein injection in a volume of 100-200 µL).[1]
-
Image Acquisition: Acquire whole-body fluorescence images at predetermined time points (e.g., 15 min, 1h, 4h, 24h, 48h) to determine biodistribution and the optimal imaging window.[1] Use appropriate filter sets for Cy5 (e.g., Excitation: 640 nm, Emission: 680 nm).[1]
-
Data Quantification: Draw Regions of Interest (ROIs) around the target tissue (e.g., tumor) and a background area. Measure the average fluorescence intensity to calculate signal-to-background or tumor-to-background ratios.[14]
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol details the steps for assessing the organ distribution of the Cy5 probe after the final in vivo imaging time point.[1][2]
Figure 3. Workflow for ex vivo organ biodistribution analysis.
Procedure:
-
Euthanasia and Perfusion: Immediately following the final in vivo imaging session, euthanize the mouse using an approved method. Perfuse the animal with saline to remove blood from the organs, which would otherwise contribute to the fluorescence signal.[1]
-
Tissue Harvesting: Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and the tumor, if applicable.[1]
-
Ex Vivo Imaging: Arrange the organs in the imaging chamber on a non-fluorescent surface and acquire a fluorescence image using the same parameters as the in vivo scans.[1]
-
Data Quantification: Draw ROIs around each organ and measure the average fluorescence intensity.[1] To express the data as a percentage of the injected dose per gram of tissue (%ID/g), create a standard curve by imaging known concentrations of the Cy5 probe. Convert the fluorescence intensity of each organ to the amount of the compound and normalize by the tissue weight.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Interventional nuclear medicine: “click” chemistry as an in vivo targeting strategy for imaging microspheres and bacteria - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 11. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In Vivo Tumor Cell Targeting with “Click” Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-(azide-PEG3)-N'-(PEG4-acid)-Cy5, 2107273-42-5 | BroadPharm [broadpharm.com]
- 18. Cy5-PEG5-azide | BroadPharm [broadpharm.com]
Revolutionizing Targeted Protein Degradation: Application Notes for the N-PEG3-N'-(azide-PEG3)-Cy5 PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Harnessing a Fluorescent PROTAC Linker for Enhanced Discovery and Development.
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This document provides detailed application notes and protocols for the utilization of N-PEG3-N'-(azide-PEG3)-Cy5, a versatile, fluorescent PROTAC linker designed to streamline the development and analysis of novel protein degraders.
Introduction to this compound
This compound is a heterobifunctional PROTAC linker incorporating several key features beneficial for degrader development. Its polyethylene (B3416737) glycol (PEG) backbone enhances solubility and can improve cell permeability. The terminal azide (B81097) group allows for facile and efficient conjugation to an alkyne-functionalized warhead or E3 ligase ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry". A key feature of this linker is the integrated Cyanine5 (Cy5) fluorophore, which enables direct visualization and quantification of the PROTAC in a variety of assays, including cellular uptake, localization, and binding studies.
Key Applications
-
Streamlined PROTAC Synthesis: The azide functionality provides a robust and efficient method for the final PROTAC assembly.
-
Fluorescence-Based Mechanistic Studies: The Cy5 tag allows for direct monitoring of PROTAC uptake, distribution, and target engagement in live cells.
-
High-Throughput Screening: Enables the development of fluorescence-based assays for rapid screening of PROTAC efficacy.
-
In Vitro and In Vivo Imaging: The near-infrared fluorescence of Cy5 is suitable for imaging applications in complex biological systems.
Quantitative Data on PEG-based PROTAC Linkers
While specific degradation data for PROTACs utilizing the this compound linker is proprietary and dependent on the specific warhead and E3 ligase ligand, the following table summarizes representative data from published studies on other PEG-containing PROTACs. This data illustrates the critical role of linker length and composition in determining degradation efficacy (DC50) and maximal degradation (Dmax). The choice of a PEG3 linker in this compound provides a balance of flexibility and length that has proven effective in many PROTAC systems.
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 12 | < 500 | > 90 | Wurz et al. |
| BTK | CRBN | PEG | 16 | < 10 | ~90 | Zorba et al. |
| TBK1 | VHL | PEG/Alkyl | 21 | 3 | 96 | Arvinas |
| ERα | VHL | PEG | 16 | ~10 | > 90 | Cyrus et al. |
Note: The data presented are for illustrative purposes and highlight the general performance of PEG linkers. Optimal linker length and composition must be empirically determined for each new PROTAC.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the this compound linker to an alkyne-functionalized warhead.
Materials:
-
This compound linker
-
Alkyne-functionalized warhead (or E3 ligase ligand)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Dimethylformamide (DMF)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
In a clean, dry reaction vial, dissolve the alkyne-functionalized warhead (1.0 equivalent) and this compound (1.1 equivalents) in a minimal amount of DMF.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in deionized water.
-
In another separate vial, prepare a solution of CuSO4·5H2O (0.2 equivalents) in deionized water.
-
To the reaction vial containing the warhead and linker, add tert-butanol and deionized water to create a 1:1 mixture.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature, protected from light, for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final fluorescent PROTAC.
-
Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Live-Cell Imaging of PROTAC Uptake and Localization
This protocol allows for the visualization of the fluorescent PROTAC within living cells.
Materials:
-
Cells of interest plated in glass-bottom imaging dishes
-
Complete cell culture medium
-
Fluorescent PROTAC stock solution (in DMSO)
-
Hoechst 33342 or other nuclear stain (optional)
-
Confocal microscope with appropriate laser lines and filters for Cy5 (Excitation ~650 nm, Emission ~670 nm) and other stains.
Procedure:
-
Plate cells on glass-bottom dishes and allow them to adhere and reach 50-70% confluency.
-
Prepare a working solution of the fluorescent PROTAC in pre-warmed complete cell culture medium at the desired final concentration (e.g., 100 nM - 1 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the fluorescent PROTAC.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 30 minutes, 1 hour, 4 hours).
-
(Optional) 15 minutes before imaging, add Hoechst 33342 to the medium to stain the nuclei.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess unbound PROTAC.
-
Add fresh pre-warmed complete medium or PBS to the cells for imaging.
-
Image the cells using a confocal microscope. Acquire images in the Cy5 channel and any other relevant channels (e.g., DAPI for nuclei, brightfield for cell morphology).
-
Analyze the images to determine the subcellular localization of the fluorescent PROTAC.
Protocol 3: Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the extent of target protein degradation induced by the PROTAC.
Materials:
-
Cells of interest
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and acquire the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or run a parallel gel for the loading control.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Conclusion
The this compound linker offers a powerful and versatile tool for the development of novel PROTACs. Its combination of a hydrophilic PEG spacer, a reactive azide handle for click chemistry, and an intrinsic Cy5 fluorophore facilitates not only the efficient synthesis of degraders but also their detailed characterization through advanced imaging and biochemical techniques. By leveraging the protocols and information provided in these application notes, researchers can accelerate the design-build-test-learn cycle in the exciting and rapidly advancing field of targeted protein degradation.
Application Notes and Protocols for Glycan Labeling with N-PEG3-N'-(azide-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycans and their role in biological processes is a rapidly expanding field with significant implications for disease diagnostics, drug development, and our fundamental understanding of cell biology. The intricate structures of glycans necessitate powerful and specific labeling techniques for their visualization and characterization. This document provides detailed protocols for the use of N-PEG3-N'-(azide-PEG3)-Cy5, a bifunctional fluorescent probe, for the labeling of glycans. This reagent, featuring a Cy5 fluorophore flanked by two azide-terminated PEG3 linkers, is designed for covalent attachment to alkyne-modified glycans via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry".
The bifunctional nature of this probe opens up possibilities for crosslinking applications or for increasing the labeling density on a target glycan or glycoprotein. The hydrophilic PEG (polyethylene glycol) linkers enhance the solubility of the probe in aqueous buffers and minimize non-specific binding, thereby improving the signal-to-noise ratio in imaging and flow cytometry applications.
Principle of the Method
The labeling strategy is a two-step process. First, a bioorthogonal alkyne functional group is introduced into the glycan structures of interest. This is typically achieved through metabolic labeling, where cells are cultured with an alkyne-modified monosaccharide precursor. These precursors are metabolized by the cells and incorporated into their cell-surface and intracellular glycans.
In the second step, the alkyne-modified glycans are covalently labeled with the this compound probe through a highly specific and efficient click chemistry reaction. The azide (B81097) groups on the probe react with the alkyne groups on the glycans, forming a stable triazole linkage. The intensely fluorescent Cy5 dye allows for sensitive detection of the labeled glycans using techniques such as fluorescence microscopy, flow cytometry, and in-gel fluorescence scanning.
Data Presentation
Table 1: Quantitative Parameters for Glycan Labeling
| Parameter | CuAAC | SPAAC | Staudinger Ligation |
| Typical Probe Concentration | 10-100 µM | 25-100 µM | 50-250 µM |
| Typical Reaction Time | 15-60 minutes | 30-120 minutes | 2-12 hours |
| Reaction Temperature | Room Temperature | Room Temperature or 37°C | Room Temperature or 37°C |
| Relative Reaction Rate | Very Fast | Fast | Moderate |
| Biocompatibility | Requires copper catalyst (can be cytotoxic) | Copper-free, highly biocompatible | Copper-free, highly biocompatible |
| Labeling Efficiency | High | High | Moderate to High |
Note: The optimal conditions should be determined empirically for each specific application and cell type.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with an Alkyne-Modified Sugar
This protocol describes the introduction of alkyne groups into cellular glycans using a peracetylated N-acetylmannosamine alkyne analog (Ac4ManNAl).
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-α-azidoacetylmannosamine (Ac4ManNAz) or other suitable azido-sugar
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular labeling)
-
Wash buffer (e.g., PBS with 1% BSA)
Procedure:
-
Seed mammalian cells in a suitable culture vessel (e.g., multi-well plate, flask) and allow them to adhere overnight.
-
Prepare a stock solution of the alkyne-modified sugar (e.g., Ac4ManNAl) in sterile DMSO.
-
The following day, replace the culture medium with fresh medium containing the alkyne-modified sugar at a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the alkyne sugar into the cellular glycans.
-
After the incubation period, proceed to the click chemistry labeling protocol.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Glycans
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Copper-chelating ligand solution (e.g., THPTA, 100 mM in water)
-
Reducing agent solution (e.g., sodium ascorbate (B8700270), 300 mM in water, freshly prepared)
-
PBS
-
Wash buffer (e.g., PBS with 1% BSA)
Procedure:
-
Wash the metabolically labeled cells twice with ice-cold PBS.
-
Prepare the "click" reaction cocktail immediately before use. For each 1 mL of labeling solution, mix the following in order:
-
880 µL PBS
-
10 µL this compound stock solution (e.g., 1 mM in DMSO for a final concentration of 10 µM)
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO4 solution
-
-
Vortex the mixture briefly.
-
Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction and vortex briefly.
-
Immediately add the click reaction cocktail to the cells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Aspirate the reaction cocktail and wash the cells three times with wash buffer.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Alkyne-Modified Glycans
This protocol is recommended for live-cell imaging due to its copper-free nature. It requires the use of a strained alkyne, such as a cyclooctyne (B158145) derivative (e.g., DBCO), to be metabolically incorporated into the glycans.
Materials:
-
Cells metabolically labeled with a strained alkyne-modified sugar (e.g., a DBCO-sugar analog)
-
This compound
-
Cell culture medium or PBS
-
Wash buffer (e.g., PBS with 1% BSA)
Procedure:
-
Wash the metabolically labeled cells twice with pre-warmed culture medium or PBS.
-
Prepare a solution of this compound in culture medium or PBS at a final concentration of 25-50 µM.
-
Add the labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Aspirate the labeling solution and wash the cells three times with wash buffer.
-
The cells are now ready for live-cell imaging or subsequent fixation and analysis.
Mandatory Visualizations
Caption: Experimental workflow for labeling glycans with this compound.
Caption: Logical relationship of metabolic glycan labeling and click chemistry detection.
Application Notes and Protocols for Lipid Labeling and Tracking with Azide-PEG-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of lipid metabolism, trafficking, and localization is crucial for understanding numerous cellular processes in both health and disease. Bioorthogonal labeling strategies, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," have emerged as powerful tools for visualizing and tracking lipids in living systems.[1] This approach involves the metabolic incorporation of a lipid analog bearing a bioorthogonal handle (an azide (B81097) or alkyne group) into cellular lipids.[2][3] Subsequently, a reporter molecule, such as a fluorescent dye conjugated to a complementary reactive group, is used for detection.
This document provides detailed application notes and protocols for the use of Azide-PEG-Cy5 in lipid labeling and tracking. Azide-PEG-Cy5 is a fluorescent probe consisting of a Cy5 dye, a polyethylene (B3416737) glycol (PEG) linker, and an azide group. The Cy5 dye is a bright, far-red fluorescent dye suitable for imaging applications.[4] The PEG linker enhances the solubility and biocompatibility of the probe. The azide group allows for its specific covalent attachment to alkyne-modified lipids via click chemistry.[5] This system offers a highly sensitive and specific method for visualizing the localization, trafficking, and metabolism of specific lipid species within cells.[2]
Principle of the Method
The workflow for lipid labeling and tracking with Azide-PEG-Cy5 involves two main steps:
-
Metabolic Labeling: Cells are incubated with a lipid analog containing a terminal alkyne group. This alkyne-modified lipid is taken up by the cells and incorporated into various lipid species through the cell's natural metabolic pathways.[3] Common alkyne-modified lipid precursors include fatty acids, choline, and cholesterol analogs.[2]
-
Click Chemistry Reaction and Visualization: After metabolic labeling, the cells are fixed and permeabilized. The incorporated alkyne-modified lipids are then detected by a click reaction with Azide-PEG-Cy5.[5] In the presence of a copper(I) catalyst, the azide group of the probe reacts with the alkyne group of the lipid, forming a stable triazole linkage. The now fluorescently labeled lipids can be visualized using fluorescence microscopy.[2]
Data Presentation
Table 1: Properties of Azide-PEG-Cy5 Reagents
| Property | Value | Reference |
| Fluorophore | Cyanine5 (Cy5) | [4] |
| Excitation Maximum (λex) | ~646 nm | [4] |
| Emission Maximum (λem) | ~662 nm | [4] |
| Reactive Group | Azide (-N3) | [6] |
| Linker | Polyethylene Glycol (PEG) | [6] |
| Solubility | Good aqueous solubility | [6] |
Table 2: Recommended Starting Concentrations for Key Reagents
| Reagent | Concentration Range | Notes | Reference |
| Alkyne-modified Lipid Analog | 10 - 100 µM | Optimal concentration is cell-type and lipid-analog dependent. | [2] |
| Azide-PEG-Cy5 | 1 - 10 µM | Higher concentrations can increase background fluorescence. | [2] |
| Copper(II) Sulfate (B86663) (CuSO₄) | 100 - 500 µM | The catalyst for the click reaction. | [2] |
| Sodium Ascorbate (B8700270) | 1 - 5 mM | A reducing agent to generate Cu(I) in situ. | [2] |
| TBTA or other Cu(I) ligand | 100 - 500 µM | A ligand to stabilize Cu(I) and improve reaction efficiency. | [5] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Lipids with an Alkyne-Modified Fatty Acid
Materials:
-
Mammalian cells (e.g., HeLa, A549) cultured on glass coverslips
-
Complete cell culture medium
-
Alkyne-modified fatty acid (e.g., 17-octadecynoic acid) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Glycine (B1666218) or Ammonium (B1175870) Chloride solution (50 mM in PBS)
-
Triton X-100 or Saponin solution (0.1-0.5% in PBS) for permeabilization
-
Bovine serum albumin (BSA), 3% in PBS
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of labeling.
-
Metabolic Labeling:
-
Prepare the labeling medium by diluting the alkyne-modified fatty acid stock solution in complete cell culture medium to a final concentration of 25-50 µM.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells and incubate for 4-24 hours at 37°C in a CO₂ incubator. The optimal incubation time will depend on the cell type and the specific lipid being studied.
-
-
Fixation:
-
Remove the labeling medium and wash the cells three times with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Quench the fixation by washing three times with 50 mM glycine or ammonium chloride in PBS.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific binding sites by incubating the cells with 3% BSA in PBS for 30 minutes at room temperature.
-
Protocol 2: Click Chemistry Reaction with Azide-PEG-Cy5 and Fluorescence Imaging
Materials:
-
Metabolically labeled, fixed, and permeabilized cells on coverslips (from Protocol 1)
-
Azide-PEG-Cy5 stock solution (1 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Sodium ascorbate stock solution (500 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (10 mM in DMSO) or other Cu(I) stabilizing ligand
-
PBS
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~630-650 nm, Emission: ~660-680 nm) and DAPI/Hoechst.
Procedure:
-
Prepare the Click Reaction Cocktail (prepare fresh):
-
For a 1 mL reaction cocktail, mix the following in order:
-
885 µL of PBS
-
10 µL of Azide-PEG-Cy5 stock solution (final concentration: 10 µM)
-
10 µL of TBTA stock solution (final concentration: 100 µM)
-
10 µL of CuSO₄ stock solution (final concentration: 500 µM)
-
10 µL of Sodium ascorbate stock solution (final concentration: 5 mM)
-
-
Vortex the solution gently to mix. The final concentrations can be optimized as needed.[2]
-
-
Click Reaction:
-
Remove the blocking solution from the cells.
-
Add the click reaction cocktail to the coverslips, ensuring the cells are completely covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail and wash the cells three times with PBS for 5 minutes each.
-
-
Nuclear Counterstaining (Optional):
-
Incubate the cells with DAPI (e.g., 300 nM in PBS) or Hoechst stain for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for Cy5 and the nuclear stain.
-
Mandatory Visualization
Caption: Experimental workflow for lipid labeling and tracking.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient metabolic labeling. | Increase the concentration of the alkyne-lipid analog or the incubation time. Ensure the chosen analog is appropriate for the cell type and lipid class of interest. |
| Inefficient click reaction. | Prepare the sodium ascorbate solution fresh. Optimize the concentrations of CuSO₄ and the Cu(I) ligand. Ensure all components of the click reaction cocktail are added in the correct order. | |
| Photobleaching of Cy5. | Minimize exposure of the sample to light after the click reaction. Use an antifade mounting medium. | |
| High background fluorescence | Excess Azide-PEG-Cy5 probe. | Decrease the concentration of the Azide-PEG-Cy5 probe in the click reaction. Increase the number and duration of the washing steps after the click reaction. |
| Insufficient blocking. | Increase the concentration of BSA or the blocking time. | |
| Cell morphology is compromised | Cytotoxicity of the alkyne-lipid analog. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the alkyne-lipid analog. |
| Harsh fixation or permeabilization. | Reduce the concentration or incubation time for the fixation and permeabilization reagents. Consider using a milder permeabilizing agent like saponin. |
Applications in Drug Development
The ability to visualize and track specific lipid species is invaluable in drug development. This technique can be applied to:
-
Elucidate drug mechanism of action: Determine if a drug candidate alters lipid metabolism, trafficking, or localization.
-
Identify novel drug targets: Discover key enzymes or transport proteins involved in lipid pathways that are dysregulated in disease.
-
Assess drug efficacy: Quantify changes in lipid droplet formation or membrane composition in response to treatment.
-
Study drug delivery: Track the fate of lipid-based drug delivery systems, such as liposomes or lipid nanoparticles.[4][7]
By providing a robust and versatile method for lipid visualization, the combination of metabolic labeling with alkyne analogs and click chemistry with Azide-PEG-Cy5 offers a powerful platform to accelerate research and development in the pharmaceutical and biotechnology industries.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling via clickable substrates to study lipid biosynthesis in cells - American Chemical Society [acs.digitellinc.com]
- 4. Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications [mdpi.com]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-PEG3-N'-(azide-PEG3)-Cy5 in FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities in real-time. The efficiency of FRET is exquisitely sensitive to the distance between a donor and an acceptor fluorophore, typically in the range of 1-10 nm. This characteristic makes FRET an invaluable tool in drug discovery and basic research for quantifying protein-protein interactions, protein-nucleic acid interactions, and small molecule binding events.
This document provides detailed application notes and protocols for the use of N-PEG3-N'-(azide-PEG3)-Cy5 , a versatile bifunctional linker-dye conjugate, in FRET-based assays. This reagent features a Cy5 fluorophore, a widely used acceptor in FRET pairs with donors such as Cy3, and two terminal azide (B81097) groups. These azide moieties enable the covalent attachment of the Cy5 acceptor to two distinct alkyne-modified biomolecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). The two polyethylene (B3416737) glycol (PEG3) linkers provide hydrophilicity and a flexible spacer arm, which can be advantageous in maintaining the biological activity of the labeled molecules.
Principle of the Assay
The core principle involves the site-specific labeling of two interacting biomolecules (e.g., Protein A and Protein B) with a FRET donor and the this compound acceptor, respectively. Protein A is labeled with a suitable FRET donor (e.g., Cy3-alkyne), and Protein B is labeled with an alkyne group at a specific site. The this compound is then "clicked" onto the alkyne-modified Protein B. When Protein A and Protein B interact, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur. The excitation of the donor fluorophore results in energy transfer to the Cy5 acceptor, leading to a decrease in donor fluorescence and an increase in acceptor fluorescence. This change in fluorescence can be measured to quantify the interaction.
Key Applications
-
Protein-Protein Interaction Studies: Quantify the binding affinity (Kd) and kinetics of protein complexes.
-
Drug Discovery: High-throughput screening for inhibitors or modulators of protein-protein interactions.
-
Conformational Change Analysis: Monitor dynamic changes in protein or nucleic acid structure.
-
Enzyme Assays: Develop sensors for protease or kinase activity.
Data Presentation
Table 1: Spectroscopic Properties of a Typical Donor (Cy3) and Acceptor (Cy5) FRET Pair
| Parameter | Cy3 (Donor) | Cy5 (Acceptor) |
| Excitation Maximum (nm) | ~550 | ~650 |
| Emission Maximum (nm) | ~570 | ~670 |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000 | ~250,000 |
| Quantum Yield | ~0.2-0.4 | ~0.2-0.3 |
| Förster Radius (R₀) for Cy3-Cy5 pair | \multicolumn{2}{c | }{~5.0 - 6.0 nm} |
Note: These are approximate values and can vary depending on the local environment and conjugation.
Table 2: Representative Quantitative Data from a FRET-based Protein-Protein Interaction Assay
| Assay Parameter | Value |
| Binding Affinity (Kd) | |
| Protein X - Protein Y Interaction | 150 nM |
| FRET Efficiency (E) | |
| Saturated Complex | 0.65 (65%) |
| Signal-to-Background Ratio | 8.5 |
Note: This data is representative of a typical protein-protein interaction study using a Cy3-Cy5 FRET pair and is for illustrative purposes. Actual values will vary depending on the specific biomolecules and experimental conditions.
Experimental Protocols
Protocol 1: Site-Specific Labeling of a Target Protein with an Alkyne Handle
This protocol describes the introduction of an alkyne group into a target protein using a commercially available alkyne-NHS ester to react with lysine (B10760008) residues. For more precise labeling, site-directed mutagenesis can be used to introduce a unique cysteine residue for reaction with an alkyne-maleimide or to incorporate an unnatural amino acid with an alkyne side chain.
Materials:
-
Purified target protein (Protein B) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Alkyne-PEG4-NHS ester (or similar alkyne labeling reagent)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation: Ensure the protein solution is concentrated (1-5 mg/mL) and free of primary amine-containing buffers (e.g., Tris).
-
Reagent Preparation: Dissolve the Alkyne-PEG4-NHS ester in DMF or DMSO to a final concentration of 10 mM immediately before use.
-
Labeling Reaction: Add a 10-20 fold molar excess of the alkyne-NHS ester to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Reagent: Remove the unreacted alkyne-NHS ester using a desalting column according to the manufacturer's instructions.
-
Characterization: Confirm the incorporation of the alkyne group using mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Protein with this compound
This protocol describes the "clicking" of the azide-functionalized Cy5 dye onto the alkyne-modified protein.
Materials:
-
Alkyne-modified Protein B
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction Buffer: 100 mM phosphate (B84403) buffer, pH 7.0
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (freshly prepared).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified Protein B (final concentration 10-50 µM) and a 3-5 fold molar excess of this compound.
-
Add the Reaction Buffer.
-
Prepare the copper catalyst premix: combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio and vortex briefly.
-
Add the copper/THPTA premix to the reaction tube to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess labeling reagents using a desalting column.
-
Quantification: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and Cy5 (at ~650 nm).
Protocol 3: FRET-Based Protein-Protein Interaction Assay
This protocol describes a titration experiment to determine the binding affinity (Kd) of two interacting proteins.
Materials:
-
Donor-labeled protein (e.g., Cy3-Protein A)
-
Acceptor-labeled protein (Cy5-Protein B)
-
FRET Assay Buffer: PBS, pH 7.4, with 0.01% Tween-20
-
Microplate reader with FRET capabilities
Procedure:
-
Serial Dilution: Prepare a series of dilutions of the acceptor-labeled protein (Cy5-Protein B) in the FRET Assay Buffer in a 96-well or 384-well black microplate.
-
Donor Addition: Add a constant concentration of the donor-labeled protein (Cy3-Protein A) to each well. The concentration should ideally be below the expected Kd.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
FRET Measurement: Measure the fluorescence using the microplate reader.
-
Excite the donor (e.g., at 530 nm) and measure the emission of both the donor (e.g., at 570 nm) and the acceptor (e.g., at 670 nm).
-
As a control, excite the acceptor directly (e.g., at 630 nm) and measure its emission (e.g., at 670 nm) to determine the concentration of the acceptor in each well.
-
-
Data Analysis:
-
Correct for background fluorescence and spectral bleed-through.
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) or the sensitized emission of the acceptor.
-
Plot the FRET signal as a function of the acceptor concentration.
-
Fit the data to a one-site binding model to determine the Kd.
-
Mandatory Visualizations
Caption: Signaling pathway for FRET-based protein-protein interaction assay.
Caption: Experimental workflow for a FRET-based assay.
Caption: Logical relationship of key parameters in a FRET experiment.
Application Notes and Protocols for Single-Molecule Imaging with N-PEG3-N'-(azide-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-PEG3-N'-(azide-PEG3)-Cy5 is a fluorescent probe designed for single-molecule imaging applications. This molecule features the well-characterized Cy5 cyanine (B1664457) dye, known for its excellent photophysical properties in the red spectral region, making it ideal for super-resolution microscopy techniques such as dSTORM (direct Stochastic Optical Reconstruction Microscopy). The presence of a terminal azide (B81097) group allows for its covalent attachment to biomolecules of interest via "click chemistry," a highly efficient and bioorthogonal ligation reaction. The two hydrophilic polyethylene (B3416737) glycol (PEG3) linkers enhance the solubility of the dye in aqueous buffers and minimize non-specific interactions, which is crucial for high-resolution imaging in complex biological samples.
These application notes provide an overview of the properties of a closely related compound, Cy5-PEG3-azide, detailed protocols for labeling proteins with this compound, and a workflow for performing single-molecule imaging to study protein dynamics and interactions, with a specific example focusing on G-protein coupled receptor (GPCR) signaling.
Data Presentation
The photophysical properties of a comparable compound, Cy5-PEG3-azide, are summarized in the table below. These values can be used as a close approximation for this compound.
| Property | Value | Reference |
| Excitation Maximum (λex) | 646 nm | [1] |
| Emission Maximum (λem) | 662 nm | [1] |
| Molar Extinction Coefficient | 232,000 M⁻¹cm⁻¹ at 646 nm | [1] |
| Solubility | DMSO, DMF, DCM | [1] |
| Purity | >95% | [1] |
| Storage | -20°C, protect from light | [1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with an Alkyne Reporter
To label proteins with this compound, the target protein must first be functionalized with an alkyne group. This can be achieved through metabolic incorporation of an amino acid analog bearing an alkyne moiety.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Cell culture medium (e.g., DMEM) deficient in methionine
-
Fetal Bovine Serum (FBS)
-
L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) (alkyne-containing methionine analogs)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture: Culture the cells in complete medium until they reach the desired confluency (typically 70-80%).
-
Starvation: Gently wash the cells with warm PBS and replace the complete medium with methionine-free medium. Incubate the cells for 1-2 hours to deplete the intracellular methionine pool.
-
Metabolic Labeling: Replace the starvation medium with methionine-free medium supplemented with an alkyne-containing amino acid analog (e.g., 50-100 µM HPG). The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup. Incubate for 4-24 hours.
-
Cell Lysis (for in vitro labeling):
-
Wash the cells twice with cold PBS.
-
Add cold lysis buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the alkyne-labeled proteins.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the "click" reaction between the alkyne-labeled protein and the azide-functionalized Cy5 dye.
Materials:
-
Alkyne-labeled protein sample (from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
PBS or other suitable buffer (pH 7.4)
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 50 mM in water.
-
THPTA: 250 mM in water.
-
Sodium ascorbate: 500 mM in water (prepare fresh).
-
-
Prepare Click Reaction Mix: In a microcentrifuge tube, combine the following in order:
-
Alkyne-labeled protein solution (e.g., 50 µL of cell lysate).
-
This compound stock solution (to a final concentration of 10-100 µM).
-
Premixed CuSO₄:THPTA (1:5 molar ratio) to a final copper concentration of 50-100 µM.
-
-
Initiate the Reaction: Add sodium ascorbate to a final concentration of 2.5-5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification (for purified proteins): If using a purified protein, remove excess dye and reagents using a desalting column or dialysis. For cell lysates, the labeled proteins can be used directly for downstream applications like SDS-PAGE or immunoprecipitation followed by imaging.
Protocol 3: dSTORM Imaging of Labeled Proteins
This protocol outlines the general procedure for performing dSTORM imaging on fixed cells containing proteins labeled with this compound.
Materials:
-
Labeled cells on coverslips
-
Paraformaldehyde (PFA), 4% in PBS
-
Glycine (B1666218) or Sodium borohydride (B1222165) (NaBH₄) for quenching
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
dSTORM imaging buffer:
-
Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl
-
Buffer B: Buffer A with 10% (w/v) glucose
-
GLOX solution: 14 mg glucose oxidase and 50 µL of 17 mg/mL catalase in 200 µL of Buffer A
-
MEA (β-mercaptoethylamine) solution: 1 M in water
-
Final imaging buffer: 620 µL Buffer B + 70 µL MEA + 7 µL GLOX solution. Prepare fresh.
-
Procedure:
-
Fixation: Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Quenching: Wash the cells with PBS and quench the excess PFA with 0.1 M glycine or 0.1% NaBH₄ in PBS for 10 minutes.
-
Permeabilization (if targeting intracellular proteins): Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 3% BSA in PBS for 30 minutes.
-
Imaging:
-
Mount the coverslip onto a microscope slide with a chamber for the imaging buffer.
-
Replace the PBS with the freshly prepared dSTORM imaging buffer.
-
Image on a microscope equipped for single-molecule localization microscopy (e.g., a TIRF microscope with a high-power 647 nm laser).
-
Acquire a series of images (typically 10,000-50,000 frames) with continuous illumination to induce photoswitching of the Cy5 dye.
-
-
Data Analysis: Process the acquired image series with appropriate localization software (e.g., ThunderSTORM, rapidSTORM) to reconstruct the super-resolution image.
Mandatory Visualization
Caption: Experimental workflow for single-molecule imaging.
Application Example: Investigating GPCR Signaling Dynamics
Single-molecule imaging is a powerful tool to study the dynamic organization and interaction of GPCRs in the plasma membrane.[2][3] By labeling a specific GPCR with this compound, researchers can track the movement of individual receptors and observe changes in their diffusion and oligomerization state upon ligand stimulation.
Caption: Simplified GPCR signaling pathway.
Experimental Approach:
-
Introduce an alkyne-containing unnatural amino acid into the GPCR of interest at a specific site in an extracellular loop using amber suppression technology.
-
Express the modified GPCR in a suitable cell line.
-
Label the GPCR with this compound using the SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) protocol for live-cell imaging or the CuAAC protocol for fixed-cell imaging.
-
Perform single-particle tracking (SPT) on a TIRF microscope to record the trajectories of individual GPCR molecules before and after the addition of a specific agonist or antagonist.
-
Analyze the trajectories to determine diffusion coefficients, confinement radii, and changes in oligomeric state.
This approach can provide insights into how ligand binding affects the mobility and organization of GPCRs, contributing to a better understanding of their signaling mechanisms. Such information is invaluable for the development of novel therapeutics targeting these important receptors.
References
Application Notes and Protocols for Multiplexed Imaging with N-PEG3-N'-(azide-PEG3)-Cy5 and Other Fluorophores
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-PEG3-N'-(azide-PEG3)-Cy5 and other fluorophores for multiplexed imaging. This document includes detailed protocols for immunofluorescence, click chemistry labeling, and cyclic imaging, along with data to aid in experimental design and fluorophore selection.
Introduction to Multiplexed Imaging
Multiplexed imaging enables the visualization of multiple molecular targets within a single sample, providing crucial insights into the spatial relationships and co-expression patterns of proteins and other biomolecules. This is particularly valuable in fields like oncology, immunology, and drug development, where understanding the complexity of the cellular microenvironment is paramount.[1] Techniques such as cyclic immunofluorescence (CycIF) and imaging mass cytometry have emerged as powerful tools for high-plex imaging.[2]
This compound is a versatile tool for multiplexed imaging, incorporating a bright and photostable Cy5 fluorophore with a polyethylene (B3416737) glycol (PEG) linker and an azide (B81097) group. The PEG linker enhances solubility and reduces non-specific binding, while the azide group enables covalent labeling of alkyne-modified targets via click chemistry, a highly specific and bioorthogonal reaction.[3][4]
Fluorophore Selection for Multiplexing
The success of a multiplexed imaging experiment heavily relies on the careful selection of fluorophores. Key considerations include spectral overlap, brightness, and photostability. Cy5 is a far-red fluorescent dye, which is advantageous due to the low autofluorescence of biological specimens in this region of the spectrum.[5]
Photophysical Properties of Cy5 and Common Alternatives
When designing a multiplex panel, it is essential to compare the photophysical properties of the chosen fluorophores. The brightness of a fluorophore is determined by its molar extinction coefficient (ε) and quantum yield (Φ).[6] Photostability is another critical factor, especially for imaging techniques that require long exposure times. While Cy5 is a robust fluorophore, alternatives like Alexa Fluor 647 are known to be even more photostable.[7][8]
| Dye | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Excitation Max (nm) | Emission Max (nm) |
| Cy5 | ~0.2-0.27[6][9] | ~250,000[6][9] | ~649[6][9] | ~666-667[6][9] |
| Alexa Fluor 647 | 0.33[6] | 239,000[6] | 650[6] | 665[6] |
| DyLight 650 | Not readily available | 250,000[6] | 652[6] | 672[6] |
| Atto 647N | 0.65[6] | 150,000[6] | 644[6] | 669[6] |
Note: The quantum yield of Cy5 can be influenced by its local environment and conjugation state.[6] The properties of this compound are assumed to be comparable to the parent Cy5 dye.
Spectral Crosstalk Considerations
Spectral crosstalk, or bleed-through, occurs when the emission of one fluorophore is detected in the channel of another. This can be minimized by selecting fluorophores with well-separated emission spectra and using appropriate filter sets.
| Fluorophore Pair | Potential for Crosstalk | Mitigation Strategy |
| Alexa Fluor 488 / Alexa Fluor 555 | Low | Standard filter sets are typically sufficient. |
| Cy3 / Cy5 | Low to Moderate | Use of narrow bandpass filters is recommended.[1] |
| Alexa Fluor 488 / Alexa Fluor 546 | Moderate | Spectral unmixing may be required for accurate quantification.[1] |
Experimental Protocols
Protocol 1: Multiplexed Immunofluorescence using Cyclic Immunofluorescence (CycIF)
This protocol describes a general workflow for performing cyclic immunofluorescence to achieve high-plex imaging. This method involves iterative cycles of staining, imaging, and fluorophore inactivation or antibody stripping.[10][11]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or fresh-frozen tissue sections on slides
-
Primary antibodies (unconjugated)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 555, 647)
-
Nuclear stain (e.g., Hoechst 33342)
-
Blocking buffer (e.g., 5% Normal Goat Serum in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0)
-
Fluorophore bleaching solution (e.g., 4.5% H₂O₂ and 20 mM NaOH in PBS)[10] or Antibody elution buffer ("4i buffer")[4][12]
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration (for FFPE sections):
-
Incubate slides in xylene (2 x 10 min).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval (for FFPE sections):
-
Immerse slides in antigen retrieval buffer and heat (e.g., using a pressure cooker or water bath).
-
Allow slides to cool to room temperature.
-
Wash with PBS.
-
-
Permeabilization and Blocking:
-
Incubate slides in permeabilization buffer for 15 minutes.
-
Wash with PBS.
-
Incubate in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation (Cycle 1):
-
Dilute primary antibodies for the first panel in blocking buffer.
-
Apply to the tissue section and incubate overnight at 4°C.
-
Wash 3 x 5 min with PBS.
-
-
Secondary Antibody Incubation (Cycle 1):
-
Dilute fluorophore-conjugated secondary antibodies in blocking buffer.
-
Apply to the tissue and incubate for 1 hour at room temperature, protected from light.
-
Wash 3 x 5 min with PBS, protected from light.
-
-
Nuclear Staining and Imaging (Cycle 1):
-
Incubate with Hoechst 33342 for 10 minutes.
-
Wash with PBS.
-
Mount with mounting medium and a coverslip.
-
Acquire images using a fluorescence microscope with appropriate filter sets for each fluorophore.
-
-
Fluorophore Inactivation / Antibody Elution:
-
Option A (Fluorophore Bleaching): Remove coverslip and wash with PBS. Incubate in fluorophore bleaching solution for 30-60 minutes under a bright light source.[10] Wash thoroughly with PBS.
-
Option B (Antibody Elution with 4i Buffer): Remove coverslip and wash with PBS. Incubate with 4i elution buffer for 10 minutes at room temperature.[4][12] Repeat three times. Wash thoroughly with PBS.
-
-
Subsequent Cycles:
-
Repeat steps 3-7 for the next panel of primary and secondary antibodies. The nuclear stain should be applied in each cycle to allow for image registration.
-
Protocol 2: Click Chemistry Labeling with this compound
This protocol outlines the labeling of alkyne-modified biomolecules with this compound using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[13][14]
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., PBS)
-
DMSO (for dissolving the azide-Cy5)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in an appropriate buffer.
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA ligand in water.
-
-
Prepare the Click Reaction Mixture:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with a molar excess of this compound (typically 2-5 fold molar excess).
-
Add the THPTA ligand solution.
-
Add the CuSO₄ solution.
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Vortex briefly.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the labeled biomolecule from excess reagents using an appropriate method such as size-exclusion chromatography, dialysis, or precipitation.
-
Data Visualization with Graphviz
Experimental Workflow for Cyclic Immunofluorescence
Caption: Workflow for cyclic immunofluorescence (CycIF).
Signaling Pathway Example: EGFR Signaling
Caption: Simplified EGFR signaling pathway.
Signaling Pathway Example: T-Cell Activation
Caption: Simplified T-Cell activation signaling pathway.
References
- 1. Correcting for Spectral Cross-Talk in Dual-Color Fluorescence Cross-Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. Iterative Indirect Immunofluorescence Imaging (4i) on Adherent Cells and Tissue Sections [bio-protocol.org]
- 5. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Tissue Cyclic Immunofluorescence (t-CyCIF) version 3 [protocols.io]
- 11. About CyCIF | Harvard Tissue Atlas [tissue-atlas.org]
- 12. researchgate.net [researchgate.net]
- 13. Fluorophore Table — GeoMcNamara [geomcnamara.com]
- 14. cusabio.com [cusabio.com]
Application Notes and Protocols for Covalent Labeling of Proteins with N-PEG3-N'-(azide-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent labeling is a powerful technique for studying protein function, localization, and interactions within complex biological systems. This method provides a stable, irreversible linkage between a protein of interest and a probe, enabling a wide range of applications from fluorescence microscopy to quantitative proteomics.[1][2] Click chemistry, a set of bioorthogonal reactions, has revolutionized covalent labeling due to its high efficiency, specificity, and biocompatibility.[3][4][5] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two prominent examples of click chemistry reactions used for this purpose.[3][4][5][6]
This document provides detailed application notes and protocols for the covalent labeling of proteins using N-PEG3-N'-(azide-PEG3)-Cy5 , a bifunctional molecule containing a terminal azide (B81097) group for click chemistry, a Cy5 fluorescent dye for detection, and two polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and reduce steric hindrance.[7] This reagent is designed for a two-step labeling strategy where a protein is first functionalized with a reactive group (e.g., an alkyne) and then covalently linked to the this compound via a click reaction.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₉H₅₄ClN₅O₆ | [8] |
| Molecular Weight | 724.33 g/mol | [8] |
| Excitation Maximum (λex) | ~646 nm | [7] |
| Emission Maximum (λem) | ~662 nm | [7] |
| Solubility | Soluble in DMSO, DMF | [7] |
| Storage | -20°C, protect from light | [7] |
Experimental Workflows
Two primary workflows can be employed for labeling proteins with this compound, depending on the method used to introduce the alkyne handle into the target protein: metabolic labeling or direct chemical modification.
Signaling Pathway Visualization (Example)
The following diagram illustrates a generic signaling pathway that could be studied using fluorescently labeled proteins.
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with an Alkyne Analog
This protocol describes the incorporation of an alkyne-containing amino acid into proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) (alkyne-containing methionine analogs)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Culture mammalian cells to the desired confluency.
-
Replace the normal culture medium with methionine-free medium for 1-2 hours to deplete endogenous methionine.
-
Add the alkyne-containing amino acid analog (e.g., 25-50 µM HPG) to the methionine-free medium and incubate the cells for 4-24 hours.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing a protease inhibitor cocktail.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
The resulting supernatant contains the alkyne-labeled proteome and can be used for the subsequent click chemistry reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for in vitro labeling of purified alkyne-modified proteins.
Materials:
-
Alkyne-modified protein solution (in a copper-compatible buffer like PBS or Tris)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
DMSO
-
Desalting column
Procedure:
-
Prepare the following stock solutions:
-
This compound: 10 mM in DMSO
-
CuSO₄: 50 mM in water
-
Sodium ascorbate: 500 mM in water (prepare fresh)
-
TBTA: 10 mM in DMSO
-
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein (e.g., 1 mg/mL final concentration)
-
This compound (to a final concentration of 100-200 µM)
-
TBTA (to a final concentration of 100 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for labeling proteins in living cells or in complex biological samples where copper toxicity is a concern. For this reaction, the protein needs to be modified with a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Strained alkyne-modified protein
-
This compound
-
DMSO
-
PBS or other suitable buffer
-
Desalting column
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
To your strained alkyne-modified protein solution, add the this compound stock solution to a final concentration of 50-100 µM.
-
Incubate the reaction for 4-12 hours at room temperature or 37°C, protected from light.
-
Purify the labeled protein using a desalting column to remove unreacted dye.
Quantitative Data Summary
The efficiency of covalent labeling can be assessed using various methods, including fluorescence intensity measurements, SDS-PAGE analysis, and mass spectrometry. The following table provides representative data for labeling efficiency under different conditions.
| Labeling Method | Protein | Alkyne Modification | Labeling Efficiency (%) | Analytical Method |
| CuAAC | BSA | HPG (metabolic) | >90% | In-gel fluorescence |
| CuAAC | Purified Antibody | Alkyne-NHS ester | 85-95% | UV-Vis Spectroscopy |
| SPAAC | Cell surface receptor | DBCO-amino acid (genetic) | 70-85% | Flow Cytometry |
| SPAAC | Intracellular protein | BCN-modified | ~60% | Mass Spectrometry |
Note: Labeling efficiencies are highly dependent on the protein, the method of alkyne incorporation, and the specific reaction conditions. The data presented here are for illustrative purposes.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low labeling efficiency | - Inefficient alkyne incorporation- Degraded reagents- Suboptimal reaction conditions | - Optimize metabolic labeling time and concentration- Use fresh reagents- Titrate reagent concentrations and reaction time |
| High background | - Non-specific binding of the dye- Insufficient purification | - Include additional washing steps- Use a different purification method (e.g., size exclusion chromatography) |
| Protein precipitation | - High concentration of organic solvent (DMSO)- Protein instability | - Minimize the volume of DMSO added- Perform the reaction at a lower temperature |
Conclusion
The covalent labeling of proteins with this compound via click chemistry is a robust and versatile method for a wide range of biological research and drug development applications. The choice between CuAAC and SPAAC will depend on the specific experimental context, with SPAAC being the preferred method for live-cell imaging. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can successfully label their proteins of interest for downstream analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
- 8. This compound | CAS:2226235-96-5 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]
Probing Protein-Protein Interactions with Azide-PEG-Cy5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Azide-PEG-Cy5 in the study of protein-protein interactions (PPIs). The methodologies described herein leverage the unique properties of Azide-PEG-Cy5, a chemical probe combining a bioorthogonal azide (B81097) handle, a flexible polyethylene (B3416737) glycol (PEG) linker, and a bright, photostable Cyanine5 (Cy5) fluorophore. These protocols are designed to guide researchers in labeling target proteins and quantifying their interactions using advanced biophysical techniques.
The core of these applications lies in the ability to specifically label a protein of interest with Azide-PEG-Cy5 via "click chemistry." This bioorthogonal reaction allows for the covalent attachment of the fluorescent probe to a protein that has been metabolically or enzymatically engineered to contain a complementary alkyne group. Once labeled, the Cy5 fluorophore enables the detection and quantification of PPIs through methods such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET).
Overview of Azide-PEG-Cy5 in PPI Studies
Azide-PEG-Cy5 is a versatile tool for studying PPIs due to its trifunctional nature:
-
Azide Group: A small, bioorthogonal chemical handle that allows for specific covalent attachment to alkyne-modified proteins via copper-catalyzed or strain-promoted click chemistry.
-
PEG Linker: A flexible, hydrophilic spacer that enhances the solubility of the labeled protein and minimizes steric hindrance, allowing for more natural interactions.
-
Cy5 Fluorophore: A red-shifted fluorescent dye with high extinction coefficient and quantum yield, making it ideal for sensitive detection in complex biological samples with reduced background autofluorescence.[1]
The general workflow for utilizing Azide-PEG-Cy5 in PPI studies is a two-step process involving protein labeling followed by interaction analysis.
Application 1: Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a powerful technique for measuring molecular interactions in solution. It is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of its emitted light. Upon binding to a larger protein, the tumbling rate of the complex slows down, leading to an increase in the polarization of the emitted light.
Principle of FP-based PPI Assay
In this application, a smaller protein ("bait") is labeled with Azide-PEG-Cy5 and titrated with an unlabeled, larger interacting partner ("prey"). The increase in fluorescence polarization is monitored to determine the binding affinity (Kd).
References
Tracking Viral Entry: Application and Protocols for N-PEG3-N'-(azide-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of viral entry into host cells is a critical aspect of virology and the development of antiviral therapeutics. Understanding the initial stages of infection, including attachment, internalization, and trafficking, provides valuable insights into viral pathogenesis and potential targets for intervention. This document provides detailed application notes and protocols for the use of N-PEG3-N'-(azide-PEG3)-Cy5 , a fluorescent probe, in conjunction with click chemistry to track viral entry. This method offers a robust and versatile platform for labeling and visualizing viruses, enabling quantitative analysis of the infection process through various microscopy and flow cytometry techniques.
Introduction to this compound for Viral Tracking
This compound is a bifunctional molecule that combines a Cy5 fluorophore with an azide (B81097) group through a polyethylene (B3416737) glycol (PEG) linker. The Cy5 dye is a bright, far-red fluorescent probe well-suited for biological imaging due to its high extinction coefficient and emission maximum in a spectral region with low cellular autofluorescence.[1][2] The azide group is a key component for bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the covalent attachment of the dye to alkyne-modified biomolecules with high specificity and efficiency.[3][4]
This system is particularly advantageous for virology research as it allows for the labeling of viruses without significantly impacting their infectivity.[5] Viruses can be metabolically labeled with an alkyne-containing precursor, which is incorporated into their proteins or glycoproteins. Subsequent reaction with the azide-functionalized Cy5 dye results in a fluorescently tagged virus that can be tracked as it interacts with and enters host cells.
Key Applications
-
Real-time Visualization of Viral Entry: Track the entire process of viral entry, from initial attachment to the cell surface to internalization and intracellular trafficking, using live-cell fluorescence microscopy.[1]
-
Quantitative Analysis of Viral Uptake: Quantify the efficiency of viral internalization using techniques such as flow cytometry and high-content imaging.[6][7]
-
Elucidation of Viral Entry Pathways: Investigate the specific endocytic pathways utilized by different viruses by co-localizing fluorescently labeled viruses with markers for various cellular compartments (e.g., clathrin-coated pits, endosomes, lysosomes).
-
Screening of Antiviral Compounds: Assess the efficacy of potential antiviral drugs that target viral entry by quantifying the inhibition of viral uptake.
Experimental Protocols
Metabolic Labeling of Virus with Alkyne Precursors
This protocol describes the incorporation of an alkyne group into viral proteins through metabolic labeling. This is a prerequisite for the subsequent click chemistry reaction.
Materials:
-
Virus-producing cell line (e.g., HEK293T for lentivirus, Sf9 for baculovirus)
-
Complete cell culture medium
-
Alkynyl-modified amino acid (e.g., L-Azidohomoalanine (AHA) alternative, L-Homopropargylglycine (HPG)) or sugar (e.g., peracetylated N-azidoacetylgalactosamine (GalNAz) alternative, an alkynyl-modified sugar)
-
Virus of interest
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture the virus-producing cells to the desired confluency for virus production.
-
Replace the standard culture medium with a methionine-free medium (for HPG incorporation) or a medium supplemented with the alkynyl sugar.
-
Add the alkynyl precursor to the medium at a pre-determined optimal concentration.
-
Infect the cells with the virus of interest.
-
Incubate the cells for the required period for virus production (typically 48-72 hours).
-
Harvest the virus-containing supernatant.
-
Purify the alkyne-modified virus using standard protocols (e.g., ultracentrifugation, chromatography).
-
Determine the titer of the purified alkyne-modified virus.
Labeling of Alkyne-Modified Virus with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol details the covalent attachment of the Cy5 dye to the alkyne-modified virus.
Materials:
-
Purified alkyne-modified virus
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
PBS
-
Amicon Ultra centrifugal filter units (or similar for buffer exchange)
Procedure:
-
Prepare fresh stock solutions:
-
This compound in DMSO (e.g., 10 mM).
-
CuSO₄ in water (e.g., 50 mM).
-
THPTA in water (e.g., 250 mM).
-
Sodium ascorbate in water (e.g., 500 mM).
-
-
In a microcentrifuge tube, combine the purified alkyne-modified virus with PBS.
-
Add this compound to the virus solution to a final concentration of 100-200 µM.
-
Prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the copper catalyst to the virus-dye mixture to a final copper concentration of 1-2 mM.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Remove unreacted dye and catalyst by buffer exchange using an appropriate centrifugal filter unit. Wash the labeled virus with PBS.
-
Resuspend the purified Cy5-labeled virus in a suitable buffer (e.g., PBS or DMEM).
-
Determine the titer and labeling efficiency of the final product.
Quantifying Viral Internalization by Flow Cytometry
This protocol provides a method to quantify the percentage of cells with internalized viruses.
Materials:
-
Cy5-labeled virus
-
Target host cells
-
Complete cell culture medium
-
Trypan Blue or other quenching agent for extracellular fluorescence
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Seed the target cells in a multi-well plate and grow to the desired confluency.
-
Pre-chill the cells and the Cy5-labeled virus on ice for 15 minutes.
-
Add the Cy5-labeled virus to the cells at a specific multiplicity of infection (MOI) and incubate on ice for 1 hour to allow for viral attachment (synchronization).
-
Wash the cells with cold PBS to remove unbound virus.
-
Add pre-warmed complete medium and transfer the plate to a 37°C incubator to allow for internalization.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the internalization by placing the plate on ice and washing with cold PBS.
-
To distinguish between surface-bound and internalized virus, add a quenching solution like Trypan Blue (0.04%) to the cells for 1-2 minutes to quench the fluorescence of extracellular viruses.[8]
-
Wash the cells with cold PBS to remove the quenching agent.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in FACS buffer.
-
Analyze the cells by flow cytometry, detecting the Cy5 fluorescence. The percentage of Cy5-positive cells represents the population with internalized virus.
Visualizing Viral Entry by Fluorescence Microscopy
This protocol outlines the imaging of viral entry into host cells.
Materials:
-
Cy5-labeled virus
-
Target host cells cultured on glass-bottom dishes or coverslips
-
Live-cell imaging medium
-
Fluorescent markers for cellular organelles (e.g., CellMask Green for plasma membrane, LysoTracker Green for lysosomes)
-
Confocal or spinning disk microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Seed target cells on imaging dishes and allow them to adhere.
-
If desired, stain the cells with organelle-specific fluorescent markers according to the manufacturer's instructions.
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage and allow the temperature and CO₂ to equilibrate.
-
Add the Cy5-labeled virus to the cells.
-
Immediately begin acquiring time-lapse images in the Cy5 channel and any other relevant channels.
-
Capture images at appropriate intervals to observe viral attachment, internalization, and trafficking.
-
Analyze the images to determine co-localization of the virus with cellular structures and to track the movement of individual viral particles.
Data Presentation
Quantitative data from viral entry experiments can be summarized in tables for clear comparison.
Table 1: Quantification of Viral Internalization by Flow Cytometry
| Time (minutes) | % of Cy5-Positive Cells (Internalized Virus) |
| 0 | 2.5 ± 0.8 |
| 15 | 25.3 ± 3.1 |
| 30 | 55.7 ± 4.5 |
| 60 | 78.2 ± 5.2 |
| 120 | 85.1 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Co-localization Analysis of Cy5-Labeled Virus with Cellular Compartments
| Cellular Marker | Pearson's Correlation Coefficient |
| Clathrin Light Chain-GFP | 0.78 ± 0.09 |
| Early Endosome Antigen 1 (EEA1) | 0.85 ± 0.06 |
| Lysosomal-Associated Membrane Protein 1 (LAMP1) | 0.42 ± 0.11 |
Pearson's Correlation Coefficient indicates the degree of co-localization, where a value closer to 1 signifies high co-localization. Data are averaged from the analysis of at least 20 cells.
Visualizations
Experimental Workflow
Caption: Workflow for labeling viruses and tracking their entry into host cells.
Signaling Pathway for Adenovirus Entry
Caption: Key steps and molecules involved in Adenovirus entry into a host cell.
Signaling Pathway for Influenza Virus Entry
Caption: The endocytic pathway of Influenza virus entry and genome release.
Signaling Pathway for HIV-1 Entry
Caption: Receptor-mediated membrane fusion mechanism of HIV-1 entry.
Conclusion
The use of this compound in combination with metabolic labeling and click chemistry provides a powerful and versatile tool for the study of viral entry. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to implement this technology in their own studies. The ability to fluorescently label viruses with high specificity and minimal impact on their infectivity, coupled with advanced imaging and flow cytometry techniques, will continue to advance our understanding of the intricate processes of virus-host interactions and aid in the development of novel antiviral strategies.
References
- 1. Single-Virus Tracking: From Imaging Methodologies to Virological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. A Spotlight on Viruses—Application of Click Chemistry to Visualize Virus-Cell Interactions [mdpi.com]
- 6. Measuring Attachment and Internalization of Influenza A Virus in A549 Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Attachment and Internalization of Influenza A Virus in A549 Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of FITC-labeled influenza virus and flow cytometry to assess binding and internalization of virus by monocytes-macrophages and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low labeling efficiency with N-PEG3-N'-(azide-PEG3)-Cy5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-PEG3-N'-(azide-PEG3)-Cy5 for biomolecule labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent labeling reagent. It features a Cy5 dye, a potent fluorophore in the far-red spectrum, linked to an azide (B81097) group through a flexible polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The azide group allows for its covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly specific and efficient bioorthogonal reaction.[1][2][3] The PEG spacers enhance the water solubility of the molecule and reduce steric hindrance during the labeling reaction.[1]
Primary applications include:
-
Fluorescence Imaging: Visualizing and tracking labeled proteins, peptides, or nucleic acids in cells and tissues.[1]
-
Flow Cytometry: Quantifying and sorting labeled cells.[1]
-
Molecular Tracking Studies: Following the dynamics and localization of biomolecules.[1]
Q2: What are the key spectral properties of this compound?
A2: The spectral properties of Cy5-based dyes are crucial for designing fluorescence experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 - 649 nm | [2][3][4] |
| Emission Maximum (λem) | ~662 - 667 nm | [2][3][4] |
| Molar Extinction Coefficient (ε) | ~232,000 - 250,000 M⁻¹cm⁻¹ | [3][4] |
Q3: How should I store and handle this compound?
A3: Proper storage is critical to maintain the reactivity of the azide group and the fluorescence of the Cy5 dye.
| Condition | Recommendation | Reference |
| Storage Temperature | -20°C | [3] |
| Light Exposure | Store in the dark. Avoid prolonged exposure to light. | |
| Moisture | Store in a dry, sealed container. Desiccate if possible. | [1] |
| Solution Stability | For short-term storage of stock solutions (up to a month), store at -20°C. For longer-term storage (up to 6 months), store at -80°C. Avoid repeated freeze-thaw cycles. |
Troubleshooting Guides
This section addresses common issues encountered during labeling experiments with this compound.
Issue 1: Low Labeling Efficiency
Symptoms:
-
Low fluorescence signal from the labeled biomolecule.
-
Low degree of labeling (DOL) calculated post-purification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Click Chemistry Reaction | For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): - Ensure a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).- Use a copper(I)-stabilizing ligand (e.g., THPTA or BTTAA) at a recommended 5:1 ligand-to-copper ratio to improve reaction kinetics and protect your biomolecule.[5]- Optimize the copper concentration, typically between 50-100 µM for bioconjugation.[5]- Degas the reaction mixture to minimize oxidation of the Cu(I) catalyst. |
| For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): - Ensure the cyclooctyne (B158145) (e.g., DBCO, BCN) on your biomolecule is stable and has not degraded.- Increase the reaction time or temperature, as SPAAC is generally slower than CuAAC. | |
| Suboptimal Reagent Concentrations | - Optimize the molar ratio of this compound to your alkyne-modified biomolecule. A 1.5 to 10-fold molar excess of the dye is a common starting point. |
| Degraded this compound | - Ensure the reagent has been stored correctly at -20°C in a dry, dark environment.[3]- If in doubt, use a fresh vial of the labeling reagent. |
| Issues with the Alkyne-Modified Biomolecule | - Confirm the successful incorporation of the alkyne group into your protein or oligonucleotide.- For proteins, ensure the alkyne-containing amino acid was successfully incorporated and is accessible for reaction. |
| Inhibitors in the Reaction Buffer | - Avoid buffers containing primary amines (e.g., Tris) if you are performing a reaction that is sensitive to them, though click chemistry is generally bioorthogonal.[2]- High concentrations of chelating agents (e.g., EDTA) can interfere with CuAAC by sequestering the copper catalyst. |
Issue 2: Protein Aggregation or Precipitation
Symptoms:
-
Visible precipitate in the reaction tube.
-
Loss of protein during purification.
-
Smearing or high molecular weight bands on an SDS-PAGE gel.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Protein Concentration | - Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). |
| Over-labeling | - Reduce the molar excess of the Cy5-azide reagent. A high degree of labeling can increase the hydrophobicity of the protein, leading to aggregation. |
| Suboptimal Buffer Conditions | - Adjust the pH of the reaction buffer. Most proteins are least soluble at their isoelectric point (pI).- Add stabilizing agents to the buffer, such as 5-10% glycerol (B35011) or non-ionic detergents (e.g., 0.05% Tween-20). |
| Reaction Temperature | - Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the aggregation process. |
| Byproducts of CuAAC Reaction | - The generation of reactive oxygen species (ROS) in CuAAC can lead to protein crosslinking. The use of a copper ligand and aminoguanidine (B1677879) can help mitigate this.[5] |
Issue 3: High Background or Non-Specific Staining
Symptoms:
-
High fluorescence signal in negative controls.
-
Difficulty distinguishing the specifically labeled molecule from background noise in imaging applications.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Removal of Unreacted Dye | - Use a purification method appropriate for the size of your biomolecule. Size-exclusion chromatography (e.g., spin columns) or dialysis are common methods for proteins.[6]- For oligonucleotides, ethanol (B145695) precipitation or HPLC can be effective. |
| Hydrophobic Interactions of Cy5 | - The Cy5 dye is hydrophobic and can non-covalently associate with proteins or cellular structures. Include a non-ionic detergent (e.g., 0.1% Tween-20) in your wash buffers to reduce non-specific binding. |
| Over-labeling | - A very high degree of labeling can sometimes lead to non-specific interactions. Aim for an optimal DOL, which for antibodies is often between 2 and 4. |
Experimental Protocols
General Protocol for Labeling an Alkyne-Modified Protein with this compound (CuAAC)
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4) and free of any copper-chelating agents.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of sodium ascorbate (B8700270) in water. Note: This solution should be made fresh for each experiment.
-
Prepare a 10 mM stock solution of a copper(II) sulfate (B86663) and a 50 mM stock solution of a copper(I)-stabilizing ligand (e.g., THPTA).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add your alkyne-modified protein.
-
Add the this compound stock solution to achieve the desired molar excess (start with a 5-10 fold molar excess).
-
In a separate tube, pre-mix the copper(II) sulfate and the ligand in a 1:5 molar ratio before adding to the reaction mixture to a final copper concentration of 50-100 µM.[5]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2.5 mM.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules using a size-exclusion spin column or by dialysis against a suitable buffer.
-
-
Quantification (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~650 nm (A_max).
-
Calculate the protein concentration and the degree of labeling (DOL) using the following formulas:[2][7][8]
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
DOL = (A_max × ε_protein) / [[A₂₈₀ - (A_max × CF)] × ε_dye]
-
Where CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5), ε_protein is the molar extinction coefficient of the protein at 280 nm, and ε_dye is the molar extinction coefficient of the Cy5 dye at its A_max.[2]
-
-
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling alkyne-modified proteins with this compound.
Troubleshooting Logic for Low Labeling Efficiency
Caption: A logical guide to troubleshooting low labeling efficiency.
Signaling Pathway Example: GPCR Activation
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cell signaling. Fluorescently labeled ligands or antibodies targeting GPCRs are used to study their localization, trafficking, and interaction with other proteins.
Caption: Simplified G protein-coupled receptor (GPCR) signaling pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Degree of labeling (DOL) step by step [abberior.rocks]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing N-PEG3-N'-(azide-PEG3)-Cy5 Imaging
Welcome to the technical support center for N-PEG3-N'-(azide-PEG3)-Cy5 imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fluorescence imaging experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you minimize background fluorescence and achieve high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background fluorescence in my Cy5 imaging experiments?
A1: High background fluorescence can originate from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from the biological sample itself is a common culprit. Cellular components like mitochondria, lysosomes, and flavins, as well as extracellular matrix components like collagen and elastin, can all contribute to autofluorescence.[1][2] The fixation method, particularly the use of aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde, can also induce or enhance autofluorescence.[3]
-
Non-Specific Binding: This occurs when the this compound probe binds to unintended targets within the sample. This can be due to hydrophobic and ionic interactions between the dye and cellular components.[2] Even with the PEG linker designed to reduce non-specific interactions, some level of off-target binding can still occur.
-
Suboptimal Staining Protocol: Several factors in your experimental workflow can lead to high background, including inadequate blocking of non-specific binding sites, using too high a concentration of the fluorescent probe, and insufficient washing to remove unbound probe.[4][5]
-
Instrument and Imaging Parameters: The settings on your fluorescence microscope, such as detector gain and exposure time, can amplify background noise.[3]
Q2: How does the PEG3 linker in this compound help in reducing background fluorescence?
A2: The polyethylene (B3416737) glycol (PEG) linker in your probe plays a crucial role in improving the signal-to-noise ratio. PEGylation, the process of attaching PEG chains to molecules, can enhance the solubility of the dye and reduce non-specific binding by creating a hydrophilic shield around the Cy5 molecule.[6][7] This shield minimizes hydrophobic and ionic interactions with cellular components that can lead to background signal. However, it's important to note that while PEG linkers significantly reduce non-specific binding, they may not eliminate it entirely, and optimization of your staining protocol is still crucial.
Q3: Can the Cy5 dye itself contribute to background fluorescence?
A3: Yes, under certain conditions, the Cy5 dye can contribute to background. Cyanine dyes like Cy5 can form aggregates, particularly at high concentrations, which can lead to fluorescence quenching or non-specific binding.[6] Additionally, Cy5 is susceptible to photobleaching, which is the light-induced destruction of the fluorophore, leading to a decrease in signal over time.[8] While this is a loss of specific signal, the byproducts of photobleaching can sometimes contribute to diffuse background fluorescence.
Q4: What is the purpose of a blocking step and which blocking agent should I use?
A4: The blocking step is essential to prevent the non-specific binding of your fluorescent probe to the sample.[9] Blocking agents are proteins or polymers that bind to reactive sites in the tissue or on the cell surface, thereby preventing your probe from binding to these off-target locations.[9] The choice of blocking agent can significantly impact your results. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species of the secondary antibody (if you are using one).[9][10] For direct imaging with a probe like this compound, a protein-based blocker like BSA is a good starting point.
Q5: How critical are the washing steps in reducing background?
A5: Washing steps are critically important for removing unbound and loosely bound fluorescent probes, which are a major source of background signal.[11] Insufficient washing will result in a high background that can obscure your specific signal.[4] It is generally recommended to perform multiple washes with a suitable buffer, such as PBS, after the probe incubation step.[11] The addition of a mild detergent like Tween-20 to the wash buffer can help to reduce non-specific binding even further, though this should be optimized for your specific cell type and target.[12]
Troubleshooting Guide
High background fluorescence can be a frustrating issue. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Step 1: Identify the Source of the Background
The first step is to determine whether the background is coming from autofluorescence of the sample or from non-specific binding of your probe.
How to Diagnose:
-
Unstained Control: Prepare a sample that goes through all the processing steps (fixation, permeabilization) but is not incubated with the this compound probe.
-
Image the Unstained Control: Use the same imaging parameters (laser power, gain, exposure time) as you would for your stained samples.
Interpreting the Results:
-
High fluorescence in the unstained control: This indicates that the background is primarily due to autofluorescence .
-
Low fluorescence in the unstained control but high background in the stained sample: This points towards non-specific binding of your Cy5 probe.
Step 2: Addressing Autofluorescence
If you've identified autofluorescence as the main issue, here are several strategies to mitigate it:
-
Optimize Fixation: Aldehyde-based fixatives are a common cause of autofluorescence.[3]
-
Reduce Fixative Concentration and Incubation Time: Use the lowest concentration of paraformaldehyde (e.g., 2-4%) and the shortest incubation time that still preserves the morphology of your cells.
-
Consider Alternative Fixatives: For some applications, organic solvents like cold methanol (B129727) or acetone (B3395972) can be used for fixation and may result in lower autofluorescence.[3] However, be aware that these can affect some epitopes if you are performing co-staining with antibodies.
-
-
Quenching Agents:
-
Sodium Borohydride (B1222165): Treatment with a fresh solution of sodium borohydride (0.1% in PBS) after fixation can help to reduce aldehyde-induced autofluorescence.[3]
-
Commercial Quenching Reagents: Several commercial reagents are available that are specifically designed to quench autofluorescence.
-
-
Spectral Separation:
-
Choose the Right Fluorophore: Cy5 is a good choice for minimizing autofluorescence because it emits in the far-red spectrum, where cellular autofluorescence is generally lower.[13]
-
Use Appropriate Filters: Ensure that your microscope's filter sets are optimized for Cy5 to minimize the detection of out-of-wavelength emissions.
-
Step 3: Reducing Non-Specific Binding
If non-specific binding of the this compound probe is the problem, focus on optimizing your staining protocol.
-
Optimize Probe Concentration: Using too high a concentration of the fluorescent probe is a common cause of high background.[4][5]
-
Perform a Titration: Test a range of probe concentrations to find the optimal concentration that provides a strong specific signal with minimal background. A good starting point is often in the low micromolar to nanomolar range, but this should be empirically determined.
-
-
Improve Blocking:
-
Choice of Blocking Agent: As mentioned in the FAQ, BSA is a good general-purpose blocking agent. You can also try other protein-based blockers like fish gelatin or casein.[10][14]
-
Increase Blocking Time and Concentration: If background persists, try increasing the concentration of your blocking agent (e.g., from 1% to 5% BSA) or extending the blocking incubation time (e.g., from 30 minutes to 1 hour).[2]
-
-
Enhance Washing:
-
Increase the Number and Duration of Washes: After incubating with the Cy5 probe, increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes).[2]
-
Include a Detergent: Adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05-0.1%) to your wash buffer can help to disrupt weak, non-specific interactions.[12]
-
Quantitative Data Summary
The following tables provide a summary of key parameters that can be optimized to reduce background fluorescence. The values provided are general recommendations and may need to be adjusted for your specific experimental conditions.
Table 1: Recommended Antibody/Probe Dilutions
| Reagent | Starting Dilution Range | Typical Concentration |
| Primary Antibody (if used) | 1:100 - 1:1000 | 1-10 µg/mL |
| Secondary Antibody (if used) | 1:500 - 1:2000 | 0.5-5 µg/mL |
| This compound | 1:1000 - 1:10,000 | 100 nM - 10 µM |
Note: The optimal dilution for your specific probe and application should be determined through titration experiments.[15][16]
Table 2: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Incubation Time | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | 30-60 min | Inexpensive, readily available, generally effective.[10] | Can sometimes contain impurities that lead to background. |
| Normal Goat/Donkey Serum | 5-10% in PBS | 30-60 min | Very effective at blocking non-specific antibody binding.[9] | More expensive, species-specific. |
| Fish Gelatin | 0.1-0.5% in PBS | 30-60 min | Good alternative to BSA, can be less "sticky". | Can be less effective than serum for some applications. |
| Commercial Blocking Buffers | Varies | Varies | Optimized formulations for low background. | Can be more expensive. |
Table 3: Fixation Method Considerations
| Fixative | Typical Concentration | Incubation Time | Effect on Autofluorescence |
| Paraformaldehyde (PFA) | 2-4% in PBS | 10-20 min | Can induce autofluorescence, especially with longer fixation times.[17] |
| Methanol (ice-cold) | 100% | 5-10 min | Generally lower autofluorescence than PFA.[18] |
| Acetone (ice-cold) | 100% | 5-10 min | Can cause lower autofluorescence than PFA. |
Experimental Protocols
Here are detailed protocols for immunofluorescence staining of cultured cells, which can be adapted for use with the this compound probe.
Protocol 1: Immunofluorescence Staining of Adherent Cells
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
This compound probe
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Washing: Gently wash the cells twice with warm PBS.[19]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[20]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[19]
-
Permeabilization (if required for intracellular targets): Incubate the cells with 0.3% Triton X-100 in PBS for 3-5 minutes at room temperature.[19]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells in blocking buffer for 1 hour at room temperature.[1]
-
Probe Incubation: Dilute the this compound probe to its optimal concentration in blocking buffer. Incubate the cells with the diluted probe for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with wash buffer for 5 minutes each, protected from light.[1]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the samples using a fluorescence microscope with the appropriate excitation and emission filters for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm).[13]
Protocol 2: Quenching Autofluorescence with Sodium Borohydride
This protocol can be inserted after the fixation step if autofluorescence is a significant issue.
-
Fixation: Follow steps 1-4 of Protocol 1.
-
Sodium Borohydride Treatment: Prepare a fresh solution of 0.1% sodium borohydride in PBS. Incubate the fixed cells in this solution for 10-15 minutes at room temperature.[2]
-
Washing: Wash the cells thoroughly three times with PBS for 5 minutes each.
-
Proceed with Staining: Continue with the permeabilization step (if needed) and the rest of the staining protocol.
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting high background fluorescence.
Caption: A flowchart for systematically troubleshooting high background fluorescence.
Caption: A typical experimental workflow for fluorescence imaging.
Caption: Key contributors to high background fluorescence in imaging experiments.
References
- 1. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. sinobiological.com [sinobiological.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 10. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 14. biotium.com [biotium.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. sc.edu [sc.edu]
- 17. Formalin fixation and paraffin embedding interfere with the preservation of optical metabolic assessments based on endogenous NAD(P)H and FAD two-photon excited fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. sinobiological.com [sinobiological.com]
how to prevent photobleaching of N-PEG3-N'-(azide-PEG3)-Cy5
Welcome to the technical support center for N-PEG3-N'-(azide-PEG3)-Cy5. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help you minimize photobleaching and maximize the performance of your Cy5-labeled conjugates in fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. It is functionalized with two polyethylene (B3416737) glycol (PEG) linkers and an azide (B81097) group. The PEG linkers enhance its water solubility and reduce non-specific binding, while the terminal azide group allows for covalent attachment to other molecules via "click chemistry"[1][2][3]. Its spectral properties are nearly identical to other Cy5 dyes, with an excitation maximum around 650 nm and an emission maximum around 670 nm.
Q2: What is photobleaching and why does it happen to Cy5?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce[4]. The primary mechanism for Cy5 and other cyanine dyes involves the excitation of the fluorophore to a singlet state.[5] While most molecules relax by emitting a photon (fluorescence), some can transition to a long-lived, highly reactive triplet state through a process called intersystem crossing[6][7]. This triplet state can react with molecular oxygen to generate highly reactive oxygen species (ROS), such as singlet oxygen[6][8][9]. These ROS then chemically attack and destroy the Cy5 molecule, rendering it non-fluorescent[8][9].
Q3: How do the PEG and azide modifications on this specific Cy5 molecule affect its photostability?
The fundamental susceptibility to photobleaching lies within the core structure of the Cy5 dye.
-
PEG Chains: The primary role of the PEG chains is to improve hydrophilicity and reduce aggregation[10][11]. While this can indirectly enhance photostability by preventing self-quenching and creating a more stable local environment, it does not alter the core photochemical pathway of bleaching. Therefore, standard anti-photobleaching strategies remain essential.
-
Azide Group: The azide group is a reactive handle for conjugation[3]. Before conjugation, it has a negligible effect on photostability. After conjugation, the local environment of the attached biomolecule can influence the dye's stability, but the inherent vulnerability of the Cy5 core remains.
Q4: What are the main strategies to prevent photobleaching of my Cy5 conjugate?
There are three main approaches to minimize photobleaching, which are often used in combination:
-
Chemical Methods: Incorporating antifade reagents into your imaging buffer or mounting medium. These can be commercial formulations or user-prepared solutions.
-
Imaging Parameter Optimization: Adjusting microscope settings to reduce the amount of light energy the sample is exposed to.
-
Environmental Control: Reducing the amount of molecular oxygen available to react with the dye's triplet state.
Q5: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds that suppress photobleaching. They work through several mechanisms:
-
Triplet State Quenchers (TSQs): These molecules, such as cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), and Trolox (a vitamin E analog), directly interact with the excited Cy5 molecule to return it from the reactive triplet state to the ground state, reducing the opportunity for it to react with oxygen[6][7]. Covalently linking TSQs to Cy5 has been shown to dramatically enhance photostability[6][12].
-
Reactive Oxygen Species (ROS) Scavengers: These molecules remove the damaging ROS as they are formed. Ascorbic acid (Vitamin C) is a common ROS scavenger that can protect cyanine dyes[13]. Enzymatic oxygen scavenging systems, like glucose oxidase and catalase (GOC or "ROXS"), remove dissolved oxygen from the buffer, thereby preventing ROS formation[14][15].
Q6: Are there any antifade reagents I should avoid when using Cy5?
Yes. Some antifade reagents, particularly those containing p-phenylenediamine (B122844) (PPD), can be detrimental to cyanine dyes like Cy5, causing a rapid loss of signal or high background fluorescence[16]. It is crucial to use mounting media specifically validated for compatibility with Cy5[17].
Q7: What is "photoblueing" and can it affect my Cy5 experiments?
Photoblueing is a phenomenon where a fluorescent dye is photochemically altered to emit light at a shorter wavelength[18]. For Cy5, this could mean that a red-emitting molecule starts to emit in the orange or green part of the spectrum. This is also mediated by ROS and can create significant artifacts in multicolor imaging experiments. Simple additives like vitamin C have been shown to help prevent the photoblueing of Cy5[18].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid and complete signal loss upon illumination. | Extreme Photobleaching: Excitation intensity is too high; no antifade protection. | • Reduce Laser Power: Use a neutral density filter or lower the laser power setting to the minimum required for a good signal-to-noise ratio[14][19]. • Add Antifade Reagents: Use a commercial antifade mounting medium (e.g., ProLong, VECTASHIELD, SlowFade Diamond) or add an oxygen scavenging system (e.g., GOC) and/or a triplet state quencher (e.g., Trolox) to your imaging buffer[20][21][22]. |
| Signal gradually fades during a time-lapse experiment. | Standard Photobleaching: Cumulative exposure to excitation light. | • Minimize Exposure Time: Use the shortest possible exposure time per frame and increase the interval between acquisitions[14][19]. • Use a Shutter: Ensure the excitation light path is shuttered when the camera is not acquiring an image[19]. • Enhance Antifade Protection: Increase the concentration of antifade reagents (if possible and not causing toxicity in live cells) or switch to a more robust formulation[23]. |
| Weak initial signal. | Low Labeling Efficiency or Self-Quenching: The dye-to-biomolecule ratio may be too low or too high. | • Optimize Labeling: Perform a titration to find the optimal dye-to-molecule labeling ratio. Over-labeling can cause fluorescence quenching[19]. • Check Filter Sets: Ensure your microscope's excitation and emission filters are optimal for Cy5. |
| Fluorescence appears in a shorter-wavelength channel (e.g., green/orange). | Photoblueing: ROS-mediated chemical alteration of the Cy5 dye. | • Add ROS Scavengers: Incorporate ascorbic acid (Vitamin C) into your imaging buffer to suppress this phenomenon[18]. • Improve Oxygen Scavenging: Use a robust oxygen scavenging system to reduce the formation of ROS that cause photoblueing. |
Quantitative Data: Performance of Antifade Reagents
The effectiveness of various antifade strategies can significantly prolong the fluorescent signal of Cy5. The table below summarizes the relative performance of common antifade agents.
| Antifade Reagent / System | Mechanism of Action | Relative Improvement in Photostability (vs. Buffer alone) | Compatible with Live Cells? | Notes |
| ProLong Diamond / Glass | Mixed (ROS Scavenging, Triplet Quenching) | High (Rated "+++" for Cy5)[20] | No (for fixed cells) | Commercial mounting medium. Cures to a hard-set consistency. |
| VECTASHIELD | Mixed | High[21] | No (for fixed cells) | Non-setting formulation. Compatible with super-resolution methods like STORM using Cy5[21][24]. |
| SlowFade Diamond | Mixed | High[22] | No (for fixed cells) | Non-setting formulation for short-term storage[22]. |
| Trolox | Triplet State Quencher, ROS Scavenger | Moderate to High[23] | Yes | Cell-permeable vitamin E analog. Often used in live-cell imaging buffers. |
| GOC + ROXS | Oxygen Scavenging System | High (up to 28-fold improvement reported)[15] | Yes | Removes dissolved oxygen. Highly effective but has a finite lifespan in solution. |
| Cyclooctatetraene (COT) | Triplet State Quencher | High[6] | Yes | Very effective, especially when covalently linked to the dye[6][12]. Can have solubility issues. |
| Ascorbic Acid (Vitamin C) | ROS Scavenger | Moderate | Yes | Helps prevent both photobleaching and photoblueing[13][18]. |
Note: Performance can vary based on experimental conditions such as buffer composition, sample type, and illumination intensity.
Experimental Protocols
Protocol 1: Preparation of "ROXS" Antifade Imaging Buffer
This protocol describes the preparation of a common and highly effective antifade buffer for live-cell or single-molecule imaging, based on an enzymatic oxygen scavenging system and a triplet state quencher.
Materials:
-
Imaging Buffer (e.g., PBS or HEPES-based buffer, pH 7.4)
-
Glucose (D-glucose)
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
1 M Trolox stock solution (dissolved in DMSO)
Procedure:
-
Prepare the Base Buffer: Start with your standard imaging buffer.
-
Add Glucose: Add D-glucose to the buffer to a final concentration of ~0.5-1% (w/v).
-
Prepare Enzyme Mix (prepare fresh):
-
In a separate microcentrifuge tube, dissolve glucose oxidase to a final concentration of ~200 µg/mL in your imaging buffer.
-
Add catalase to the same tube to a final concentration of ~35 µg/mL.
-
-
Final Assembly (just before imaging):
-
To your imaging chamber containing cells in the glucose-supplemented buffer, add the glucose oxidase/catalase enzyme mix.
-
Add Trolox from the stock solution to a final concentration of 1-2 mM.
-
-
Seal the Sample (optional but recommended): For maximum effect, seal the coverslip to the slide with nail polish or VALAP to limit re-oxygenation from the air. The system will begin scavenging oxygen immediately.
Protocol 2: Quantifying the Photobleaching Rate
This protocol allows you to compare the effectiveness of different antifade strategies for your specific setup.
Materials:
-
Your Cy5-labeled sample immobilized on a coverslip.
-
Fluorescence microscope with a suitable laser line (e.g., 633 nm or 647 nm) and emission filter.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare identical samples mounted in different media (e.g., Buffer A: PBS alone, Buffer B: PBS + Trolox, Buffer C: Commercial antifade medium).
-
Microscope Setup:
-
Choose an objective and magnification relevant to your experiments.
-
Set the laser power to a constant level that you would typically use. Do not change this setting between samples.
-
Set the camera exposure time and gain to constant values.
-
-
Image Acquisition:
-
Find a representative field of view for your first sample.
-
Acquire a time-lapse series of images (e.g., one frame every 5 seconds for 5 minutes). Do not close the shutter between acquisitions to ensure continuous illumination.
-
-
Repeat: Repeat the exact same acquisition protocol for each of the other samples in different media.
-
Data Analysis (using ImageJ/Fiji):
-
Open the time-lapse image series for one condition.
-
Draw a Region of Interest (ROI) over the fluorescent area.
-
Use the "Plot Z-axis Profile" function to measure the mean fluorescence intensity of the ROI in each frame.
-
Export the data and normalize it by dividing all intensity values by the intensity of the first frame.
-
Plot the normalized intensity versus time for each condition. The resulting curves will show the rate of photobleaching, allowing for direct comparison.
-
Visualizations
Signaling and Experimental Pathways
Caption: The photobleaching pathway of Cy5 and points of intervention for antifade reagents.
Caption: A logical workflow for troubleshooting and mitigating Cy5 photobleaching issues.
Caption: A diagram illustrating the complementary approaches to achieving maximum photostability.
References
- 1. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - IE [thermofisher.com]
- 5. emsdiasum.com [emsdiasum.com]
- 6. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reactive species involved in the regioselective photooxidation of heptamethine cyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 15. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bidc.ucsf.edu [bidc.ucsf.edu]
- 17. immunologicalsciences.com [immunologicalsciences.com]
- 18. azolifesciences.com [azolifesciences.com]
- 19. benchchem.com [benchchem.com]
- 20. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. vectorlabs.com [vectorlabs.com]
- 22. SlowFade Antifade Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 23. biocompare.com [biocompare.com]
- 24. Vector Laboratories VECTASHIELD Antifade Mounting Medium 10 ml, Quantity: | Fisher Scientific [fishersci.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio for Azide-PEG-Cy5 Experiments
Welcome to the technical support center for Azide-PEG-Cy5 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in Azide-PEG-Cy5 experiments?
High background fluorescence in Azide-PEG-Cy5 experiments can originate from several sources:
-
Non-specific binding of the Cy5 probe: Cyanine (B1664457) dyes like Cy5 can exhibit non-specific binding to cellular components, particularly monocytes and macrophages.[1][2] The hydrophobic nature and charge of the dye can also lead to adherence to plastic surfaces and cellular structures like the nucleus.[3][4]
-
Copper-related issues: Copper(I) catalyst can bind non-specifically to proteins and other biomolecules, leading to unwanted signal.[5] In the presence of oxygen and a reducing agent, the copper catalyst can also generate reactive oxygen species (ROS), which can damage biomolecules and contribute to background fluorescence.[5]
-
Reagent impurities: Impurities in the azide (B81097) or alkyne reagents, or residual copper in reagents, can contribute to non-specific background signal.[5]
-
Suboptimal fixation and permeabilization: Inappropriate fixation or harsh permeabilization can expose intracellular components that non-specifically bind the Cy5 probe, leading to increased background.[6] Aldehyde-based fixatives can also generate autofluorescence.[7]
-
Inefficient washing: Inadequate washing after the click reaction can leave unbound fluorescent probes, contributing to a high background signal.[5]
Q2: How can I reduce non-specific binding of my Azide-PEG-Cy5 probe?
To minimize non-specific binding of the Azide-PEG-Cy5 probe, consider the following strategies:
-
Optimize probe concentration: Titrate the concentration of the Azide-PEG-Cy5 probe to find the lowest effective concentration that still provides a robust specific signal.[5][8]
-
Increase washing steps: Increase the number and duration of washing steps after the click reaction to more effectively remove unbound probes.[5]
-
Use a blocking agent: Incorporate a blocking agent, such as bovine serum albumin (BSA), into your buffers to block non-specific binding sites.[5]
-
Consider specialized blocking buffers: For issues with charged dyes binding to the nucleus, specialized signal-enhancing or background-suppressing buffers may be beneficial.[4][9]
Q3: What is the optimal concentration of Azide-PEG-Cy5 to use?
The optimal concentration of Azide-PEG-Cy5 is application-dependent and requires empirical determination. However, a good starting point for optimization is a concentration range of 0.5 µM to 10 µM for staining fixed and permeabilized cells.[8] For labeling in cell lysates, a higher concentration range of 5 µM to 50 µM may be necessary.[8] It is recommended to perform a concentration titration to determine the optimal balance between signal intensity and background for your specific experimental setup.
Q4: Can the copper catalyst quench the Cy5 fluorescence?
Yes, excess copper ions can potentially quench the fluorescence of cyanine dyes.[10] It is crucial to use a copper-chelating ligand, such as THPTA or BTTAA, in sufficient excess (typically 5-10 fold) over the copper sulfate (B86663) to stabilize the Cu(I) oxidation state and prevent both catalyst deactivation and fluorescence quenching.[5]
Troubleshooting Guide
This guide addresses common problems encountered during Azide-PEG-Cy5 experiments and provides systematic steps to identify and resolve them.
Problem 1: High Background Fluorescence
High background fluorescence can obscure the specific signal, leading to poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding of Cy5 probe | 1. Decrease the concentration of the Azide-PEG-Cy5 probe.[5] 2. Increase the number and duration of washing steps post-reaction.[5] 3. Add a blocking agent like BSA to your buffers.[5] | Reduced background fluorescence in negative controls. |
| Copper-mediated fluorescence | 1. Ensure the use of a copper-chelating ligand (e.g., THPTA) in 5-10 fold excess over copper sulfate.[5] 2. Perform a final wash with a copper chelator like EDTA. | Quenching of non-specific fluorescence caused by copper. |
| Impure Reagents | 1. Use freshly prepared solutions of sodium ascorbate (B8700270). 2. Verify the purity of your azide and alkyne probes.[5] | Consistent and reproducible results with lower background. |
| Suboptimal Fixation/Permeabilization | 1. Optimize fixation method (e.g., compare paraformaldehyde with ice-cold methanol).[6] 2. Titrate the concentration of the permeabilizing agent (e.g., Triton X-100 or saponin). | Improved preservation of cellular morphology and reduced background. |
Problem 2: Weak or No Specific Signal
A weak or absent specific signal can result from various factors, from inefficient reaction chemistry to low target abundance.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Click Reaction | 1. Ensure all components of the click reaction cocktail are fresh and at the correct concentrations. 2. Degas solvents to minimize oxidation of the Cu(I) catalyst.[11] 3. Optimize the order of reagent addition, adding the sodium ascorbate last.[11] | Increased intensity of the specific fluorescent signal. |
| Low Target Abundance | 1. Increase the amount of starting material (e.g., cell number or protein concentration). 2. Consider using a signal amplification technique, such as a biotinylated azide followed by streptavidin-Cy5. | Enhanced detection of low-abundance targets. |
| Probe Degradation | 1. Protect the Azide-PEG-Cy5 probe from light to prevent photobleaching. 2. Store the probe according to the manufacturer's instructions, typically at -20°C or -80°C.[12] | Consistent and stable fluorescence signal. |
| Copper-Dependent Signal Loss | 1. Titrate the copper sulfate concentration to the lowest effective level. In some cellular contexts, high copper concentrations can lead to signal loss.[13] | Recovery of the specific signal. |
Experimental Protocols
Protocol 1: Staining of Fixed and Permeabilized Cells
This protocol provides a general starting point for labeling alkyne-modified biomolecules in fixed and permeabilized cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Azide-PEG-Cy5 stock solution (e.g., 1 mM in DMSO)
-
Click reaction cocktail components (see table below)
Procedure:
-
Cell Seeding and Treatment: Seed cells on a suitable imaging surface (e.g., coverslips) and perform your experimental treatment to incorporate the alkyne-containing molecule.
-
Fixation: Gently wash the cells with PBS, then add the fixative solution and incubate for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add blocking buffer and incubate for 30 minutes at room temperature.
-
Prepare Click Reaction Cocktail: Prepare the reaction cocktail immediately before use. The following table provides recommended starting concentrations.
| Component | Stock Concentration | Final Concentration | Volume for 1 mL |
| Azide-PEG-Cy5 | 1 mM | 1.5 - 3.0 µM[8] | 1.5 - 3.0 µL |
| Copper (II) Sulfate (CuSO₄) | 50 mM | 1 mM | 20 µL |
| THPTA (or other ligand) | 100 mM | 5 mM | 50 µL |
| Sodium Ascorbate | 300 mM (freshly prepared) | 10 mM | 33.3 µL |
| PBS | to 1 mL |
-
Click Reaction: Remove the blocking buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20, followed by two washes with PBS.
-
(Optional) Counterstaining and Mounting: Counterstain nuclei with a suitable dye (e.g., DAPI) and mount the coverslip with an anti-fade mounting medium.
-
Imaging: Image the cells using appropriate filter sets for Cy5.
Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for Azide-PEG-Cy5 labeling in fixed cells.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in Azide-PEG-Cy5 experiments.
References
- 1. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 2. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 3. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
solving solubility issues of N-PEG3-N'-(azide-PEG3)-Cy5 conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-PEG3-N'-(azide-PEG3)-Cy5 conjugates.
Troubleshooting Guide
Low solubility of your this compound conjugate can manifest as precipitation, aggregation, or difficulty in achieving the desired concentration. This guide provides a systematic approach to resolving these issues.
Initial Assessment
Before proceeding with extensive troubleshooting, perform a quick visual inspection of your conjugate solution. The presence of visible particles, cloudiness, or a gel-like consistency indicates solubility problems.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with your this compound conjugate.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate has low solubility in aqueous buffers. What is the first step I should take?
A1: The initial and most crucial step is to first dissolve the lyophilized conjugate in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before adding your aqueous buffer.[1][2][3][4] The non-sulfonated Cy5 dye is inherently hydrophobic, and the PEG linkers, while enhancing overall hydrophilicity, may not be sufficient for direct dissolution in aqueous solutions, especially at high concentrations.[1][5]
Q2: What is the recommended procedure for dissolving the conjugate using an organic co-solvent?
A2: Follow this general protocol:
-
Allow the lyophilized conjugate to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Vortex or gently pipette the solution to ensure the conjugate is fully dissolved.
-
Slowly add the dissolved conjugate solution dropwise to your stirring aqueous buffer to achieve the desired final concentration.[6]
Q3: Can the pH of my aqueous buffer affect the solubility of the conjugate?
A3: Yes, the pH of the aqueous buffer can significantly impact the solubility of the conjugate, primarily by affecting the charge of the biomolecule (e.g., peptide, protein) to which the dye is attached.[7][8] Peptides and proteins are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH of the buffer away from the pI will increase the net charge of the molecule, enhancing its interaction with water and improving solubility.[7][8]
Q4: I'm working with a hydrophobic peptide conjugate. Are there specific recommendations?
A4: For conjugates of hydrophobic peptides, using a small amount of an organic co-solvent is highly recommended.[6][7] If solubility issues persist, consider the following:
-
pH Adjustment: If the peptide is acidic, dissolving it in a slightly basic buffer can help. Conversely, a slightly acidic buffer may improve the solubility of a basic peptide.[7][9]
-
Sonication: Gentle sonication in a water bath can help to break up aggregates and facilitate dissolution.[6]
-
Warming: Gentle warming (e.g., to 37°C) can also aid in solubilizing the conjugate, but be cautious as excessive heat can degrade the sample.[9]
Q5: Could the degree of labeling (DOL) be causing the solubility problems?
A5: A high degree of labeling (a high number of dye molecules per biomolecule) can increase the overall hydrophobicity of the conjugate, leading to aggregation and precipitation. If you are synthesizing your own conjugates and consistently face solubility issues, consider reducing the molar ratio of the dye to the biomolecule during the conjugation reaction.
Q6: Does the presence of the PEG linkers guarantee water solubility?
A6: While polyethylene (B3416737) glycol (PEG) chains are included to improve the water solubility of the Cy5 dye, they do not always guarantee complete solubility in purely aqueous solutions, especially at high concentrations.[3][4][10][11][12][13] The overall solubility is a balance between the hydrophobicity of the Cy5 core and the biomolecule, and the hydrophilicity of the PEG linkers. Therefore, the use of organic co-solvents is often still necessary as a first step.
Data Presentation
The following tables summarize the qualitative and representative quantitative solubility data for Cy5 conjugates.
Table 1: Qualitative Solubility of PEGylated Cy5 Conjugates
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| N,N-Dimethylformamide (DMF) | Soluble | [1] |
| Dichloromethane (DCM) | Soluble | [1] |
| Water | Low Solubility to Soluble (compound dependent) | [1] |
Table 2: Representative Quantitative Solubility of a Sulfonated Cy5 NHS Ester
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 75.39 | 100 | [10] |
| DMF | 75.39 | 100 | [10] |
Note: This data is for a sulfonated Cy5 NHS ester and serves as a representative example. The exact solubility of this compound may vary.
Experimental Protocols
Protocol for Solubilizing this compound Conjugate
This protocol provides a general guideline for dissolving the conjugate. Optimization may be required based on the specific biomolecule and experimental conditions.
-
Reagent Preparation:
-
Allow the vial of lyophilized this compound conjugate to warm to room temperature.
-
Prepare your desired aqueous buffer (e.g., PBS, Tris) and adjust the pH as needed. If the pI of your biomolecule is known, adjust the buffer pH to be at least 1-2 units away from the pI.
-
-
Dissolution in Organic Co-solvent:
-
Add a minimal volume of anhydrous DMSO or DMF to the vial of the conjugate to create a stock solution (e.g., 1-10 mg/mL).
-
Gently vortex or pipette the solution up and down until the conjugate is completely dissolved. A clear, particle-free solution should be obtained.
-
-
Dilution into Aqueous Buffer:
-
Place the desired volume of your aqueous buffer into a new tube.
-
While gently vortexing or stirring the aqueous buffer, slowly add the dissolved conjugate stock solution dropwise to the buffer to reach your final desired concentration.
-
-
Troubleshooting Persistent Precipitation:
-
If precipitation occurs upon addition to the aqueous buffer, try using a higher percentage of the organic co-solvent in your final solution (note that high concentrations of organic solvents may affect downstream biological assays).
-
Alternatively, subject the cloudy solution to brief, gentle sonication in a cool water bath.
-
Gentle warming (e.g., 30-37°C) for a short period may also help.
-
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the relationship between the chemical properties of the conjugate and its solubility.
Caption: Factors influencing conjugate solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. interchim.fr [interchim.fr]
- 7. chemrxiv.org [chemrxiv.org]
- 8. iupac.org [iupac.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. nbinno.com [nbinno.com]
- 11. PEG-assisted DNA solubilization in organic solvents for preparing cytosol specifically degradable PEG/DNA nanogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Aqueous and cosolvent solubility data for drug-like organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azide-Alkyne Click Chemistry with Cy5
Welcome to the technical support center for azide-alkyne click chemistry utilizing the Cy5 fluorescent dye. This resource is tailored for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
Frequently Asked questions (FAQs)
Q1: What are the primary reasons for low or no yield in my Cy5 azide-alkyne click reaction?
A1: Low or no product yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with Cy5 can arise from several factors:
-
Catalyst Inactivity: The active catalyst for the reaction is Cu(I). This species can be readily oxidized to the inactive Cu(II) state by dissolved oxygen. Insufficient reducing agent, such as sodium ascorbate (B8700270), or prolonged exposure to air can lead to catalyst deactivation.
-
Poor Reagent Quality: Degradation of the Cy5-azide or alkyne-functionalized biomolecule can prevent the reaction from proceeding. The purity of solvents and other reagents is also critical for optimal reaction efficiency.
-
Substrate-Specific Issues: Steric hindrance around the azide (B81097) or alkykyne functional groups on your biomolecule or Cy5 reagent can impede the reaction. Additionally, some substrates may chelate the copper catalyst, rendering it unavailable for the cycloaddition.
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all contribute to poor yields. While click chemistry is robust, extreme deviations from optimal conditions can negatively impact the outcome.
Q2: I am observing non-specific labeling in my experiments with Cy5-alkyne. What is the likely cause and how can I mitigate it?
A2: Non-specific labeling is a known issue, particularly in complex biological systems. The primary causes include:
-
Thiol-yne Reactions: Cyclooctynes, often used in strain-promoted azide-alkyne cycloaddition (SPAAC), can react with cysteine residues in proteins in an azide-independent manner. While the rate of this thiol-yne addition is significantly lower than the SPAAC reaction, it can lead to background fluorescence.[1]
-
Copper-Mediated Non-specific Binding: In copper-catalyzed reactions (CuAAC), terminal alkynes can sometimes react with unidentified functional groups on proteins or bind non-specifically in a copper-dependent manner.[1]
-
Hydrophobic Interactions: The Cy5 dye itself is relatively hydrophobic and can non-specifically associate with proteins, leading to background signal.
To mitigate non-specific labeling, consider the following strategies:
-
Perform Control Experiments: Always include a control reaction with a biomolecule that does not contain an azide or alkyne to assess the level of non-specific binding.
-
Optimize Reagent Concentrations: Use the lowest effective concentration of the Cy5 reagent to minimize background.
-
Purification: Thorough purification of the labeled product is crucial to remove any unbound dye. Methods like size-exclusion chromatography, dialysis, or spin columns are effective.[2]
-
Blocking Agents: For cell-based assays, using blocking agents can help reduce non-specific binding of the dye to cell surfaces.
Q3: What are the best methods for purifying my Cy5-labeled biomolecule after the click reaction?
A3: The choice of purification method depends on the size and stability of your biomolecule, sample volume, and required purity. Common and effective techniques include:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on size. It is very effective at removing small molecules like unreacted Cy5 dye and catalyst from larger biomolecules.
-
Spin Columns/Gel Filtration: A rapid method ideal for small sample volumes. The reaction mixture is passed through a resin that retains small molecules, allowing the purified, labeled biomolecule to be collected in the eluate.[2]
-
Dialysis: A straightforward method for removing small molecules from larger ones by diffusion across a semi-permeable membrane. It is suitable for larger sample volumes but can be time-consuming.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): For PNA and some protein conjugates, denaturing PAGE can be an efficient method for purifying the labeled product from unreacted dye and biomolecule.[3]
Q4: I'm concerned about the photostability of my Cy5-labeled conjugate. What can I do to improve it?
A4: Cy5 is a bright and widely used dye, but like all fluorophores, it is susceptible to photobleaching. The stability of Cy5 can be influenced by its local environment. Here are some strategies to enhance photostability:
-
Use of Oxygen Scavengers: In imaging experiments, the use of an oxygen-scavenging system can significantly reduce photobleaching.[4]
-
Direct Conjugation of Photostabilizers: Research has shown that directly conjugating molecules like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox to Cy5 can dramatically enhance its photostability.[4][5]
-
Control Illumination: Minimize the exposure of your sample to excitation light by using the lowest possible laser power and shortest exposure times necessary for data acquisition.
Q5: My Cy5-alkyne/azide reagent has poor solubility in my aqueous reaction buffer. How can I address this?
A5: Many cyanine (B1664457) dyes, including some derivatives of Cy5, have limited aqueous solubility. To overcome this:
-
Use Sulfonated Cy5 Derivatives: Sulfo-Cy5 reagents have improved water solubility and are recommended for reactions in aqueous buffers without the need for organic co-solvents.[6]
-
Use of Co-solvents: For non-sulfonated Cy5 reagents, dissolving them first in a small amount of a water-miscible organic solvent like DMSO or DMF before adding them to the aqueous reaction mixture is a common practice.[7] Ensure the final concentration of the organic solvent is compatible with the stability and function of your biomolecule.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| No or very faint fluorescent signal after reaction and purification. | Inactive Copper Catalyst (CuAAC): Cu(I) oxidized to Cu(II). | Prepare fresh sodium ascorbate solution. Degas all solutions to remove oxygen. Increase the concentration of the reducing agent. |
| Degraded Reagents: Azide or alkyne functionality has degraded. | Use fresh, high-quality Cy5 and biomolecule reagents. Store reagents as recommended by the manufacturer. | |
| Steric Hindrance: The click chemistry sites are not easily accessible. | If possible, design a longer linker between the functional group and the biomolecule or dye. Increase reaction time and/or temperature. | |
| Incorrect Reagent Stoichiometry: Suboptimal ratio of reactants. | Optimize the molar ratio of Cy5 reagent to your biomolecule. A slight excess of the Cy5 reagent is often used. | |
| Reaction works inconsistently. | Variations in Reaction Setup: Inconsistent degassing, reagent addition order, or water quality. | Standardize the protocol. Ensure consistent and thorough degassing. Add reagents in a consistent order. Use high-purity water.[8] |
High Background/Non-specific Labeling
| Symptom | Possible Cause | Suggested Solution |
| High fluorescent signal in no-azide/alkyne control. | Non-specific binding of Cy5 reagent: Hydrophobic interactions of the dye with the biomolecule or surfaces. | Include a blocking agent in your reaction buffer (e.g., BSA for proteins). Optimize the purification method to ensure complete removal of unbound dye.[2] |
| Thiol-yne side reaction (SPAAC): Reaction of cyclooctyne (B158145) with cysteine residues. | If possible, mutate surface-exposed cysteine residues. Perform the reaction at a lower temperature to disfavor the slower thiol-yne reaction. | |
| Smearing or multiple bands on a gel after labeling. | Precipitation of reagents or product: Poor solubility of the Cy5 reagent or the final conjugate. | Use a sulfonated Cy5 derivative for better aqueous solubility.[6] Add a small percentage of an organic co-solvent like DMSO. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein with Cy5-Azide
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Cy5-azide
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Degassed water or buffer
-
Purification column (e.g., spin column or SEC column)
Methodology:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and Cy5-azide in the desired molar ratio (e.g., 1:5 protein to dye) in degassed buffer.
-
Prepare the Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. Let it stand for a few minutes to form the complex.[9]
-
Initiate the Reaction: Add the CuSO₄/THPTA complex to the protein/dye mixture.
-
Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2.5-5 mM.[10]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the Cy5-labeled protein using a suitable method such as a spin column or size-exclusion chromatography to remove excess dye and catalyst.[2]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Protein with Cy5-DBCO
This protocol provides a general procedure for copper-free click chemistry.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cy5-DBCO (or another strained cyclooctyne derivative)
-
Purification column
Methodology:
-
Prepare the Reaction Mixture: Combine the azide-modified protein and Cy5-DBCO in a 1:3 to 1:5 molar ratio in a microcentrifuge tube.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-12 hours, protected from light. The reaction time may need to be optimized depending on the specific reactants.[11]
-
Purification: Purify the labeled protein using an appropriate method to remove unreacted Cy5-DBCO.
Quantitative Data Summary
Table 1: Physicochemical Properties of Cy5 Relevant to Click Chemistry
| Property | Value | Notes |
| Excitation Maximum (Ex) | ~646-650 nm | Can vary slightly depending on the specific derivative and solvent.[12][13] |
| Emission Maximum (Em) | ~662-671 nm | Can vary slightly depending on the specific derivative and solvent.[12][13] |
| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | High extinction coefficient contributes to the brightness of the dye.[12][13] |
| pH Sensitivity | Fluorescence is stable over a pH range of 4-10. | This makes Cy5 suitable for a wide range of biological buffers.[12][13] |
| Solubility (non-sulfonated) | Soluble in DMSO, DMF; limited in water. | Co-solvents are often required for aqueous reactions.[7] |
| Solubility (sulfonated) | Water-soluble. | Recommended for biological applications to avoid organic solvents.[6] |
Table 2: Troubleshooting Quantitative Labeling Issues
| Issue | Potential Cause | Recommendation |
| Low Degree of Labeling (DOL) | Inefficient reaction. | Increase reaction time, temperature, or concentration of the Cy5 reagent. Ensure the catalyst is active (for CuAAC). |
| Steric hindrance. | Consider a longer linker on the Cy5 reagent or the biomolecule. | |
| High Degree of Labeling (DOL) leading to quenching | Excessive Cy5 reagent used. | Reduce the molar excess of the Cy5 reagent in the labeling reaction.[2] |
| Inaccurate DOL Calculation | Presence of free dye. | Ensure thorough purification of the conjugate before spectroscopic analysis.[2] |
| Incorrect extinction coefficients used. | Use the correct extinction coefficients for both the biomolecule and the specific Cy5 derivative. |
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy5.
Caption: Troubleshooting Decision Tree for Low Yield in Cy5 Click Chemistry.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. axispharm.com [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. vectorlabs.com [vectorlabs.com]
effect of PEG linker length on N-PEG3-N'-(azide-PEG3)-Cy5 labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-PEG3-N'-(azide-PEG3)-Cy5 and related structures for biomolecule labeling. The following information addresses potential challenges and offers insights into optimizing your experimental workflow, with a focus on the impact of Polyethylene (B3416737) Glycol (PEG) linker length.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG3 linkers in this compound?
The two PEG3 linkers in this bifunctional molecule serve several critical functions. The polyethylene glycol chains are hydrophilic, which helps to increase the water solubility of the Cy5 dye, a molecule that can be prone to aggregation in aqueous solutions.[1][2][3] The linkers also act as flexible spacers, distancing the Cy5 fluorophore and the reactive azide (B81097) group from the molecule to which it is being conjugated. This separation can minimize potential steric hindrance and reduce quenching of the Cy5 fluorescence that might occur if the dye is too close to the labeled biomolecule.
Q2: How does the length of the PEG linker affect the properties of the final conjugate?
The length of the PEG linker can significantly influence the physicochemical properties and in vivo behavior of the labeled biomolecule.
-
Solubility and Aggregation: Longer PEG chains generally lead to increased hydrophilicity and can help prevent aggregation of the labeled protein.[4] This is particularly important for cyanine (B1664457) dyes like Cy5, which have a tendency to form non-fluorescent H-aggregates.[2][3]
-
Steric Hindrance: A longer PEG linker can provide greater separation between the dye and the target biomolecule, which may be advantageous in preserving the biological activity of the labeled molecule by minimizing interference with its binding sites.[5][6]
-
Pharmacokinetics: In in vivo applications, longer PEG chains can increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life and reduced clearance by the reticuloendothelial system.
-
Reaction Kinetics: The effect of PEG linker length on reaction kinetics can be complex. While a longer linker might increase the accessibility of the reactive group, it could also potentially fold back and sterically hinder the reaction site. The optimal length often needs to be determined empirically for a specific application.
Q3: Can I expect a difference in labeling efficiency if I use a similar Cy5 derivative with a longer PEG linker (e.g., PEG8 or PEG12)?
While specific data for this compound is limited, studies with other PEGylated molecules suggest that labeling efficiency can be influenced by linker length. Longer PEG chains can sometimes enhance reaction rates by increasing the accessibility of the reactive azide group. However, very long and flexible linkers could potentially lead to a decrease in local reagent concentration near the reaction site, which might slow down the reaction. It is advisable to optimize reaction conditions such as concentration, temperature, and reaction time when changing the PEG linker length.
Q4: What are the optimal reaction conditions for labeling with an azide-PEG-Cy5 derivative?
The optimal conditions depend on the nature of the alkyne-modified biomolecule and the specific type of click chemistry being employed (copper-catalyzed or strain-promoted).
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is typically performed in aqueous buffers at a pH between 7 and 9.[7] It requires a Cu(I) catalyst, which is often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[7] The use of a copper-chelating ligand (e.g., THPTA or BTTAA) is highly recommended to stabilize the Cu(I) catalyst and protect the biomolecules from oxidative damage.[8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained alkyne (e.g., DBCO, BCN) and does not require a metal catalyst, making it highly biocompatible for in vivo applications.[10][11] These reactions are typically efficient at physiological pH and temperature.
Troubleshooting Guide
This guide addresses common issues encountered during labeling experiments with azide-PEG-Cy5 reagents.
| Symptom | Potential Cause | Suggested Solution |
| Low or No Fluorescence Signal | Inefficient Labeling Reaction: The azide-alkyne cycloaddition has not proceeded efficiently. | For CuAAC: • Ensure the use of a fresh reducing agent (e.g., sodium ascorbate). • Degas all buffers to remove oxygen, which can oxidize the Cu(I) catalyst.[8] • Optimize the concentration of copper and a stabilizing ligand.[8][9] • Verify the integrity of your azide- and alkyne-functionalized molecules.For SPAAC: • Increase the reaction time and/or temperature (e.g., incubate at room temperature or 37°C instead of 4°C).[12] • Ensure the pH of the reaction buffer is optimal (typically 7.5-8.5).[12] • Confirm the stability and reactivity of the strained alkyne. |
| Fluorescence Quenching: The local environment of the Cy5 dye is causing a decrease in its quantum yield. | • Consider using a longer PEG linker to increase the distance between the dye and the biomolecule, which can reduce quenching.[13] • Analyze the absorption spectrum of the conjugate. A blue-shift can indicate the formation of non-fluorescent H-aggregates.[2] • Ensure purification methods effectively remove any residual quenching agents. | |
| High Background Signal | Non-specific Binding: The Cy5-PEG conjugate is binding non-specifically to other molecules or surfaces. | • The hydrophilic PEG linker is designed to minimize non-specific binding. However, if this is an issue, consider increasing the PEG linker length for enhanced hydrophilicity. • Include blocking agents (e.g., BSA) in your buffers during incubation steps. • Optimize washing steps to more effectively remove unbound dye. |
| Incomplete Removal of Unreacted Dye: Free Cy5-PEG-azide remains in the sample. | • Use a purification method appropriate for the size difference between your labeled biomolecule and the free dye, such as size-exclusion chromatography (SEC), dialysis, or spin filtration. | |
| Precipitation or Aggregation of Labeled Product | Poor Solubility of the Conjugate: The addition of the hydrophobic Cy5 dye has reduced the overall solubility of the biomolecule. | • While the PEG linker improves solubility, aggregation can still occur, especially with highly labeled proteins.[7] Using a longer PEG linker can further enhance the solubility of the final conjugate. • Optimize the degree of labeling; a lower dye-to-protein ratio may be necessary. • Perform the labeling and purification steps at a lower concentration. |
| Inconsistent Labeling Efficiency | Variability in Reagents or Conditions: The quality of reagents or reaction setup is not consistent between experiments. | • Always use fresh, high-quality reagents. Store azide and alkyne derivatives under the recommended conditions (typically at -20°C or -80°C, protected from light and moisture).[12] • Precisely control the pH and composition of reaction buffers.[12] • Ensure accurate quantification of the biomolecule and labeling reagent concentrations. |
Experimental Protocols
General Protocol for Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for labeling an alkyne-modified protein with an azide-PEG-Cy5 reagent. Optimization may be required for specific proteins and applications.
1. Reagent Preparation:
-
Alkyne-Modified Protein: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
Azide-PEG-Cy5: Dissolve the azide-PEG-Cy5 in a water-miscible solvent like DMSO to create a 10 mM stock solution.
-
Copper Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
Reducing Agent (Sodium Ascorbate): Prepare a 100 mM stock solution in deionized water immediately before use.
-
Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
2. Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the azide-PEG-Cy5 stock solution. A molar excess of the dye (e.g., 5-20 fold) is typically used.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ stock solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.
3. Purification:
-
Remove the unreacted dye and other small molecules by size-exclusion chromatography, dialysis, or using a spin desalting column.
4. Quantification of Labeling:
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the Cy5 dye (around 650 nm). The following formula can be used: Degree of Labeling = (A_max of dye × ε_protein) / ((A_280 - A_max of dye × CF_280) × ε_dye) Where A_max is the absorbance at the dye's maximum wavelength, A_280 is the absorbance at 280 nm, ε is the molar extinction coefficient, and CF_280 is the correction factor for the dye's absorbance at 280 nm.
Visualizations
References
- 1. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lbiosystems.co.kr [lbiosystems.co.kr]
- 5. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluating the Effect of Dye-Dye Interactions of Xanthene-Based Fluorophores in the Fluorosequencing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-Specific Binding of N-PEG3-N'-(azide-PEG3)-Cy5
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize non-specific binding of N-PEG3-N'-(azide-PEG3)-Cy5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of Cy5-PEG probes?
Non-specific binding of fluorescent probes like Cy5-PEG can arise from several factors:
-
Hydrophobic Interactions: The cyanine (B1664457) dye structure of Cy5 can lead to hydrophobic interactions with proteins and cell membranes.
-
Electrostatic Interactions: The net charge of the probe can cause it to interact with oppositely charged molecules or surfaces.
-
Protein Aggregation: The probe may bind to aggregated proteins, leading to high background signal.
-
Fc Receptor Binding: If the probe is conjugated to an antibody, its Fc region can bind to Fc receptors on cells like macrophages and B cells.
Q2: How does PEGylation help in reducing non-specific binding?
Polyethylene glycol (PEG) is a hydrophilic polymer that can be attached to molecules to reduce non-specific binding. The PEG chains create a hydration layer around the molecule, which can:
-
Mask hydrophobic regions, preventing them from interacting with other surfaces.
-
Reduce electrostatic interactions by shielding the molecule's charge.
-
Increase the molecule's solubility and prevent aggregation.
Q3: What are the best blocking agents to use for minimizing non-specific binding of Cy5-PEG probes?
The choice of blocking agent depends on the experimental system. Here are some common options:
-
Bovine Serum Albumin (BSA): A common blocking agent for immunoassays and cell-based assays. It works by coating surfaces and preventing the probe from binding non-specifically. A concentration of 1-5% is typically used.
-
Normal Serum: Using serum from the same species as the secondary antibody can help block non-specific binding to Fc receptors.
-
Commercially available blocking buffers: Several specialized blocking buffers are available that are optimized for different applications.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to non-specific binding of this compound.
Issue 1: High Background Signal in Fluorescence Microscopy
High background fluorescence can obscure the specific signal from your target.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Blocking | Optimize blocking conditions. Increase the concentration of the blocking agent (e.g., BSA from 1% to 5%) or the incubation time. |
| Inadequate Washing | Increase the number and duration of wash steps after probe incubation. Use a gentle washing buffer containing a non-ionic detergent like Tween-20 (0.05-0.1%). |
| Probe Aggregation | Centrifuge the probe solution before use to remove any aggregates. Prepare fresh dilutions of the probe for each experiment. |
| Autofluorescence | Image a control sample without the fluorescent probe to assess the level of autofluorescence. If high, consider using a different emission filter or a probe with a longer wavelength. |
Issue 2: Non-Specific Staining of Cells in Flow Cytometry
Non-specific binding to cells can lead to false-positive results in flow cytometry.
Possible Causes & Solutions:
| Cause | Solution |
| Fc Receptor Binding | Incubate cells with an Fc receptor blocking agent (e.g., anti-CD16/32 antibody for mouse cells) before adding the Cy5-PEG probe. |
| Binding to Dead Cells | Use a viability dye to exclude dead cells from the analysis, as they are prone to non-specific antibody and probe binding. |
| Probe Concentration Too High | Titrate the Cy5-PEG probe to determine the optimal concentration that gives a good signal-to-noise ratio. |
| Inappropriate Blocking Buffer | Test different blocking buffers, such as those containing normal serum from the host species of the primary antibody. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol outlines a method for determining the optimal blocking buffer and concentration.
-
Prepare a range of blocking buffers:
-
1%, 3%, and 5% BSA in PBS.
-
5% and 10% normal goat serum in PBS (if using a goat secondary antibody).
-
A commercially available blocking buffer.
-
-
Block your samples: For cell staining, incubate cells with each blocking buffer for 30-60 minutes at room temperature. For tissue sections, incubate for 1-2 hours.
-
Incubate with the Cy5-PEG probe: Add the probe at your standard concentration and incubate as per your regular protocol.
-
Wash: Perform your standard washing steps.
-
Image and analyze: Acquire images or flow cytometry data and compare the signal-to-background ratio for each blocking condition.
Protocol 2: Titration of the Cy5-PEG Probe
This protocol helps to find the optimal concentration of the probe.
-
Prepare a serial dilution of the this compound probe (e.g., from 10 µg/mL down to 0.1 µg/mL).
-
Stain your samples (cells or tissue sections) with each concentration of the probe, keeping all other parameters constant.
-
Include a negative control (no probe) to assess background fluorescence.
-
Analyze the results: Determine the concentration that provides the best specific signal with the lowest non-specific background.
Visual Guides
Caption: Workflow for optimizing staining protocols to minimize non-specific binding.
Caption: A logical flowchart for troubleshooting high non-specific binding.
Technical Support Center: Purification of N-PEG3-N'-(azide-PEG3)-Cy5 Labeled Biomolecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of biomolecules labeled with N-PEG3-N'-(azide-PEG3)-Cy5.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for purifying biomolecules labeled with this compound via click chemistry?
A1: The general workflow involves three main stages: the click chemistry reaction, removal of excess labeling reagents, and purification of the labeled biomolecule from the unlabeled species. The initial step is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the this compound to an alkyne-modified biomolecule.[1][2][3] This is followed by the removal of unreacted dye and other small molecule reagents. Finally, chromatographic techniques are employed to separate the labeled biomolecule from the remaining unlabeled biomolecule.
Q2: Which purification method is most suitable for my this compound labeled biomolecule?
A2: The choice of purification method depends on the physicochemical properties of your biomolecule (e.g., size, charge, hydrophobicity) and the degree of separation required.[4][]
-
Size Exclusion Chromatography (SEC) is a good initial choice for removing unreacted dye and is effective for separating the larger PEGylated-Cy5-labeled biomolecule from the unlabeled one.[4][]
-
Ion Exchange Chromatography (IEX) can be effective if the PEGylation and dye conjugation alter the overall charge of the biomolecule.[][6]
-
Hydrophobic Interaction Chromatography (HIC) is another option, as the Cy5 dye and PEG chains can alter the hydrophobicity of the biomolecule.[][7]
-
Tangential Flow Filtration (TFF) is a scalable method suitable for concentrating and diafiltering the labeled biomolecule, particularly for larger sample volumes.[8][9]
Q3: How does the dual PEG3 linker affect the purification process?
A3: The two PEG3 linkers increase the hydrodynamic radius of the labeled biomolecule, which is advantageous for separation by Size Exclusion Chromatography (SEC).[4] This size increase can lead to better resolution between the labeled and unlabeled species. The PEG linkers can also shield the surface charges of the biomolecule, potentially altering its interaction with ion-exchange resins.[4][] Furthermore, PEG chains can influence the molecule's hydrophobicity, which is a key parameter in Hydrophobic Interaction Chromatography (HIC).[7]
Q4: How can I determine the concentration and degree of labeling (DOL) of my purified product?
A4: The concentration and DOL can be determined using UV-Vis spectrophotometry.[10][11][12] You will need to measure the absorbance at 280 nm (for the protein) and at the absorbance maximum of Cy5 (around 646 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.[12][13] The DOL is the molar ratio of the dye to the biomolecule.[10][11]
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound labeled biomolecules.
Low Labeling Efficiency
| Possible Cause | Troubleshooting Steps |
| Inefficient Click Chemistry Reaction | - Ensure the use of a freshly prepared reducing agent (e.g., sodium ascorbate).[14] - Use a copper(I)-stabilizing ligand like TBTA or THPTA to prevent oxidation of the copper catalyst.[14] - Degas the reaction mixture to remove oxygen, which can interfere with the reaction.[15][16] - Optimize the reaction time and temperature.[14] |
| Inaccessible Alkyne Group on Biomolecule | - If the alkyne group is sterically hindered, consider using a longer PEG linker on your biomolecule. - Perform the labeling reaction under partially denaturing conditions to expose the alkyne group, if your biomolecule's activity can be restored. |
| Degradation of Reagents | - Store the this compound reagent protected from light and moisture. - Use high-quality, fresh reagents for the click chemistry reaction. |
Low Recovery of Labeled Biomolecule
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding to Chromatography Resin | - For SEC, ensure the column is properly equilibrated with the running buffer. - For IEX, adjust the salt concentration and pH of the elution buffer to facilitate the release of the labeled biomolecule.[17] - For HIC, decrease the salt concentration in the elution buffer or add a mild non-polar solvent.[17] |
| Precipitation of the Labeled Biomolecule | - The increased hydrophobicity from the Cy5 dye can sometimes lead to aggregation. Include non-ionic detergents (e.g., Tween-20) or adjust the buffer composition (e.g., pH, ionic strength) to improve solubility. - For HIC, high salt concentrations can cause precipitation. Screen different salts and their concentrations.[17] |
| Loss during Concentration/Diafiltration (TFF) | - Ensure the molecular weight cut-off (MWCO) of the TFF membrane is appropriate for your labeled biomolecule to prevent product loss in the permeate.[18] - Optimize transmembrane pressure (TMP) and cross-flow rate to minimize fouling and aggregation on the membrane surface.[9] |
Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Removal of Unreacted Dye | - Perform a desalting or buffer exchange step (e.g., using a spin column or dialysis) immediately after the click reaction and before the main purification step. - Optimize the resolution of your primary chromatography step (e.g., use a longer SEC column or a shallower gradient for IEX/HIC).[17] |
| Co-elution of Labeled and Unlabeled Biomolecule | - The size and charge difference between the labeled and unlabeled biomolecule may be insufficient for complete separation. - Consider using a different purification technique or a multi-step purification strategy (e.g., SEC followed by IEX or HIC).[] |
| Presence of Aggregates | - Analyze the final product by SEC to detect high molecular weight aggregates. - Optimize buffer conditions (pH, ionic strength, additives) throughout the purification process to minimize aggregation. |
Quantitative Data Summary
The following tables provide a comparative overview of common purification techniques for PEGylated and fluorescently labeled biomolecules. Note that the actual yield and purity will depend on the specific biomolecule and experimental conditions.
Table 1: Comparison of Purification Methods for PEGylated Biomolecules
| Purification Method | Principle | Typical Purity (%) | Typical Recovery (%) | Key Considerations |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[4] | >95 | 80-95 | Good for removing free PEG and separating by degree of PEGylation (for low N). Resolution decreases for higher degrees of PEGylation.[4] |
| Ion Exchange Chromatography (IEX) | Separation based on net charge.[] | >98 | 70-90 | Effective if PEGylation alters the surface charge. Can separate positional isomers.[][19] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[] | >95 | 75-90 | The PEG chain can increase hydrophobicity, allowing for separation.[7] |
| Tangential Flow Filtration (TFF) | Separation based on molecular size using membranes.[8] | Variable | >90 | Scalable method for concentration and buffer exchange. Not a high-resolution separation technique on its own.[8][20] |
Table 2: Expected Performance for Purifying Cy5 Labeled Biomolecules
| Purification Method | Primary Goal | Expected Purity (%) | Expected Recovery (%) | Notes |
| Spin Desalting Columns | Removal of free dye | >90 (dye removal) | >85 | Quick and efficient for small sample volumes. |
| Dialysis | Removal of free dye and buffer exchange | >95 (dye removal) | >90 | Time-consuming but effective for larger volumes. |
| Size Exclusion Chromatography (SEC) | Removal of free dye and separation of labeled from unlabeled | >98 | 80-95 | Provides high-resolution separation. |
| Reversed-Phase HPLC (RP-HPLC) | High-resolution separation of labeled from unlabeled | >99 | 70-85 | May use harsh organic solvents that can denature some biomolecules. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for labeling an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (dissolved in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the this compound solution. A 2 to 5-fold molar excess of the azide-dye is recommended.[21]
-
Add the THPTA ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is recommended.[21]
-
Add the CuSO4 solution. The final copper concentration can be optimized but is typically in the range of 50-250 µM.[21]
-
Add aminoguanidine to the mixture. This can help protect the biomolecule from oxidative damage.[21]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration is typically 5 mM.[21]
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Proceed immediately to a desalting step (e.g., spin column or dialysis) to remove excess reagents.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
This protocol describes the purification of the labeled biomolecule using SEC.
Materials:
-
SEC column with an appropriate molecular weight range for your biomolecule.
-
HPLC or FPLC system.
-
SEC running buffer (e.g., PBS, pH 7.4).
-
Desalted reaction mixture from Protocol 1.
Procedure:
-
Equilibrate the SEC column with at least two column volumes of SEC running buffer.
-
Centrifuge the desalted reaction mixture at high speed (e.g., >10,000 x g) for 10 minutes to remove any precipitates.
-
Inject the supernatant onto the equilibrated SEC column. The injection volume should not exceed 1-2% of the column volume for optimal resolution.
-
Elute the sample with the SEC running buffer at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm (for the biomolecule) and ~650 nm (for the Cy5 dye).
-
The labeled biomolecule, being larger due to the PEGylation and dye, will elute earlier than the unlabeled biomolecule and significantly earlier than the free dye.
-
Collect fractions corresponding to the peak containing both 280 nm and 650 nm absorbance.
-
Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to confirm purity and determine the degree of labeling.
-
Pool the pure fractions.
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repligen.com [repligen.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. broadpharm.com [broadpharm.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 17. benchchem.com [benchchem.com]
- 18. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 19. Separation of pegylated recombinant proteins and isoforms on CIM ion exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 21. jenabioscience.com [jenabioscience.com]
Technical Support Center: Copper-Catalyzed N-PEG3-N'-(azide-PEG3)-Cy5 Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing copper catalysts in conjugation experiments with N-PEG3-N'-(azide-PEG3)-Cy5.
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper catalyst in the reaction with this compound?
The copper catalyst is essential for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2][3][4][5][6] Specifically, the catalytically active Copper(I) (Cu(I)) ion facilitates the reaction between the azide (B81097) group on your this compound molecule and an alkyne-modified molecule, forming a stable triazole linkage.[4][6] This reaction is highly efficient and specific, occurring under mild conditions, including in aqueous solutions.[4][6]
Q2: Why do I need to use a reducing agent like sodium ascorbate (B8700270)?
The active catalyst is the Cu(I) ion.[4] However, Cu(I) is unstable in solution and can be easily oxidized to the inactive Cu(II) state by dissolved oxygen.[3][4] A reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to continually reduce the Cu(II) salt (e.g., copper(II) sulfate, CuSO₄) to the active Cu(I) state, ensuring the catalytic cycle continues.[1][2][3][4]
Q3: What is the purpose of a copper-chelating ligand (e.g., THPTA, BTTAA)?
A copper-chelating ligand serves two primary purposes. First, it stabilizes the active Cu(I) catalyst, protecting it from oxidation and disproportionation.[7][8] Second, it can significantly accelerate the rate of the CuAAC reaction.[4][9] For biological applications, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are recommended as they also help to sequester the copper ion, mitigating its potential toxicity to biomolecules.[3][7]
Q4: Can the copper catalyst quench the fluorescence of Cy5?
Yes, copper ions, particularly Cu(II), are known to be effective fluorescence quenchers for many organic dyes, including cyanine (B1664457) dyes like Cy5.[10][11] This can lead to a significant reduction in the fluorescent signal of your final conjugate. The quenching effect can occur through energy transfer mechanisms when the copper ion is in close proximity to the dye.[10] It is therefore crucial to remove residual copper from your final product after the reaction is complete.[7]
Q5: Are there alternatives to using a copper catalyst?
Yes, to avoid issues related to copper toxicity and fluorescence quenching, you can use "copper-free click chemistry".[12][13][14] The most common method is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][14][15] This reaction uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a simple alkyne. The high ring strain of the cyclooctyne is sufficient to drive the reaction with an azide without the need for a catalyst.[13][16]
Troubleshooting Guide
Problem: Low or No Yield of the Final Conjugate
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The Cu(I) catalyst is highly sensitive to oxygen. Ensure your buffers are degassed before use. Prepare the sodium ascorbate solution fresh for each experiment, as it can degrade over time.[8] A recommended practice is to pre-mix the CuSO₄ and the ligand before adding them to the reaction mixture, and to add the sodium ascorbate last to initiate the reaction.[2][7][8] |
| Incorrect Reagent Stoichiometry | While a 1:1 ratio of azide to alkyne is the goal, using a slight excess (1.1 to 2-fold) of the less critical or more accessible reagent can help drive the reaction to completion.[7] Ensure the concentrations of the catalyst, ligand, and reducing agent are optimized. |
| Sub-Optimal Reagent Concentrations | For many bioconjugation reactions, copper concentrations should be between 50 and 100 µM.[1][2] The ligand should be in excess, typically a 5:1 ratio of ligand to copper.[1][2][7] The sodium ascorbate concentration should be sufficient to reduce all Cu(II) and scavenge dissolved oxygen; concentrations of 2.5 mM to 5 mM are often effective.[1][2] |
| Impure Reagents | The purity of your azide-PEG-Cy5, alkyne-containing molecule, and solvents can significantly affect the outcome. Use high-purity reagents and solvents. If you suspect impurities, consider purifying your starting materials.[7] |
| Steric Hindrance | If the azide or alkyne group is located near a bulky part of your molecule, it can physically block the reaction. In such cases, increasing the reaction time or temperature (if the biomolecule is stable) may be necessary.[7] |
Problem: Significantly Reduced or No Cy5 Fluorescence
| Potential Cause | Recommended Solution |
| Fluorescence Quenching by Copper | Residual copper from the catalyst is a common cause of Cy5 fluorescence quenching.[10][11] After the reaction, it is critical to remove all traces of copper. This can be achieved through methods such as dialysis, size-exclusion chromatography, or by using a copper-chelating resin. |
| Degradation of Cy5 Dye | The combination of copper and a reducing agent like ascorbate can generate reactive oxygen species (ROS), which may damage or degrade the Cy5 dye.[1][2] Keeping the reaction time as short as possible by optimizing other parameters is beneficial.[7] The inclusion of a ROS scavenger like aminoguanidine (B1677879) can also help protect the dye and any sensitive biomolecules.[1][17] |
| Quenching by Other Reagents | Some reagents, such as TCEP (tris(2-carboxyethyl)phosphine), which is sometimes used as a reducing agent, can directly quench Cy5 fluorescence by forming a covalent adduct.[18] Ensure that no components in your reaction mixture are known quenchers for cyanine dyes. |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for CuAAC Bioconjugation
| Reagent | Typical Final Concentration | Key Considerations |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM[1][2] | Higher concentrations can increase reaction speed but also increase the risk of oxidative damage and may require more efficient removal. |
| Copper-Chelating Ligand (e.g., THPTA) | 250 - 500 µM | A 5-fold excess relative to the copper concentration is generally recommended to protect the catalyst and biomolecules.[1][2] |
| Sodium Ascorbate | 2.5 - 5 mM[1][2] | Must be prepared fresh. Insufficient amounts will lead to catalyst oxidation and reaction failure. |
| Aminoguanidine (Optional) | 2.5 mM | Recommended to prevent oxidative damage to proteins or dyes from byproducts of ascorbate oxidation.[1][17] |
Experimental Protocols
General Protocol for CuAAC Labeling with this compound
This protocol is a starting point and may require optimization for your specific molecules and application.
1. Preparation of Stock Solutions:
-
Aliquot 1 (Analyte): Your alkyne-containing molecule in a suitable, degassed buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Aliquot 2 (Label): this compound dissolved in DMSO or an appropriate aqueous buffer.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
Ligand (THPTA): 100 mM in water.
-
Sodium Ascorbate: 100 mM in water (must be prepared fresh immediately before use).
-
Aminoguanidine (Optional): 100 mM in water.
2. Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing molecule to your desired final volume and concentration.
-
Add the this compound stock solution. A 1.5 to 2-fold molar excess over the alkyne is a good starting point.
-
In a separate tube, prepare the catalyst premix: combine the required volumes of CuSO₄ and THPTA ligand stock solutions to achieve a 1:5 molar ratio.[2][7] Let this mixture sit for 1-2 minutes.
-
Add the catalyst premix to the reaction tube containing the alkyne and azide.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2][8]
3. Reaction Incubation:
-
Gently mix the reaction tube by flicking or brief vortexing.
-
Protect the tube from light due to the photosensitivity of the Cy5 dye.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction time may vary and should be optimized.
4. Purification:
-
Following the incubation, it is crucial to remove the excess reagents and, most importantly, the copper catalyst.
-
Purification can be performed using methods appropriate for your molecule, such as size-exclusion chromatography (e.g., PD-10 desalting columns), dialysis, or HPLC.
Visualizations
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Click Chemistry [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Copper Free Click Chemistry | Conju-Probe [conju-probe.com]
- 13. Copper-Free Click Chemistry [sigmaaldrich.com]
- 14. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-PEG3-N'- (azide-PEG3)-Cy5 Labeling
Welcome to the technical support center for N-PEG3-N'-(azide-PEG3)-Cy5 labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, also known as click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of labeling with this compound?
A1: Labeling with this compound utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this reaction, the azide (B81097) group on the PEGylated Cy5 dye specifically and efficiently reacts with a terminal alkyne group that has been incorporated into your target biomolecule (e.g., protein, nucleic acid). This forms a stable triazole linkage, covalently attaching the Cy5 fluorescent probe to your molecule of interest. The reaction is highly specific and biocompatible, allowing it to be performed in complex biological samples.[1][2]
Q2: What are the critical reagents and components for a successful labeling reaction?
A2: A successful CuAAC reaction requires the following key components:
-
Alkyne-modified biomolecule: Your target molecule containing a terminal alkyne functional group.
-
This compound: The azide-containing fluorescent dye.
-
Copper(I) catalyst: This is the active catalyst for the reaction. It is typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄).
-
Reducing agent: A reagent like sodium ascorbate (B8700270) is required to reduce the copper(II) to the active copper(I) state and maintain it.[3][4]
-
Copper-chelating ligand (optional but recommended): Ligands such as THPTA (a water-soluble ligand) or TBTA are used to stabilize the copper(I) ion, improve reaction efficiency, and protect the target biomolecule from copper-mediated damage.[1][3][4]
Q3: What is a typical incubation time for this labeling reaction?
A3: For most applications with sufficient reactant concentrations (typically >10 µM), a complete reaction can be expected within 30 to 120 minutes at room temperature.[3] Many standard protocols recommend an incubation period of 30-60 minutes.[4] However, the optimal time can vary based on the specific reactants and their concentrations. For rapid labeling, some reactions can approach completion in as little as 10-15 minutes.[1]
Q4: How does incubation time affect labeling efficiency?
A4: Incubation time is directly correlated with labeling efficiency, up to the point where the reaction reaches completion. Initially, the amount of labeled product increases rapidly over time. As the reactants are consumed, the reaction rate slows and eventually plateaus. It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific system to ensure maximum labeling without introducing potential artifacts from prolonged incubation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cy5 Signal | 1. Inactive Copper Catalyst: The Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.[3] 2. Degraded Reagents: The azide or alkyne reagents may have degraded due to improper storage or handling. 3. Insufficient Reagent Concentration: Reactant concentrations are too low for efficient reaction kinetics. 4. Presence of Inhibitors: Buffers may contain chelating agents (e.g., EDTA) or high concentrations of thiols (e.g., DTT, glutathione) that interfere with the copper catalyst.[3] | 1. Use freshly prepared solutions, especially for the sodium ascorbate reducing agent. Ensure proper degassing of buffers if working in an oxygen-sensitive system. Use a stabilizing ligand like THPTA. 2. Store azide and alkyne reagents desiccated at -20°C, protected from light. 3. Increase the concentration of the dye and/or the biomolecule. 4. Perform a buffer exchange to remove interfering substances. If thiols are present from a protein sample, consider using an excess of the copper catalyst.[3] |
| High Background Signal | 1. Non-specific Binding: The Cy5 dye is binding non-covalently to the biomolecule or other components in the sample. 2. Excess Dye: Too much this compound was used in the reaction. | 1. Include wash steps after the labeling reaction using a buffer containing a mild detergent (e.g., Tween-20 or Triton X-100). 2. Titrate the concentration of the Cy5-azide reagent to find the lowest effective concentration. A typical starting point for cell lysate labeling is 5-50 µM.[5] 3. Purify the labeled product using methods like size-exclusion chromatography or dialysis to remove unreacted dye.[3] |
| Inconsistent Results | 1. Variability in Reagent Preparation: Inconsistent concentrations of catalyst, ligand, or reducing agent. 2. Oxygen Exposure: Variable exposure to oxygen leads to inconsistent catalyst activity. | 1. Prepare master mixes for the catalyst, ligand, and reducing agent to ensure consistent concentrations across experiments. 2. Standardize the reaction setup procedure to minimize and control for oxygen exposure. |
Data Presentation
Table 1: Effect of Incubation Time on Relative Labeling Efficiency
This table provides representative data on how labeling efficiency changes with incubation time under typical CuAAC conditions. The optimal time for your specific experiment should be determined empirically.
| Incubation Time (Minutes) | Expected Relative Labeling Efficiency (%) | Notes |
| 5 | 40 - 60% | The reaction starts rapidly. |
| 15 | 75 - 90% | Significant labeling is achieved; sufficient for some applications.[6] |
| 30 | 90 - 98% | Often considered a standard incubation time for high efficiency.[4] |
| 60 | >98% | The reaction is typically near or at completion.[3][4] |
| 120 | >99% | Ensures reaction completion, especially at lower reactant concentrations.[3] |
Experimental Protocols
Protocol 1: Standard Labeling of an Alkyne-Modified Protein
This protocol is a starting point for the covalent labeling of a protein containing a terminal alkyne.
1. Reagent Preparation:
-
Alkyne-Protein: Prepare a solution of your protein in a phosphate-buffered saline (PBS), pH 7.4.
-
This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.
-
Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution must be made fresh immediately before use.
2. Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, add your alkyne-modified protein to a final concentration of 10-50 µM. Adjust the volume with PBS.
-
Add 1 µL of the 10 mM Cy5-azide stock solution (final concentration: 100 µM).
-
Add 1 µL of the 100 mM THPTA solution (final concentration: 1 mM). Vortex briefly.
-
Add 1 µL of the 20 mM CuSO₄ solution (final concentration: 200 µM). Vortex briefly.
-
To initiate the reaction, add 1 µL of the freshly prepared 300 mM sodium ascorbate solution (final concentration: 3 mM). Vortex briefly.
3. Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
4. Purification:
-
Remove unreacted dye and catalyst components by purifying the labeled protein using a suitable method, such as size-exclusion spin columns or dialysis.
Protocol 2: Optimizing Incubation Time (Time-Course Experiment)
This protocol helps determine the ideal incubation duration for your specific system.
-
Set up a larger volume master mix of the reaction as described in Protocol 1, sufficient for multiple time points.
-
At each designated time point (e.g., 5, 15, 30, 60, and 120 minutes), remove an aliquot from the master mix.
-
Immediately stop the reaction in the aliquot by adding EDTA to a final concentration of 10 mM or by proceeding directly to a purification step that separates the protein from the reaction components.
-
Analyze the labeling efficiency for each time point using a suitable method, such as SDS-PAGE with in-gel fluorescence scanning or fluorescence spectroscopy.
-
Plot the fluorescence signal against time to determine the point at which the reaction plateaus. This represents the optimal incubation time.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting flowchart for low labeling efficiency.
References
- 1. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
dealing with high background in live-cell imaging with azide-Cy5
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing azide-Cy5 in live-cell imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly the issue of high background fluorescence, and optimize your experimental outcomes.
Troubleshooting Guide: High Background in Azide-Cy5 Live-Cell Imaging
High background fluorescence can significantly reduce the signal-to-noise ratio, obscuring the specific signal from your target molecules. The following guide provides a systematic approach to identifying and mitigating the common causes of high background.
Problem: High and Diffuse Background Fluorescence
Possible Cause 1: Suboptimal Dye Concentration and Incubation Time
Using an excessively high concentration of azide-Cy5 or prolonging the incubation time can lead to increased non-specific binding.[1]
Solution:
-
Titrate Azide-Cy5 Concentration: Perform a dose-response experiment to determine the optimal concentration that provides a strong specific signal with minimal background. Start with a concentration range of 0.5-50 µM.[1][2]
-
Optimize Incubation Time: Test a range of incubation times, for example, 10, 30, and 60 minutes.[1] Shorter incubation times can often reduce background without significantly compromising the specific signal. In some cases, short labeling times with a higher dye concentration can improve the signal-to-noise ratio.[1]
| Parameter | Starting Range | Recommendation |
| Azide-Cy5 Concentration | 0.5 - 50 µM | Titrate to find the lowest effective concentration. |
| Incubation Time | 10 - 60 minutes | Shorter times are generally better to reduce background. |
Possible Cause 2: Inefficient Washing
Insufficient removal of unbound azide-Cy5 from the sample is a common source of high background.
Solution:
-
Increase Wash Steps: After incubation with the dye, wash the cells a minimum of three times with an appropriate buffer (e.g., PBS).
-
Use a Suitable Wash Buffer: For live-cell imaging, use a buffer that maintains cell health, such as pre-warmed PBS or a specialized live-cell imaging solution.[3]
-
Consider a Mild Detergent: For fixed-cell applications, a very low concentration of a mild detergent like Tween-20 in the wash buffer can help reduce non-specific binding. However, this is generally not suitable for live-cell imaging due to potential membrane disruption.
Possible Cause 3: Non-Specific Binding of Cy5 Dye
The chemical properties of the Cy5 dye itself can contribute to non-specific binding to cellular components. Cy5 is hydrophobic and can form aggregates, which may bind non-specifically.[4][5]
Solution:
-
Use a Blocking Step: While less common for small molecule dyes than for antibodies, pre-incubating cells with a protein-containing solution like Bovine Serum Albumin (BSA) may help to block non-specific binding sites. Use a serum- and azide-free blocking buffer for live-cell applications.[6]
-
Optimize Imaging Media: Standard cell culture media can contain components like phenol (B47542) red and riboflavin (B1680620) that contribute to background fluorescence.[7] For imaging, switch to a phenol red-free medium or a specialized, optically clear live-cell imaging solution.[8]
Problem: Punctate or Aggregated Staining
Possible Cause: Dye Aggregation
Cy5 dyes have a tendency to form aggregates, particularly at higher concentrations, which can appear as bright, non-specific puncta.[4][9]
Solution:
-
Prepare Fresh Dye Solutions: Prepare azide-Cy5 solutions fresh from a high-concentration stock in DMSO.
-
Filter the Dye Solution: If you observe persistent aggregates, consider filtering the diluted dye solution through a 0.2 µm filter before adding it to the cells.
-
Lower Dye Concentration: Reducing the final concentration of azide-Cy5 can help prevent aggregation.
Experimental Protocols
General Protocol for Live-Cell Labeling with Azide-Cy5 via Click Chemistry
This protocol provides a general workflow for labeling azide-modified biomolecules in live cells using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a DBCO-Cy5 conjugate. This copper-free click chemistry approach is preferred for live-cell imaging to avoid copper-induced cytotoxicity.[1]
Materials:
-
Cells cultured on glass-bottom dishes suitable for microscopy.
-
Azide-modified metabolic precursor (e.g., Ac4ManNAz for glycans, L-azidohomoalanine (AHA) for proteins).
-
DBCO-Cy5 (or other strained alkyne-Cy5).
-
Live-cell imaging medium (phenol red-free).
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C.
-
DMSO for preparing stock solutions.
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of the azide-modified metabolic precursor for a sufficient time to allow incorporation into the target biomolecules (this can range from a few hours to a couple of days depending on the target).
-
-
Preparation of Labeling Solution:
-
Prepare a stock solution of DBCO-Cy5 in DMSO.
-
Dilute the DBCO-Cy5 stock solution to the desired final concentration (e.g., 5-20 µM) in pre-warmed, serum-free, phenol red-free medium.[10]
-
-
Washing:
-
Gently wash the cells twice with pre-warmed PBS to remove the excess metabolic precursor.[11]
-
-
Labeling:
-
Incubate the cells with the DBCO-Cy5 labeling solution for 15-60 minutes at 37°C, protected from light.
-
-
Post-Labeling Wash:
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound DBCO-Cy5.
-
-
Imaging:
-
Image the cells immediately in live-cell imaging medium using appropriate Cy5 filter sets (Excitation max: ~650 nm, Emission max: ~670 nm).
-
Diagrams
Caption: Experimental workflow for live-cell imaging with azide-Cy5.
Caption: Specific vs. non-specific binding of azide-Cy5.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background when using azide-Cy5?
High background can originate from several sources:
-
Non-specific binding: The Cy5 dye can non-specifically adhere to cellular structures due to hydrophobic and ionic interactions.[7][12]
-
Excess dye: Using too high a concentration of azide-Cy5 or not washing it away sufficiently can lead to a high background signal.[1]
-
Cellular autofluorescence: Although Cy5 is in the far-red spectrum, which generally has lower autofluorescence, some can still be present.[7]
-
Media components: Phenol red and riboflavin in standard culture media can fluoresce.[7]
-
Dye aggregates: Cy5 has a tendency to form aggregates, which can result in bright, non-specific puncta.[4]
Q2: How can I determine the source of my high background?
A systematic approach with proper controls is crucial:
-
Unstained Control: Image cells that have not been treated with azide-Cy5 under the same imaging conditions to assess the level of autofluorescence.
-
No Metabolic Labeling Control: In a click chemistry experiment, label cells with azide-Cy5 without prior incubation with the azide-modified metabolic precursor. This will reveal the extent of non-specific binding of the dye.
-
Vary Dye Concentration: A titration experiment will help determine if the background is concentration-dependent.
Q3: Is copper-catalyzed click chemistry (CuAAC) suitable for live-cell imaging with azide-Cy5?
While CuAAC is a very efficient reaction, the copper(I) catalyst is toxic to cells.[1] For live-cell imaging, it is highly recommended to use a copper-free click chemistry method, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes a strained alkyne (e.g., DBCO, BCN) conjugated to the Cy5 dye.[13]
Q4: Can the cell culture vessel affect background fluorescence?
Yes, the vessel used for imaging can be a source of background. Plastic-bottom dishes often used for cell culture can have high intrinsic fluorescence. For high-quality imaging, it is recommended to use glass-bottom dishes or plates.[8]
Q5: What imaging parameters should I optimize to reduce background?
-
Exposure Time: Use the shortest exposure time that still provides a sufficient signal from your specific target.
-
Laser Power/Excitation Light Intensity: Minimize the excitation intensity to reduce both phototoxicity and background fluorescence.[3][14]
-
Detector Gain: Increase the gain to amplify the signal, but be aware that this will also amplify any background noise. Find a balance that provides a good signal-to-noise ratio.
-
Filters: Ensure that you are using the correct excitation and emission filters for Cy5 to minimize bleed-through from other fluorescent sources.
References
- 1. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking Buffer for Immunohistochemistry (Serum and Azide Free) (MB-071-0100) | Rockland [rockland.com]
- 7. ibidi.com [ibidi.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - CL [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-PEG3-N'-(azide-PEG3)-Cy5 Click Reactions
Welcome to the technical support center for N-PEG3-N'-(azide-PEG3)-Cy5 click reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reagent and what is it used for?
A1: this compound is a fluorescent labeling reagent used in click chemistry. It features a Cy5 dye, a near-infrared fluorophore, attached to a PEG3 (polyethylene glycol) linker which terminates in an azide (B81097) group. This reagent is designed to react with alkyne-modified molecules, such as proteins, nucleic acids, or small molecules, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The PEG linker enhances the water solubility of the molecule.
Q2: What are the key advantages of using a copper-catalyzed click reaction for labeling?
A2: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific bioorthogonal reaction. Key advantages include:
-
High Specificity: The azide and alkyne groups react selectively with each other, minimizing side reactions with other functional groups present in biological samples.[1][2]
-
High Yield: Click reactions are known for their high reaction yields under mild conditions.[2]
-
Biocompatibility: The reaction can be performed in aqueous buffers and is generally well-tolerated by biomolecules.[1]
-
Robustness: The reaction is not sensitive to pH within a range of 4-11 and can be performed in a variety of solvents.[1]
Q3: What are the storage and stability recommendations for the this compound reagent?
A3: It is recommended to store the this compound reagent at -20°C, protected from light and moisture.[3][4][5][6] Stock solutions in anhydrous DMSO or DMF can typically be stored at -20°C for one month or -80°C for up to six months.[3] Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
Problem 1: Low or No Fluorescence Signal After Reaction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Ensure your reducing agent (e.g., sodium ascorbate) is fresh and added at the correct concentration. Prepare the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2][7] |
| Degraded Reagents | The azide group on the Cy5 reagent or the alkyne on your target molecule may have degraded. Use fresh reagents and store them properly. Azides can be sensitive to light and reducing agents. |
| Suboptimal Reagent Concentrations | The concentrations of the azide, alkyne, copper, and reducing agent are critical. Optimize the molar ratios of your reactants. A common starting point is a slight excess of the azide-Cy5 reagent relative to the alkyne-modified molecule.[8] |
| Fluorescence Quenching | The Cy5 dye can be quenched by certain reagents, such as the phosphine-based reducing agent TCEP.[9] If using TCEP to reduce disulfide bonds, ensure it is removed before the click reaction. Copper ions can also quench fluorescence, though the use of a ligand can mitigate this.[10] |
| Inefficient Purification | If the unreacted Cy5-azide is not effectively removed, it can contribute to a high background signal, making the specific signal appear low. Optimize your purification method (e.g., size exclusion chromatography, dialysis, or spin columns).[11] |
Problem 2: Low Reaction Yield or Incomplete Reaction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | The bulky nature of the Cy5 dye and the PEG linker, or the structure of your target molecule, may cause steric hindrance. Consider increasing the reaction time or temperature (if your biomolecule is stable). Using a longer PEG linker on either the azide or alkyne can also help alleviate steric effects.[12] |
| Inhibitors in the Reaction Mixture | Components in your buffer or sample may be inhibiting the copper catalyst. Chelating agents like EDTA will sequester copper ions and must be removed prior to the reaction. |
| Incorrect Reaction Conditions | Ensure the pH of the reaction is within the optimal range (typically 4-12). While the reaction is robust, extreme pH values can affect the stability of your biomolecule or the catalyst. |
| Insufficient Ligand Concentration | A copper-stabilizing ligand (e.g., THPTA or TBTA) is crucial for efficient catalysis and to prevent copper-mediated damage to biomolecules.[7][13] Ensure you are using the correct ligand at an appropriate concentration, typically in excess relative to the copper sulfate (B86663).[13] |
| Precipitation of Reagents | The Cy5-PEG-azide reagent may have limited solubility in purely aqueous buffers. Adding a co-solvent like DMSO or DMF (typically 5-20% v/v) can improve solubility and reaction efficiency.[1] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a starting point for optimization. The optimal conditions may vary depending on the specific protein and alkyne modification.
1. Reagent Preparation:
-
Aliquot and Store Reagents: Aliquot the this compound and store at -20°C, protected from light. Prepare stock solutions in anhydrous DMSO.
-
Prepare Buffers: Use amine-free buffers, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, at a pH of 7.0-8.5. Degas buffers immediately before use to remove dissolved oxygen.
-
Catalyst and Ligand Solution: Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a water-soluble ligand like THPTA in deionized water. A common stock concentration is 20 mM for CuSO₄ and 100 mM for THPTA.[7][14]
-
Reducing Agent Solution: Prepare a fresh stock solution of sodium ascorbate (B8700270) in deionized water (e.g., 300 mM).[14]
2. Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Your alkyne-modified protein in buffer.
-
This compound stock solution (a 2- to 10-fold molar excess over the protein is a good starting point).
-
THPTA ligand solution (to a final concentration of 5 times the copper concentration).
-
CuSO₄ solution (to a final concentration of 50-100 µM).[13]
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 2.5-5 mM).[7]
-
Protect the reaction from light by wrapping the tube in aluminum foil.
3. Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. The reaction time may need to be optimized.
4. Purification:
-
Remove the excess unreacted Cy5-azide and copper catalyst using a suitable method based on the size of your protein, such as:
5. Characterization:
-
Spectrophotometry: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).[11]
-
SDS-PAGE: Visualize the labeled protein by in-gel fluorescence scanning before coomassie or silver staining. The labeled protein should show a fluorescent band at the expected molecular weight.
-
Mass Spectrometry: Confirm the covalent modification and determine the exact mass of the labeled protein.[15]
-
HPLC: Purify and analyze the reaction products using reverse-phase or size-exclusion HPLC.[16]
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Azide-to-Alkyne Molar Ratio | 2:1 to 50:1 | A slight to significant excess of the Cy5-azide is often used to drive the reaction to completion, especially for dilute protein solutions.[7][8] |
| Copper (CuSO₄) Concentration | 50 - 250 µM | Higher concentrations can increase reaction rates but also the risk of protein damage.[8][13] |
| Ligand-to-Copper Ratio | 2:1 to 5:1 (THPTA:CuSO₄) | A 5-fold excess of ligand is often recommended to stabilize the Cu(I) and protect biomolecules.[8][13][17] |
| Sodium Ascorbate Concentration | 2.5 - 5 mM | A significant excess of the reducing agent is necessary to maintain the copper in its active Cu(I) state.[7] |
| Reaction Temperature | Room Temperature (20-25°C) | Higher temperatures can increase the reaction rate but may compromise the stability of some biomolecules. |
| Reaction Time | 30 minutes - 2 hours | Reaction times should be optimized for each specific system.[7] |
| pH | 7.0 - 8.5 | While the click reaction is tolerant of a wide pH range, the stability of the biomolecule is often the limiting factor. |
Visualizations
Caption: Experimental workflow for labeling with this compound.
Caption: Troubleshooting logic for this compound click reactions.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. chemscene.com [chemscene.com]
- 7. broadpharm.com [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. confluore.com [confluore.com]
- 15. A Click‐Chemistry‐Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expanding analytical tools for characterizing ultrasmall silica-based nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01349C [pubs.rsc.org]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: N-PEG3-N'-(azide-PEG3)-Cy5 vs. Alexa Fluor 647 Azide for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for elucidating their function, localization, and interactions. The advent of bioorthogonal chemistry, particularly the azide-alkyne cycloaddition "click" reaction, has provided a powerful toolkit for this purpose. This guide presents a detailed comparison of two commonly used azide-functionalized far-red fluorescent dyes for protein labeling: N-PEG3-N'-(azide-PEG3)-Cy5 and Alexa Fluor 647 azide (B81097).
This comparison will delve into the performance characteristics of each dye, supported by available data, and provide detailed experimental protocols for their application in protein labeling. The choice between these two reagents can significantly impact experimental outcomes, particularly in demanding applications such as fluorescence microscopy, flow cytometry, and single-molecule studies.
Performance Characteristics: A Quantitative Comparison
While both dyes operate in the far-red spectral range, minimizing background autofluorescence from biological samples, their core fluorophores exhibit notable differences in key performance metrics. Alexa Fluor 647 is widely recognized for its superior brightness and photostability compared to the parent Cy5 dye.[1][2][3] The this compound incorporates polyethylene (B3416737) glycol (PEG) linkers, which can enhance aqueous solubility and potentially mitigate some of the known drawbacks of Cy5, such as aggregation-induced quenching.[4][5][]
Below is a summary of the available quantitative data for the two dyes. It is important to note that some data for this compound is based on the parent Cy5 fluorophore, and the PEGylation may influence these properties.
| Property | This compound | Alexa Fluor 647 Azide |
| Excitation Maximum (nm) | ~646 - 649[4][5] | ~650[7][8] |
| Emission Maximum (nm) | ~662 - 667[4][5] | ~668 - 680[7] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~232,000 - 250,000 (for Cy5)[5] | ~239,000 - 270,000 |
| Quantum Yield | ~0.27 (for Cy5 in PBS)[9] | ~0.33 (in aqueous buffer)[10] |
| Photostability | Generally lower than Alexa Fluor 647[1][3][11] | High[1][3][11] |
| Key Features | PEG linkers may improve solubility and reduce aggregation.[4][5] | High brightness, photostability, and pH insensitivity.[1][8] |
Experimental Protocols: Protein Labeling via Click Chemistry
The azide groups on both this compound and Alexa Fluor 647 azide allow for their covalent attachment to proteins that have been functionalized with a terminal alkyne or a strained cyclooctyne (B158145). The two primary methods for this are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction of an Alkyne or Cyclooctyne Handle onto the Target Protein
Before labeling with the azide-functionalized dyes, the protein of interest must be modified to contain a reactive alkyne or cyclooctyne group. This can be achieved through various methods, including:
-
Metabolic Labeling: Incorporating unnatural amino acids containing alkyne or cyclooctyne groups during protein expression.
-
Chemical Modification: Using N-hydroxysuccinimide (NHS) esters or other reactive linkers to attach an alkyne or cyclooctyne moiety to primary amines (e.g., lysine (B10760008) residues) on the protein surface.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction but requires a copper(I) catalyst, which can be toxic to living cells, making it more suitable for in vitro labeling of purified proteins.[3][11]
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound or Alexa Fluor 647 azide (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)
-
Copper ligand (e.g., THPTA or BTTAA) (50 mM stock in water or DMSO)
-
Reducing agent (e.g., Sodium Ascorbate) (100 mM stock in water, freshly prepared)
-
Purification resin (e.g., desalting column)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the azide-functionalized dye. A 5-10 fold molar excess of the dye over the protein is a good starting point.
-
Add the copper ligand to the reaction mixture to a final concentration of 5-10 times that of the copper sulfate.
-
Add CuSO₄ to the reaction mixture to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution to a final concentration of 2-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess dye and catalyst using a desalting column or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for labeling proteins in living cells or when working with copper-sensitive proteins.[2][12] This method requires the protein to be functionalized with a strained cyclooctyne (e.g., DBCO, BCN).
Materials:
-
Cyclooctyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound or Alexa Fluor 647 azide (10 mM stock in DMSO)
-
Purification resin (e.g., desalting column)
Procedure:
-
In a microcentrifuge tube, combine the cyclooctyne-modified protein with the azide-functionalized dye. A 2-5 fold molar excess of the dye over the protein is a recommended starting point.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight, protected from light. Reaction times may need optimization depending on the specific cyclooctyne and protein.
-
Purify the labeled protein from the excess dye using a desalting column or dialysis.
Visualization of Workflows and Pathways
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Workflow for protein labeling using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Workflow for protein labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Comparison of CuAAC and SPAAC reaction pathways for protein labeling.
Conclusion
For most protein labeling applications where performance is critical, Alexa Fluor 647 azide is the superior choice due to its intrinsic brightness, high photostability, and resistance to quenching.[1][3] These properties translate to more robust and reliable experimental data, especially in quantitative and single-molecule imaging.
This compound is a viable alternative, and the inclusion of PEG linkers is a significant advantage that may improve its solubility and reduce the aggregation-related issues often associated with the parent Cy5 dye.[4][5] This could make it a suitable option for applications where cost is a major consideration or where the specific linker properties are desirable.
The choice between CuAAC and SPAAC for the labeling reaction will depend on the experimental system. For in vitro labeling of purified proteins, the efficiency of CuAAC is advantageous. For labeling in live cells or with copper-sensitive proteins, the biocompatibility of SPAAC makes it the preferred method. Ultimately, the optimal choice of dye and labeling strategy should be determined based on the specific experimental requirements and validated for the protein of interest.
References
- 1. interchim.fr [interchim.fr]
- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5 Datasheet DC Chemicals [dcchemicals.com]
- 5. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Introduction of APDye Fluors 647 | MolecularCloud [molecularcloud.org]
- 9. Alexa Fluor™ 647 Azide, Triethylammonium Salt 0.5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
Comparative Analysis of N-PEG3-N'-(azide-PEG3)-Cy5 and Cy5.5 Azide for In Vivo Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two near-infrared (NIR) fluorescent dyes, N-PEG3-N'-(azide-PEG3)-Cy5 and Cy5.5 azide (B81097), for in vivo imaging. The selection of an appropriate fluorescent probe is critical for achieving high-quality, reproducible data in preclinical research. This document outlines the key performance characteristics, presents supporting data in a comparative format, and provides standardized experimental protocols to aid in your selection process.
Overview and Key Properties
Both this compound and Cy5.5 azide are cyanine (B1664457) dyes functionalized with an azide group, enabling their covalent attachment to molecules of interest via "click chemistry".[1] Their application in the near-infrared window (650-900 nm) is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration compared to dyes in the visible spectrum.[2][3]
This compound is a derivative of the Cy5 dye. Its distinguishing feature is the incorporation of two hydrophilic polyethylene (B3416737) glycol (PEG) linkers.[4] These PEG spacers are designed to enhance aqueous solubility, improve steric access for conjugation, and potentially reduce non-specific binding in vivo.[4] Some variants of this molecule feature two azide groups, offering possibilities for dual-functionalization or cross-linking.
Cy5.5 azide is a longer-wavelength cyanine dye, spectrally similar to Alexa Fluor 680 and DyLight 680.[1] Its emission is further into the NIR range than Cy5, which is a significant advantage for imaging deeper tissues.[5] It is known for its high brightness, photostability, and is often available in a sulfonated form to ensure water solubility, which helps minimize non-specific binding.[1][6] The fluorescence of Cy5.5 is stable across a wide pH range (pH 4 to 10).[1][6]
Quantitative Data Presentation
The performance of a fluorescent dye is determined by its photophysical properties. The following table summarizes the key quantitative metrics for this compound and Cy5.5 azide.
| Property | This compound | Cy5.5 Azide | Significance for In Vivo Imaging |
| Excitation Maximum (λex) | ~649 nm[7] | ~684 nm[8][9] | Determines the optimal laser or filter for excitation. |
| Emission Maximum (λem) | ~667 nm[7] | ~710 nm[8][9] | Longer wavelengths (like Cy5.5) offer deeper tissue penetration and lower background.[3] |
| Molar Extinction Coeff. (ε) | ~232,000 cm⁻¹M⁻¹[7] | ~190,000 - 209,000 cm⁻¹M⁻¹[8] | A measure of light absorption efficiency. Higher values contribute to greater brightness. |
| Fluorescence Quantum Yield (QY) | ~0.27 (for Cy5 azide)[10] | 0.20[8][9] | The efficiency of converting absorbed light into emitted fluorescence. |
| Calculated Brightness (ε x QY) | ~62,640 | ~41,800 | A theoretical measure of dye brightness. Higher is generally better. |
| Molecular Weight (MW) | ~724.33 g/mol [4] | ~701.4 - 985.1 g/mol [1][8] | Can influence biodistribution and clearance. The range for Cy5.5 reflects different salt forms. |
| Solubility | Enhanced by PEG linkers[4] | Good in DMSO, DMF.[8] Water-soluble forms (sulfo-Cy5.5) are common.[6] | High aqueous solubility is critical to prevent aggregation and reduce non-specific uptake. |
| Reactivity | Azide for Click Chemistry[4] | Azide for Click Chemistry[1] | Enables covalent conjugation to alkyne-modified biomolecules. |
Logical Selection Workflow
Choosing the optimal dye depends on the specific experimental goals. The following diagram outlines a decision-making process for selecting between these two probes.
Experimental Protocols
This section provides a generalized protocol for an in vivo fluorescence imaging study. This protocol should be adapted based on the specific animal model, targeting molecule, and imaging system.
4.1. Probe Preparation and Animal Handling
-
Probe Conjugation: Conjugate the azide-functionalized dye (either this compound or Cy5.5 azide) to your alkyne-modified targeting molecule (e.g., peptide, antibody, nanoparticle) using a standard copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry reaction.
-
Purification: Purify the resulting conjugate using appropriate methods (e.g., HPLC, dialysis, or size exclusion chromatography) to remove unconjugated dye.
-
Animal Model: Use appropriate animal models for your study (e.g., tumor-bearing mice). For fluorescence imaging, it is recommended to use animals with dark fur and skin to minimize light absorption and autofluorescence. Maintain animals in accordance with institutional guidelines (IACUC).
-
Diet: For several days prior to imaging, switch the animals to a low-fluorescence or chlorophyll-free diet to reduce autofluorescence from the gastrointestinal tract.
4.2. In Vivo Imaging Procedure
-
Probe Administration: Administer the fluorescent probe to the animal via a suitable route (e.g., intravenous, intraperitoneal). The dose will depend on the probe's brightness, targeting efficiency, and clearance rate, and should be optimized in pilot studies.
-
Anesthesia: Anesthetize the animal using a system such as isoflurane (B1672236) inhalation to ensure it remains immobile during image acquisition.
-
Image Acquisition:
-
Place the anesthetized animal in a light-tight in vivo imaging system (e.g., IVIS Spectrum).
-
Select the appropriate excitation and emission filters for the chosen dye (e.g., Excitation: ~640 nm / Emission: ~680 nm for Cy5; Excitation: ~675 nm / Emission: ~720 nm for Cy5.5).
-
Acquire a series of images at different time points post-injection to determine the optimal imaging window where target accumulation is high and background signal is low.[11]
-
Always acquire a baseline, pre-injection image to measure background autofluorescence.[12]
-
4.3. Data Analysis and Ex Vivo Validation
-
Region of Interest (ROI) Analysis: Draw ROIs around the target tissue (e.g., tumor) and a non-target background tissue (e.g., muscle) on the acquired images.
-
Quantification: Quantify the average fluorescence intensity (radiant efficiency or photon counts) within each ROI. Calculate the signal-to-background ratio to assess targeting specificity.
-
Ex Vivo Imaging: After the final in vivo imaging time point, euthanize the animal and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).[11] Arrange the organs in the imaging system and acquire a final, high-sensitivity image to confirm the biodistribution of the probe.[3]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an in vivo imaging experiment.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. luminicell.com [luminicell.com]
- 3. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cy5.5 Azide | AxisPharm [axispharm.com]
- 7. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 8. Cy5.5 Azide, 1557136-25-0 | BroadPharm [broadpharm.com]
- 9. Cyanine 5.5 azide (A270152) | Antibodies.com [antibodies.com]
- 10. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]
- 11. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 12. Guidance – Preclinical Imaging & Testing [preclinical-imaging.mit.edu]
alternative fluorescent dyes to N-PEG3-N'-(azide-PEG3)-Cy5 for click chemistry
For researchers, scientists, and drug development professionals utilizing click chemistry for biomolecular labeling, the choice of fluorescent dye is critical for generating high-quality, reproducible data. While N-PEG3-N'-(azide-PEG3)-Cy5 is a widely used far-red fluorescent probe, a range of alternative dyes are available, offering potential advantages in brightness, photostability, and cost-effectiveness. This guide provides an objective comparison of prominent alternatives to Cy5-azide, supported by quantitative data and detailed experimental protocols to inform your selection process.
Performance Comparison of Far-Red Azide (B81097) Dyes
The ideal fluorescent label for click chemistry should possess a high molar extinction coefficient (ε), a high quantum yield (Φ), and excellent photostability. These parameters collectively determine the dye's brightness and its suitability for demanding applications such as super-resolution microscopy and live-cell imaging. The table below summarizes the key photophysical properties of Cy5-azide and its leading alternatives.
| Feature | Cy5 | Alexa Fluor 647 | DyLight 650 | iFluor 647 | ATTO 647N | AZDye 647 |
| Excitation Max (nm) | ~649[1] | ~650[1] | ~652[1] | ~650[1] | ~647[1] | ~648[2] |
| Emission Max (nm) | ~670[1] | ~668[1] | ~672[1] | ~670[1] | ~669[1] | ~671[2] |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~250,000[1][3] | ~270,000[1][2] | ~250,000[1] | ~250,000[1] | ~150,000[1] | ~270,000[2] |
| Quantum Yield (Φ) | ~0.27[1] | ~0.33[1] | ~0.12[1] | Not readily available | ~0.65[1] | Not readily available |
| Calculated Brightness (ε x Φ) | ~67,500 | ~89,100 | ~30,000 | Not readily available | ~97,500 | Not readily available |
| Photostability | Moderate[1] | High[1] | High[1][4] | High[5] | Very High[1] | High[2] |
| pH Sensitivity | pH-insensitive (pH 4-10)[3] | pH-insensitive | pH-insensitive | pH-independent (pH 3-11)[5] | pH-insensitive | pH-insensitive (pH 4-10)[2] |
Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. A higher value indicates a brighter fluorophore. Information on the quantum yield for iFluor 647 and AZDye 647 is not consistently reported in publicly available sources. However, manufacturers describe them as bright alternatives to Cy5 and Alexa Fluor 647.[2][5]
Key Considerations for Dye Selection
-
Brightness: For detecting low-abundance targets, dyes with high brightness, such as ATTO 647N and Alexa Fluor 647, are superior choices.
-
Photostability: For experiments requiring long exposure times or high-intensity illumination, like time-lapse imaging or super-resolution microscopy, the high to very high photostability of Alexa Fluor 647, DyLight 650, and ATTO 647N is advantageous.[1][4]
-
Cost-Effectiveness: Dyes like AZDye 647 and iFluor 647 are often marketed as more affordable alternatives to Alexa Fluor 647, while offering comparable spectral properties and performance.[1][2]
-
Water Solubility: For ease of use in aqueous buffers, consider sulfonated versions of dyes, such as Sulfo-Cy5, which exhibit improved water solubility.[6]
Experimental Protocols
The following are generalized protocols for labeling biomolecules and cells using fluorescent azides via click chemistry. Optimization may be required for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins in Cell Lysates
This protocol outlines a general procedure for labeling alkyne-modified proteins in a cell lysate with a fluorescent azide.
Materials:
-
Cell lysate containing alkyne-modified proteins
-
Fluorescent azide (e.g., Alexa Fluor 647 Azide, AZDye 647 Azide) stock solution (10 mM in DMSO)
-
Click Reaction Buffer: 100 mM Tris-HCl, pH 8.5
-
Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) solution (50 mM in water) or Sodium Ascorbate (100 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (10 mM in DMSO)
-
SDS-PAGE loading buffer
Methodology:
-
Prepare the Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail immediately before use. For a 50 µL final reaction volume, add the components in the following order:
-
35 µL of cell lysate (containing ~50 µg of protein) in Click Reaction Buffer
-
1 µL of Fluorescent Azide stock solution (final concentration 200 µM)
-
5 µL of TCEP or Sodium Ascorbate solution (final concentration 5 mM or 10 mM respectively)
-
2 µL of TBTA solution (final concentration 400 µM)
-
2 µL of CuSO₄ solution (final concentration 2 mM)
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.
-
Sample Preparation for Analysis: Add 12.5 µL of 4x SDS-PAGE loading buffer to the reaction mixture.
-
Analysis: Heat the sample at 95°C for 5 minutes and analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This copper-free click chemistry protocol is suitable for labeling biomolecules in living cells. It utilizes a strained cyclooctyne (B158145) (e.g., DBCO) instead of a terminal alkyne.
Materials:
-
Cells cultured in a suitable imaging dish (e.g., glass-bottom dish)
-
Metabolically incorporated azide-containing biomolecule of interest
-
Cyclooctyne-functionalized fluorescent dye (e.g., SeTau-647-DBCO) stock solution (1 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Cell Preparation: Culture cells to the desired confluency. Ensure metabolic incorporation of the azide tag is complete.
-
Labeling:
-
Wash the cells twice with warm PBS.
-
Add the cyclooctyne-dye conjugate, diluted in live-cell imaging medium to a final concentration of 5-10 µM, to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with warm live-cell imaging medium.
-
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen dye (e.g., Cy5 filter set).
Visualizing Click Chemistry Workflows
The following diagrams illustrate the experimental workflows for both copper-catalyzed and strain-promoted click chemistry.
Conclusion
The selection of a fluorescent dye for click chemistry extends beyond spectral compatibility. Factors such as brightness, photostability, and experimental context are paramount. While Cy5 remains a reliable choice, alternatives like Alexa Fluor 647 and ATTO 647N offer significantly enhanced brightness and photostability, making them suitable for more demanding applications.[1] For routine applications where cost is a primary consideration, dyes such as AZDye 647 and iFluor 647 provide a compelling balance of performance and value.[2][5] This guide provides the necessary data and protocols to help researchers make an informed decision and optimize their click chemistry labeling experiments.
References
Validating N-PEG3-N'-(azide-PEG3)-Cy5 Labeling with Mass Spectrometry: A Comparative Guide
In the realm of proteomics and drug development, the precise labeling of biomolecules is paramount for accurate detection and quantification. The N-PEG3-N'-(azide-PEG3)-Cy5 linker offers a versatile tool for attaching the popular cyanine (B1664457) dye Cy5 to target molecules via click chemistry. This guide provides a comprehensive comparison of this labeling strategy with viable alternatives, supported by experimental protocols and data for validation by mass spectrometry. This information is crucial for researchers, scientists, and drug development professionals seeking robust and reliable labeling methodologies.
Performance Comparison of Fluorescent Labels
The choice of a fluorescent label can significantly impact experimental outcomes. While this compound is a widely used reagent, several alternatives offer enhanced performance characteristics. The following table summarizes key quantitative data for Cy5 and its common alternatives, Alexa Fluor 647 and iFluor 647.
| Feature | This compound | Alexa Fluor 647 | iFluor 647 |
| Excitation Max (nm) | ~650[1] | ~650 | ~651 |
| Emission Max (nm) | ~670[1] | ~668 | ~666 |
| Molecular Weight | ~962.6[1] | Varies by reactive group | Varies by reactive group |
| Relative Brightness | Good | Excellent[2] | Excellent |
| Photostability | Moderate | High[2] | High |
| pH Sensitivity | Low (pH 4-10) | Very Low (pH 4-10)[2] | Low (pH 3-11)[3] |
| Mass Spectrometry Compatibility | Good | Excellent | Excellent |
Note: The performance of conjugated dyes can be influenced by the degree of labeling. Studies have shown that Alexa Fluor dyes can be significantly more fluorescent and less prone to self-quenching than Cy dyes, especially at high degrees of labeling.[1]
Experimental Protocols
I. Labeling of an Alkyne-Modified Peptide with this compound
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, for labeling a peptide containing an alkyne group.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris-buffered saline (TBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
Procedure:
-
Peptide Preparation: Dissolve the alkyne-modified peptide in TBS to a final concentration of 1-5 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 250 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of TCEP in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the peptide solution with a 1.5 to 3-fold molar excess of the this compound stock solution.
-
Add TCEP to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification: Remove excess labeling reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS).
II. Mass Spectrometry Validation of Labeling
This protocol describes the analysis of the labeled peptide using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to confirm successful conjugation.
Materials:
-
Labeled and purified peptide solution
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix solution (in 50% acetonitrile/0.1% trifluoroacetic acid)
-
Unlabeled peptide control
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Mix the labeled peptide solution 1:1 (v/v) with the CHCA matrix solution.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely.
-
Prepare a separate spot with the unlabeled peptide as a control.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the positive ion linear or reflectron mode, covering a mass range appropriate for the expected molecular weights of the unlabeled and labeled peptide.
-
-
Data Analysis:
-
Compare the mass spectrum of the labeled peptide with that of the unlabeled control.
-
A successful labeling reaction will show a mass shift corresponding to the molecular weight of the this compound moiety (~962.6 Da). The absence of a peak corresponding to the unlabeled peptide indicates high labeling efficiency.
-
Visualizing the Workflow and a Relevant Pathway
To further clarify the experimental process and a potential application, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for labeling and validation.
Caption: A generic kinase signaling pathway.
References
A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for N-PEG3-N'-(azide-PEG3)-Cy5 Synthesis
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is paramount to the success of their molecular assemblies. The "click" chemistry paradigm, characterized by its high efficiency and specificity, offers two powerful methodologies: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), or copper-free click chemistry. This guide provides an in-depth, objective comparison of these two approaches for the synthesis of N-PEG3-N'-(azide-PEG3)-Cy5, a fluorescently labeled polyethylene (B3416737) glycol (PEG) derivative crucial for various applications in diagnostics and drug delivery.
This comparison will delve into the reaction kinetics, efficiency, and practical considerations for both methods, supported by experimental data. Detailed protocols for both CuAAC and SPAAC are provided to facilitate the implementation of these techniques in the laboratory.
At a Glance: CuAAC vs. SPAAC for this compound
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (strain-promoted) |
| Reaction Rate | Very fast (k ≈ 10 to 10⁴ M⁻¹s⁻¹)[1] | Fast, but generally slower than CuAAC (k ≈ 0.1 - 2.0 M⁻¹s⁻¹ for DBCO)[2] |
| Biocompatibility | Potentially cytotoxic due to copper catalyst, requiring chelating ligands for in vivo applications.[3] | Highly biocompatible, ideal for live cell and in vivo applications. |
| Reaction Components | Azide (B81097), terminal alkyne, copper(I) source, reducing agent, and a copper-chelating ligand. | Azide and a strained cyclooctyne (B158145) (e.g., DBCO). |
| Selectivity | Highly selective for azides and terminal alkynes. | Highly selective for azides, but some cyclooctynes can exhibit off-target reactivity with thiols.[4] |
| Yield | Generally high to quantitative yields for in vitro reactions.[3] | High to quantitative yields, though can be substrate-dependent. |
| Cost | Reagents (terminal alkynes) are generally less expensive. | Strained cyclooctynes (e.g., DBCO) can be significantly more expensive. |
| Purification | Requires removal of copper catalyst and ligands. | Simpler purification as no catalyst is used. |
Visualizing the Workflow
A general workflow for the synthesis of this compound via click chemistry involves the reaction of an azide-functionalized PEG linker with a Cy5 molecule bearing a complementary reactive group (an alkyne for CuAAC or a strained alkyne for SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the original and most widely used form of click chemistry. It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.
Reaction Mechanism
The catalytic cycle of CuAAC involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product, regenerating the copper(I) catalyst.
Advantages and Disadvantages
Advantages:
-
High Reaction Rates: CuAAC reactions are typically very fast, with second-order rate constants in the range of 10 to 10⁴ M⁻¹s⁻¹, allowing for rapid conjugation.[1]
-
High Yields: For in vitro synthesis, CuAAC often provides high to quantitative yields of the desired product.[3]
-
Cost-Effective: Terminal alkynes are generally less expensive to synthesize or purchase compared to the strained cyclooctynes used in SPAAC.
-
Regiospecificity: The reaction exclusively produces the 1,4-disubstituted triazole isomer.
Disadvantages:
-
Copper Cytotoxicity: The use of a copper catalyst can be toxic to living cells, which limits the application of CuAAC in live-cell imaging and in vivo studies without the use of specialized copper-chelating ligands to mitigate toxicity.[3]
-
Requirement for Additives: The reaction requires a reducing agent (e.g., sodium ascorbate) to maintain copper in its active Cu(I) state and a chelating ligand (e.g., THPTA, BTTAA) to stabilize the catalyst and prevent side reactions.
-
Potential for Side Reactions: The copper catalyst can sometimes promote the oxidation of sensitive functional groups in biomolecules.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC, or copper-free click chemistry, is a bioorthogonal reaction that circumvents the need for a cytotoxic copper catalyst. This is achieved by using a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which readily reacts with an azide.
Reaction Mechanism
The driving force for SPAAC is the high ring strain of the cyclooctyne. This strain is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole ring.
Advantages and Disadvantages
Advantages:
-
Biocompatibility: The absence of a copper catalyst makes SPAAC highly suitable for applications in living systems, including live-cell imaging and in vivo studies.
-
Simplified Reaction Setup: The reaction only requires the azide and the strained alkyne, eliminating the need for a catalyst, reducing agent, and ligand.
-
High Specificity: The reaction is highly specific for the azide and strained alkyne functional groups.
Disadvantages:
-
Slower Reaction Rates: While still fast, SPAAC reactions are generally slower than their copper-catalyzed counterparts, with second-order rate constants for DBCO derivatives typically in the range of 0.1 to 2.0 M⁻¹s⁻¹.[2]
-
Cost of Reagents: Strained cyclooctynes, such as DBCO, are often more expensive to synthesize or purchase than simple terminal alkynes.
-
Potential for Off-Target Reactions: Some strained alkynes have been reported to react with thiols, which can be a concern when working with proteins or in complex biological media.[4]
-
Formation of Regioisomers: The reaction produces a mixture of regioisomers of the triazole product, although this often does not affect the properties of the final conjugate.
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for this compound
This protocol is a general guideline and may require optimization.
Materials:
-
N-PEG3-N'-(azide-PEG3)
-
Alkyne-functionalized Cy5
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
Procedure:
-
Prepare Stock Solutions:
-
Dissolve N-PEG3-N'-(azide-PEG3) in degassed buffer to a final concentration of 10 mM.
-
Dissolve alkyne-functionalized Cy5 in DMSO or DMF to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of sodium ascorbate in degassed water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO/water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of N-PEG3-N'-(azide-PEG3) solution.
-
Add the alkyne-functionalized Cy5 solution (typically a slight excess, e.g., 1.2 equivalents).
-
Add the THPTA or TBTA solution to a final concentration of 1-5 mM.
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the reaction.
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by TLC, LC-MS, or HPLC.
-
-
Purification:
-
The crude product can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC) to remove unreacted starting materials, copper catalyst, and ligands.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for this compound
This protocol is a general guideline and may require optimization.
Materials:
-
N-PEG3-N'-(azide-PEG3)
-
DBCO-functionalized Cy5
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
Procedure:
-
Prepare Stock Solutions:
-
Dissolve N-PEG3-N'-(azide-PEG3) in the reaction buffer to a final concentration of 10 mM.
-
Dissolve DBCO-functionalized Cy5 in DMSO or DMF to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of N-PEG3-N'-(azide-PEG3) solution.
-
Add the DBCO-functionalized Cy5 solution (typically a 1.1 to 1.5-fold molar excess).
-
If necessary, add additional reaction buffer to reach the desired final volume and concentration.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 2-24 hours, protected from light. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
The crude product can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC) to remove unreacted starting materials.
-
Conclusion
Both CuAAC and SPAAC are powerful and versatile methods for the synthesis of this compound. The choice between the two is highly dependent on the specific application.
-
For in vitro applications where speed and cost are primary considerations and the potential for copper interference is minimal, CuAAC is often the preferred method due to its faster kinetics and the lower cost of terminal alkyne reagents.
-
For applications involving live cells or in vivo systems , where biocompatibility is paramount, SPAAC is the unequivocal choice . The absence of a cytotoxic copper catalyst makes it the ideal method for bioconjugation in sensitive biological environments.
By carefully considering the factors outlined in this guide, researchers can select the most appropriate click chemistry approach to successfully synthesize this compound and advance their research in drug development and diagnostics.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Azide-Cy5 Dyes: The Impact of PEG Linker Length on Performance
For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is critical for the success of imaging and diagnostic assays. Cyanine 5 (Cy5) dyes functionalized with an azide (B81097) group are extensively used for labeling alkyne-modified biomolecules via click chemistry. The incorporation of a polyethylene (B3416737) glycol (PEG) linker between the Cy5 fluorophore and the azide reactive group can significantly influence the dye's performance. This guide provides a comparative analysis of azide-Cy5 dyes with varying PEG linker lengths, offering insights into their performance based on available data.
The Role of the PEG Linker
A PEG linker is a flexible, hydrophilic spacer that can offer several advantages when incorporated into a fluorescent dye conjugate:
-
Increased Hydrophilicity: PEG linkers enhance the water solubility of the often hydrophobic Cy5 dye, which can prevent aggregation and improve its handling in aqueous buffers.
-
Reduced Non-Specific Binding: The hydrophilic nature of the PEG chain creates a hydration shell around the dye, which can minimize non-specific interactions with proteins and cell membranes, leading to a better signal-to-noise ratio in imaging experiments.
-
Improved Biocompatibility: PEGylation is a well-established method to reduce the immunogenicity of molecules.
-
Enhanced Stability: The PEG linker can provide a stable and flexible connection between the dye and the target biomolecule.
While direct, comprehensive comparative studies on the influence of different PEG linker lengths on the photophysical properties of azide-Cy5 dyes are limited in publicly available literature, we can compile and compare the specifications of commercially available azide-Cy5 dyes with various PEG linkers.
Performance Comparison of Azide-Cy5 Dyes with Different PEG Linkers
The performance of a fluorescent dye is primarily determined by its brightness, which is a function of its molar extinction coefficient and fluorescence quantum yield, as well as its photostability.
Table 1: Comparison of Spectroscopic Properties of Azide-Cy5 Dyes with Different PEG Linker Lengths
| Property | No PEG Linker (Typical) | PEG3 Linker | PEG5 Linker |
| Excitation Maximum (λex) | ~646 nm | ~646 nm | ~646 nm |
| Emission Maximum (λem) | ~662 nm | ~662 nm | ~662 nm |
| Molar Extinction Coeff. (ε) | ~250,000 cm⁻¹M⁻¹[1] | ~232,000 cm⁻¹M⁻¹[2] | ~232,000 cm⁻¹M⁻¹[3] |
| Reported Solubility | Insoluble in water[1] | Low solubility in water[2] | Soluble in DMSO, DMF, DCM[3] |
From the available data, it appears that the core spectroscopic properties such as the excitation and emission maxima remain largely unchanged with the introduction of short PEG linkers. There might be a slight decrease in the molar extinction coefficient with the addition of a PEG linker. However, a significant advantage of PEGylation is the improved solubility in aqueous media, a critical factor for many biological applications.
One study on a PEGylated Cy5 derivative suggested a lower quantum yield compared to its non-PEGylated counterpart, which would result in lower brightness.[4] However, this was not a systematic study across different PEG linker lengths. It is plausible that while the intrinsic brightness of the fluorophore might be slightly compromised, the practical benefits of improved solubility and reduced non-specific binding from longer PEG chains could lead to a better overall performance, particularly in terms of signal-to-noise ratio in cellular imaging.
Experimental Protocols
The labeling of alkyne-modified biomolecules with azide-Cy5 dyes is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol provides a general guideline for labeling alkyne-modified proteins with an azide-Cy5-PEG dye. Optimization may be required for specific proteins and applications.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS pH 7.4)
-
Azide-Cy5-PEG dye stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Reducing agent stock solution (e.g., 300 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper-chelating ligand stock solution (e.g., 100 mM THPTA in water)
-
Protein labeling buffer (e.g., PBS)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in order:
-
Alkyne-modified protein solution.
-
Protein labeling buffer to reach the final desired volume.
-
Azide-Cy5-PEG dye stock solution (a 3-10 fold molar excess over the protein is a good starting point).
-
-
Vortex Gently: Mix the solution by gentle vortexing.
-
Add Copper Catalyst Components:
-
Add the copper-chelating ligand (e.g., THPTA) to a final concentration of 1-2 mM.
-
Add the CuSO₄ solution to a final concentration of 0.5-1 mM.
-
Vortex gently.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The incubation time may need to be optimized.
-
Purification: Remove the excess dye and copper catalyst from the labeled protein using a suitable method, such as size exclusion chromatography (e.g., a desalting column) or dialysis.
References
A Head-to-Head Battle of Red Fluorophores: N-PEG3-N'-(azide-PEG3)-Cy5 vs. Other Cy5 Derivatives in Super-Resolution Microscopy
For researchers navigating the complexities of super-resolution microscopy, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. In the realm of far-red emitting dyes, Cyanine5 (Cy5) and its derivatives are mainstays for techniques like Stochastic Optical Reconstruction Microscopy (STORM) and DNA Points Accumulation for Imaging in Nanoscale Topography (DNA-PAINT). This guide provides an objective comparison of N-PEG3-N'-(azide-PEG3)-Cy5 against other widely used Cy5 alternatives, supported by quantitative data and detailed experimental protocols to inform your choice of fluorophore.
This compound is a Cy5 derivative functionalized with two azide (B81097) groups via hydrophilic polyethylene (B3416737) glycol (PEG) linkers. This design allows for efficient labeling of target biomolecules through copper-catalyzed or strain-promoted "click chemistry"[1][2]. The PEG linkers enhance water solubility and can reduce non-specific binding, potentially improving the signal-to-noise ratio in cellular imaging experiments.
Quantitative Performance Comparison
The performance of a fluorophore in super-resolution microscopy is defined by several key photophysical parameters. The following tables summarize these properties for this compound and other relevant Cy5 derivatives.
Table 1: General Photophysical Properties
| Property | This compound | Cy5 | Alexa Fluor 647 | ATTO 647N |
| Excitation Maximum (nm) | ~646 | ~649 | ~650 | ~646 |
| Emission Maximum (nm) | ~662 | ~670 | ~665 | ~664 |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~250,000 | ~250,000[3] | ~239,000 - 270,000[3] | ~150,000[3] |
| Quantum Yield | ~0.2 | ~0.2[3] | ~0.33[3] | ~0.65[3] |
| Functional Group for Labeling | Azide | NHS Ester, Azide, etc. | NHS Ester, Azide, etc. | NHS Ester, Azide, etc. |
Data compiled from vendor datasheets and a comparative review[3]. Note that the specific derivative this compound is expected to have photophysical properties very similar to the parent Cy5 dye.
Table 2: Performance in Super-Resolution Microscopy (STORM)
| Property | Cy5 | Alexa Fluor 647 | Cy5-COT |
| Photon Yield per switching event | Good | Excellent | Excellent |
| Photostability | Moderate | High[3] | High |
| Blinking Cycles | Good | High[3] | Very High[4][5] |
| Localization Precision | Good | Excellent | Excellent |
| Key Advantage | Established workhorse | High photostability and brightness[6] | Superior photon yield and reactivation[4][5] |
This table provides a qualitative comparison based on literature. Performance is highly dependent on the specific imaging buffer and conditions[3]. Cy5-COT, a conjugate of Cy5 and cyclooctatetraene, shows enhanced performance in STORM[4][5].
Table 3: Performance of Red-Absorbing Dyes in DNA-PAINT
| Dye | Normalized Photon Count | Signal-to-Background Ratio (SBR) | Off-Target Signal | Docking Site Damage |
| Atto643 | High | High | Low | Low |
| Cy3B (as a reference) | Very High | Very High | Low | Low |
| Alexa Fluor 647 | High | Medium | Medium | Medium |
| Cy5 | Medium | Medium | High | High |
| ATTO 655 | High | High | Low | Low |
| CF660R | Medium | Low | High | High |
Data is summarized from a comprehensive study by Steen et al. (2024) which evaluated 18 dyes for DNA-PAINT[7][8][9]. The study highlights Atto643 and ATTO 655 as strong performers in the red spectrum for this application.
Key Experimental Protocols
Accurate and reproducible super-resolution imaging relies on meticulous sample preparation and labeling. Below are detailed protocols for common applications.
Protocol 1: Protein Labeling via Click Chemistry for dSTORM
This protocol describes the labeling of cellular proteins that have been metabolically engineered to incorporate an azide-bearing amino acid, followed by imaging with dSTORM. This is a common application for azide-functionalized dyes like this compound.
1. Metabolic Labeling (incorporating the azide handle):
- Culture cells (e.g., HeLa or COS-7) on coverslips to appropriate confluency.
- Replace the normal culture medium with a medium containing an azide-bearing amino acid analog, such as L-azidohomoalanine (AHA), which will be incorporated into newly synthesized proteins in place of methionine. A typical concentration is 1-4 mM AHA for 4-24 hours[10].
- For labeling glycoproteins, use an azide-modified sugar like peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) at 25 µM for 48 hours[10].
2. Cell Fixation and Permeabilization:
- Wash cells once with pre-warmed phosphate-buffered saline (PBS).
- Fix cells with a solution of 4% paraformaldehyde (PFA) and 0.2% glutaraldehyde (B144438) in PBS for 10 minutes at room temperature. For membrane proteins, a longer fixation (1 hour) is recommended to minimize lateral mobility[10].
- Wash cells three times with PBS.
- Permeabilize cells with 0.2% Triton X-100 in PBS for 15 minutes.
- Wash three times with PBS.
3. Click Chemistry Labeling (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC):
- Prepare a staining solution by diluting a DBCO-functionalized Cy5 derivative (as a stand-in for an alkyne-functionalized partner to the azide dye) in a suitable buffer like HBSS. Optimal concentrations are typically in the 20-50 µM range[10].
- Incubate the fixed and permeabilized cells with the staining solution for 15-30 minutes at room temperature, protected from light.
- Wash the cells three times with PBS.
- Store the labeled sample in PBS with 0.02% sodium azide at 4°C until imaging.
4. dSTORM Imaging:
- Prepare a STORM imaging buffer. A common recipe is a glucose oxidase and catalase oxygen-scavenging system with a thiol like β-mercaptoethanol (BME) or mercaptoethylamine (MEA) in a buffer such as PBS (pH 7.4). For example: 50 mM Tris (pH 8.0), 10 mM NaCl, 10% (w/v) glucose, 500 µg/mL glucose oxidase, 40 µg/mL catalase, and 143 mM BME[11].
- Mount the coverslip onto a microscope slide with the imaging buffer.
- Use a super-resolution microscope equipped with a high-power 647 nm laser for excitation and a 405 nm laser for reactivation.
- Illuminate the sample with high laser power (e.g., 1-2 kW/cm²) to induce photoswitching of the Cy5 fluorophores into a dark state[4].
- Acquire a time series of 10,000-50,000 frames with a short exposure time (e.g., 20-50 ms)[3].
- Use localization software (e.g., ThunderSTORM, rapidSTORM) to analyze the image series, identify single-molecule blinking events, and reconstruct the final super-resolved image[3].
Protocol 2: Immunofluorescence for STORM
This protocol is a standard method for labeling specific proteins using primary and secondary antibodies for STORM imaging.
1. Cell Fixation and Permeabilization:
- Follow steps 2a-2e from Protocol 1. A methanol (B129727) fixation step (-20°C for 10 minutes) can also be used depending on the antigen[1].
2. Blocking:
- Incubate the cells in a blocking buffer (e.g., 10% Normal Goat Serum and 0.05% Triton X-100 in PBS) for at least 60-90 minutes at room temperature to prevent non-specific antibody binding[12].
3. Antibody Labeling:
- Dilute the primary antibody against the protein of interest in the blocking buffer at its optimal concentration.
- Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
- Wash the cells five times with a washing buffer (e.g., PBS with 0.05% Triton X-100).
- Dilute the secondary antibody, conjugated to a photoswitchable dye like Alexa Fluor 647 or Cy5, in the blocking buffer.
- Incubate the cells with the secondary antibody solution for 30-60 minutes at room temperature, protected from light[1][12].
- Wash the cells extensively with the washing buffer, followed by a final wash with PBS.
4. Post-fixation:
- To ensure antibodies are firmly attached, post-fix the cells with 3% PFA + 0.1% glutaraldehyde for 10 minutes[12].
- Wash three times with PBS. The sample can be stored in PBS at 4°C.
5. Imaging:
- Follow step 4 from Protocol 1 for dSTORM imaging and reconstruction.
Experimental Workflows and Diagrams
Visualizing the experimental process can aid in understanding the sequence of events and the relationships between different components.
Caption: Workflow for labeling proteins with azide reporters and Cy5 for dSTORM.
Conclusion
The choice between this compound and other Cy5 derivatives depends heavily on the specific application and experimental design.
-
For STORM imaging , while standard Cy5 and its azide derivatives are effective, Alexa Fluor 647 often provides superior photostability and brightness[3][6]. For demanding applications requiring the highest photon counts and number of blinking cycles, covalently-linked photostabilizer dyes like Cy5-COT are a compelling, albeit less commercially standard, alternative[4][5].
-
For DNA-PAINT , the performance of Cy5 itself can be suboptimal due to higher off-target binding and phototoxicity compared to other red-absorbing dyes. Dyes like Atto643 and ATTO 655 have demonstrated superior performance in this context, offering a better balance of brightness, SBR, and lower sample damage[7][8].
-
The key advantage of this compound lies in its functionalization for click chemistry. The dual azide groups and PEG linkers make it an excellent tool for researchers using bioorthogonal labeling strategies to study newly synthesized proteins or other biomolecules. The PEG linkers may also confer benefits in reducing background signal.
Ultimately, researchers should select their fluorophore based on a balance of photophysical performance for their chosen super-resolution technique and the required labeling strategy for their biological question. The data and protocols provided here serve as a guide to making an informed decision in this critical aspect of experimental design.
References
- 1. STED and STORM Superresolution Imaging of Primary Cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. The DNA-PAINT palette: a comprehensive performance analysis of fluorescent dyes - @abberior.rocks [abberior.rocks]
- 10. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microscopyu.com [microscopyu.com]
- 12. mvi-inc.com [mvi-inc.com]
A Comparative Guide to Fluorescent Labeling: Quantitative Analysis of N-PEG3-N'-(azide-PEG3)-Cy5 Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for accurate quantification and visualization. This guide provides a quantitative comparison of N-PEG3-N'-(azide-PEG3)-Cy5, a fluorescent labeling reagent that utilizes bioorthogonal click chemistry, with a traditional labeling method. This analysis is supported by detailed experimental protocols to ensure reproducibility and aid in the selection of the most suitable labeling strategy for your research needs.
Quantitative Comparison of Labeling Efficiencies
The efficiency of a labeling reaction is a critical factor in ensuring a strong and quantifiable signal. The following table summarizes the key quantitative differences between labeling a protein with this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction and a conventional amine-reactive Cy5 NHS ester.
| Feature | This compound (via Click Chemistry) | Amine-Reactive Cy5 (NHS Ester) |
| Target Moiety | Alkyne-modified biomolecule | Primary amines (e.g., lysine (B10760008) residues) |
| Reaction Specificity | High (Bioorthogonal) | Moderate (Reacts with any accessible primary amine) |
| Typical Labeling Efficiency | > 95% | 50-90% (variable) |
| Control over Stoichiometry | High (Can achieve 1:1 labeling) | Low to Moderate (Multiple labeling sites possible) |
| Reaction Conditions | Aqueous buffer, room temperature | pH 8.5-9.0, room temperature |
| Potential for Self-Quenching | Lower (due to controlled labeling) | Higher (at high degrees of labeling) |
Note: The labeling efficiency for this compound is based on the generally accepted high efficiency of click chemistry reactions, which are often near-quantitative.[1][2][3] The efficiency of NHS ester reactions can vary significantly depending on the protein and reaction conditions.
Experimental Protocols
Detailed methodologies for labeling proteins using both this compound and an alternative amine-reactive Cy5 are provided below.
Protocol 1: Labeling of an Alkyne-Modified Protein with this compound via CuAAC
This protocol is based on established methods for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[4][5][6]
Materials:
-
Alkyne-modified protein in amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (B86663) (CuSO4) solution (20 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM)
-
Sodium ascorbate (B8700270) solution (300 mM, freshly prepared)
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Prepare a 1-10 mg/mL solution of the alkyne-modified protein in an amine-free buffer such as PBS.
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Click Reaction Mixture:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with a 5-10 fold molar excess of this compound.
-
Add THPTA solution to a final concentration of 1 mM.
-
Add CuSO4 solution to a final concentration of 0.2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 3 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted dye and other reagents by passing the reaction mixture through a gel filtration column equilibrated with the desired storage buffer.
-
Quantification: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the Cy5 dye (at ~650 nm).
Protocol 2: Labeling of a Protein with Amine-Reactive Cy5 NHS Ester
This protocol is a standard method for labeling proteins via primary amines.[7][8]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Amine-reactive Cy5 NHS Ester
-
Anhydrous DMSO or DMF
-
1 M Sodium bicarbonate, pH 8.5-9.0
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Prepare a 1-10 mg/mL solution of the protein in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the protein against PBS.
-
pH Adjustment: Add 1 M sodium bicarbonate to the protein solution to achieve a final concentration of 0.1 M and a pH of 8.5-9.0.
-
Dye Preparation: Dissolve the amine-reactive Cy5 NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10-20 fold molar excess of the reactive dye to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a gel filtration column.
-
Quantification: Calculate the degree of labeling by measuring the absorbance of the protein and the Cy5 dye.
Visualizing the Labeling Workflow
The following diagrams illustrate the experimental workflows for both labeling methodologies.
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. assaygenie.com [assaygenie.com]
A Comparative Guide to N-PEG3-N'-(azide-PEG3)-Cy5 for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-PEG3-N'-(azide-PEG3)-Cy5, a fluorescent probe used in bioorthogonal chemistry, with alternative reagents. The focus is on providing objective performance metrics and supporting experimental protocols to aid in the selection of the most suitable compound for your research needs.
This compound is a versatile tool for fluorescently labeling biomolecules in complex biological systems. It features a Cy5 fluorophore, a bright and photostable dye in the far-red spectrum, which minimizes autofluorescence from biological samples. The molecule is equipped with an azide (B81097) group, enabling its participation in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the covalent attachment of the dye to biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne or a strained cyclooctyne (B158145) group. The two PEG3 linkers enhance the water solubility of the molecule and reduce steric hindrance, facilitating efficient labeling.
Performance Comparison
The following table summarizes the key characteristics of this compound and selected alternatives. The alternatives are chosen to represent variations in the fluorophore, the linker, and the reactive group for click chemistry.
| Feature | This compound | Cy5-PEG5-azide | Cy3-PEG3-azide | Cy5-DBCO |
| Fluorophore | Cyanine 5 (Cy5) | Cyanine 5 (Cy5) | Cyanine 3 (Cy3) | Cyanine 5 (Cy5) |
| Excitation Max (nm) | ~646 | ~646 | ~550 | ~646 |
| Emission Max (nm) | ~662 | ~662 | ~570 | ~662 |
| Reactive Group | Azide | Azide | Azide | Dibenzocyclooctyne (DBCO) |
| Click Chemistry Reaction | CuAAC or SPAAC | CuAAC or SPAAC | CuAAC or SPAAC | SPAAC |
| Linker | 2x PEG3 | PEG5 | PEG3 | - |
| Key Advantages | Dual PEG linkers for enhanced solubility and flexibility. | Longer PEG linker may further improve solubility. | Different spectral properties for multiplexing. | Enables copper-free click chemistry, avoiding cytotoxicity of copper catalysts. |
| Potential Cross-Reactivity | Low, characteristic of azide chemistry. Potential for non-specific binding can be influenced by the overall hydrophobicity of the molecule. | Similar to other azide probes; the longer PEG chain may reduce non-specific hydrophobic interactions. | Low, similar to other azide probes. | Low, characteristic of SPAAC. DBCO can exhibit some reactivity towards thiols, although this is generally slow. |
Experimental Protocols
To ensure the specificity of this compound and minimize off-target effects, a thorough cross-reactivity assessment is recommended. The following is a detailed protocol for such an evaluation.
Protocol: Assessment of Cross-Reactivity of Azide-Functionalized Fluorescent Probes
1. Objective: To evaluate the specificity of this compound by testing its reactivity against a panel of biologically relevant nucleophiles and its labeling efficiency in the presence and absence of its target alkyne.
2. Materials:
-
This compound
-
An alkyne-functionalized control protein (e.g., alkyne-modified BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Potential cross-reactants (10 mM stock solutions): L-cysteine, glutathione, L-lysine, L-histidine, fetal bovine serum (FBS)
-
For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), sodium ascorbate (B8700270), and a copper ligand (e.g., THPTA).
-
For SPAAC: A DBCO-functionalized control protein.
-
Fluorescence plate reader or fluorometer.
-
SDS-PAGE and in-gel fluorescence scanning equipment.
3. In Vitro Reactivity Assay (Fluorometric):
-
Prepare a 10 µM working solution of this compound in PBS.
-
In a 96-well black plate, add the Cy5-azide solution to wells containing either PBS alone (negative control), the alkyne-functionalized protein (positive control), or one of the potential cross-reactants at a final concentration of 1 mM.
-
For the positive control (CuAAC), add CuSO₄ and sodium ascorbate to final concentrations of 100 µM and 1 mM, respectively.
-
Incubate the plate at 37°C for 2 hours, protected from light.
-
Measure the fluorescence intensity at an excitation of ~640 nm and an emission of ~660 nm. An increase in fluorescence in the presence of a non-alkyne compound would indicate cross-reactivity.
4. In-Gel Fluorescence Analysis of Protein Labeling:
-
Incubate the alkyne-functionalized protein (1 mg/mL) with this compound (100 µM) under CuAAC conditions for 1 hour at 37°C.
-
As a negative control, incubate a non-alkyne functionalized protein of the same type under the same conditions.
-
To test for inhibition by potential cross-reactants, set up parallel reactions containing a 10-fold molar excess of cysteine or glutathione.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner. Specific labeling should only be observed in the lane with the alkyne-functionalized protein.
5. Cellular Specificity Assay:
-
Culture a cell line known to incorporate an alkyne-modified metabolic precursor (e.g., L-azidohomoalanine for protein synthesis).
-
Incubate the cells with the alkyne-modified precursor for a desired period.
-
Wash the cells and then label them with this compound using either CuAAC or SPAAC protocols.
-
As a negative control, perform the labeling on cells that were not treated with the alkyne precursor.
-
Analyze the cells by fluorescence microscopy or flow cytometry. Specific labeling should only be observed in the cells that have incorporated the alkyne.
Visualizations
To further clarify the experimental workflow and the underlying chemical principles, the following diagrams are provided.
A Head-to-Head Comparison: N-PEG3-N'-(azide-PEG3)-Cy5 vs. Alternative Labeling Technologies
In the dynamic landscape of biomedical research and drug development, the precise and efficient labeling of biomolecules is paramount for elucidating complex biological processes and developing targeted therapeutics. This guide provides a comprehensive, data-driven comparison of N-PEG3-N'-(azide-PEG3)-Cy5, a modern fluorescent labeling reagent, against other established labeling technologies. We will delve into the core principles of each method, present comparative performance data, and provide detailed experimental protocols to assist researchers in selecting the optimal labeling strategy for their specific needs.
Introduction to this compound
This compound is a bifunctional labeling reagent that combines the desirable spectral properties of the cyanine (B1664457) dye Cy5 with the versatility of click chemistry and the benefits of polyethylene (B3416737) glycol (PEG) linkers.
-
Cy5: A fluorescent dye that emits in the far-red region of the spectrum (typically around 670 nm), minimizing autofluorescence from biological samples.[1][2]
-
Azide Group: This functional group enables covalent labeling of biomolecules containing a terminal alkyne via a highly efficient and specific bioorthogonal reaction known as click chemistry.[3][4][5]
-
PEG3 Linker: The two polyethylene glycol (PEG) units enhance the hydrophilicity of the molecule, which can improve solubility, reduce non-specific binding, and minimize aggregation of the labeled biomolecule.[6][7][8]
This combination of features makes this compound a powerful tool for various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.
Comparison with Alternative Labeling Technologies
The performance of this compound is best understood in the context of alternative labeling methods. The most common alternatives include traditional amine-reactive labeling using N-hydroxysuccinimide (NHS) esters and labeling with other high-performance fluorophores like the Alexa Fluor series.
Key Performance Metrics: A Tabular Comparison
The following tables summarize the key performance characteristics of this compound (utilized via click chemistry) compared to traditional Cy5-NHS ester labeling and the popular alternative, Alexa Fluor 647.
| Feature | This compound (Click Chemistry) | Cy5-NHS Ester | Alexa Fluor 647-NHS Ester |
| Labeling Chemistry | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC)[3][4] | Amine-reactive succinimidyl ester chemistry[9][10] | Amine-reactive succinimidyl ester chemistry |
| Target Residues | Site-specifically introduced alkynes | Primary amines (Lysine residues and N-terminus)[10] | Primary amines (Lysine residues and N-terminus) |
| Specificity | High (Bioorthogonal)[4][5] | Moderate (Can label multiple sites)[10] | Moderate (Can label multiple sites) |
| Reaction Conditions | Mild, aqueous conditions[5] | Mildly alkaline pH (8.3-8.5)[9] | Mildly alkaline pH (8.3-8.5) |
| Biocompatibility | Generally high, especially with PEG linkers that increase water solubility and reduce adverse effects[7] | Good | Good |
| Performance Metric | This compound | Cy5-NHS Ester | Alexa Fluor 647-NHS Ester |
| Photostability | Moderate (inherent to Cy5)[2][11] | Moderate (can be prone to photobleaching)[2][11] | High (significantly more photostable than Cy5)[2][11][12] |
| Brightness | High (dependent on quantum yield of Cy5) | High, but can be affected by self-quenching at high labeling densities[11][13] | Very High (generally brighter than Cy5 conjugates)[11][13] |
| Signal-to-Noise Ratio | Potentially higher due to reduced non-specific binding from PEG linkers[6][14] | Variable | High |
| Solubility | Excellent due to PEG linkers[6][7] | Moderate | Good |
Experimental Workflows and Methodologies
The choice of labeling technology dictates the experimental workflow. Below are diagrams and detailed protocols for key labeling strategies.
Click Chemistry Labeling Workflow
This workflow is applicable for labeling a target protein with this compound. It assumes the protein of interest has been metabolically or enzymatically functionalized with an alkyne group.
-
Protein Preparation:
-
Express or chemically modify the protein of interest to incorporate a terminal alkyne group. This can be achieved through non-canonical amino acid incorporation or enzymatic ligation.
-
Purify the alkyne-modified protein using appropriate chromatography techniques to remove any unincorporated reagents.
-
-
Labeling Reaction:
-
Dissolve the alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
For Cu(I)-catalyzed click chemistry (CuAAC), prepare solutions of a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Add the this compound, copper(I) sulfate, reducing agent, and ligand to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess dye and reaction components by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~650 nm (for Cy5 concentration).
-
Amine-Reactive Labeling Workflow
This workflow is standard for labeling proteins with NHS esters, such as Cy5-NHS or Alexa Fluor 647-NHS.
-
Protein Preparation:
-
The protein must be in a buffer free of primary amines (e.g., Tris, glycine). A suitable buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5.[1][15] If necessary, perform a buffer exchange using a desalting column or dialysis.[1]
-
Adjust the protein concentration to 2.5-10 mg/mL for optimal labeling.[1][15]
-
-
Labeling Reaction:
-
Prepare a stock solution of the NHS ester dye (e.g., Cy5-NHS) in anhydrous DMSO immediately before use.
-
Add the dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling.
-
Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.[1][15]
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a desalting column or dialysis.[1]
-
-
Characterization:
-
Calculate the degree of labeling by measuring the absorbance at 280 nm and the dye's maximum absorbance wavelength.[16]
-
Signaling Pathways and Logical Relationships
The choice of labeling technology is often dictated by the biological question being addressed. For instance, click chemistry is ideal for pulse-chase experiments to track newly synthesized proteins, a task that is challenging with less specific labeling methods.
Concluding Remarks
This compound, in conjunction with click chemistry, offers a highly specific and versatile method for fluorescently labeling biomolecules. The inclusion of PEG linkers provides significant advantages in terms of solubility and biocompatibility. While the inherent photostability of the Cy5 core is less robust than that of dyes like Alexa Fluor 647, the precision afforded by click chemistry makes it an invaluable tool for applications requiring site-specific labeling and the study of dynamic biological processes. For applications where labeling of total protein is desired and site-specificity is not critical, traditional NHS ester chemistry with highly photostable dyes like Alexa Fluor 647 remains an excellent choice. The selection of a labeling technology should, therefore, be guided by the specific experimental requirements, including the need for specificity, the desired photophysical properties, and the nature of the biological system under investigation.
References
- 1. assaygenie.com [assaygenie.com]
- 2. cancer.iu.edu [cancer.iu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
- 7. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. biotium.com [biotium.com]
Validating the Specificity of N-PEG3-N'-(azide-PEG3)-Cy5 in Complex Biological Samples: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specificity of the fluorescent probe N-PEG3-N'-(azide-PEG3)-Cy5 in complex biological samples. It offers a comparative analysis with alternative probes and includes detailed experimental protocols and data presentation to support the objective evaluation of its performance.
This compound is a bifunctional molecule featuring a Cy5 near-infrared fluorescent dye and an azide (B81097) group, connected by a polyethylene (B3416737) glycol (PEG) linker.[1][][3] The azide group allows for its attachment to biomolecules containing a compatible reactive group, such as an alkyne, through a bioorthogonal click chemistry reaction.[4][5][6] This covalent labeling strategy is widely used for visualizing and tracking biomolecules in complex environments.[7] However, ensuring the specificity of this labeling is crucial for accurate biological interpretations.
Comparative Analysis of Fluorescent Probes for Bioorthogonal Labeling
The selection of a fluorescent probe for bioorthogonal labeling depends on several factors, including the nature of the target, the complexity of the sample, and the desired imaging modality. Here, we compare this compound with a common alternative, an Alkyne-functionalized Cy5 probe, for labeling azide-modified target proteins.
| Feature | This compound (for alkyne-modified targets) | Alkyne-Cy5 (for azide-modified targets) | Rationale for Comparison |
| Labeling Strategy | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Both probes utilize the highly specific and efficient click chemistry reaction for covalent labeling.[6][7] |
| Hypothetical Signal-to-Noise Ratio | 15.2 ± 1.8 | 12.5 ± 2.1 | The dual PEG linker in this compound may enhance solubility and reduce non-specific binding, potentially leading to a higher signal-to-noise ratio.[1][] |
| Hypothetical Binding Affinity (Kd) | Not applicable (covalent) | Not applicable (covalent) | The covalent nature of the bond results in irreversible binding. |
| Cellular Permeability | Moderate | Moderate | The PEG linkers can influence the probe's ability to cross cell membranes. |
| Photostability | High (characteristic of Cy5) | High (characteristic of Cy5) | Cy5 is a well-established and photostable fluorophore suitable for various imaging applications. |
Experimental Validation of Probe Specificity
To ascertain the specific labeling of the target molecule by this compound, a series of validation experiments are essential. The following workflow outlines the key steps involved.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments outlined in the workflow.
Cell Culture and Metabolic Labeling with an Alkyne-Modified Amino Acid
-
Cell Seeding: Plate human cervical cancer (HeLa) cells in a 6-well plate at a density of 2 x 10^5 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Amino Acid Starvation: After 24 hours, replace the medium with methionine-free DMEM and incubate for 1 hour to deplete endogenous methionine.
-
Metabolic Labeling: Replace the medium with methionine-free DMEM containing 50 µM of L-azidohomoalanine (AHA), an azide-containing methionine analog, for the experimental group. For the control group, add medium with a corresponding concentration of regular methionine. Incubate for 4 hours.
-
Cell Harvest: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) and then lyse the cells.
Protein Extraction
-
Lysis Buffer: Add 200 µL of radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation: Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant containing the protein extract. Determine the protein concentration using a Bradford assay.
Click Chemistry Reaction (CuAAC)
-
Reaction Mix Preparation: In a microcentrifuge tube, combine 50 µg of protein extract, 10 µM this compound, 1 mM CuSO4, 2.5 mM Tris(2-carboxyethyl)phosphine (TCEP), and 100 µM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). Adjust the final volume to 100 µL with PBS.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Protein Precipitation: Precipitate the labeled protein by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C for 30 minutes.
-
Pelleting and Washing: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the pellet with 500 µL of ice-cold methanol.
-
Resuspension: Air-dry the pellet and resuspend it in 50 µL of Laemmli sample buffer.
SDS-PAGE and In-Gel Fluorescence Imaging
-
Gel Electrophoresis: Load 20 µg of the labeled protein sample onto a 10% SDS-polyacrylamide gel. Run the gel at 120V for 90 minutes.
-
Fluorescence Imaging: After electrophoresis, image the gel using a fluorescence scanner with an excitation wavelength of 650 nm and an emission wavelength of 670 nm.
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize the total protein loading.
Western Blotting
-
Protein Transfer: Transfer the proteins from the SDS-PAGE gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Competitive Binding Assay
-
Pre-incubation with Competitor: Prior to the click chemistry reaction, incubate the protein extract from the AHA-labeled cells with a 100-fold molar excess of a non-fluorescent azide-containing molecule for 30 minutes.
-
Labeling and Analysis: Proceed with the click chemistry reaction, SDS-PAGE, and in-gel fluorescence imaging as described above.
-
Quantification: Quantify the fluorescence intensity of the target protein band and compare it to the intensity of the band from the non-competitor control. A significant reduction in fluorescence intensity in the presence of the competitor indicates specific binding.
Hypothetical Data Presentation
The following tables summarize the expected quantitative data from the validation experiments.
Table 1: Signal-to-Noise Ratio of Labeled Target Protein
| Sample | Mean Fluorescence Intensity of Target Band | Mean Fluorescence Intensity of Background | Signal-to-Noise Ratio |
| AHA-labeled + Probe | 8500 ± 550 | 560 ± 45 | 15.2 |
| Control + Probe | 650 ± 70 | 550 ± 50 | 1.2 |
Table 2: Competitive Binding Assay Results
| Condition | Mean Fluorescence Intensity of Target Band | % Reduction in Signal |
| No Competitor | 8500 ± 550 | 0% |
| + 100x Competitor | 1200 ± 150 | 85.9% |
Bioorthogonal Labeling in a Signaling Pathway Context
The this compound probe can be used to label and visualize a specific protein within a cellular signaling pathway. The following diagram illustrates this concept.
This guide provides a robust framework for validating the specificity of this compound. By following these protocols and comparative analyses, researchers can confidently employ this probe for accurate and reliable visualization of biomolecules in complex biological systems.
References
- 1. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
- 3. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
comparative photostability of N-PEG3-N'-(azide-PEG3)-Cy5 and other far-red dyes
In the landscape of fluorescence microscopy and molecular imaging, the photostability of fluorescent probes is a critical determinant of experimental success, particularly in applications requiring prolonged or intense illumination such as time-lapse imaging and single-molecule studies. This guide provides a comparative overview of the photostability of N-PEG3-N'-(azide-PEG3)-Cy5 and other commonly employed far-red dyes, offering researchers, scientists, and drug development professionals a data-driven resource for informed dye selection.
The far-red region of the spectrum is often favored for biological imaging due to reduced autofluorescence from cellular components, deeper tissue penetration, and lower phototoxicity. Cyanine dyes, such as Cy5, have been mainstays in this spectral range. However, the development of alternative fluorophores, like the Alexa Fluor and DyLight series, has introduced probes with enhanced photophysical properties, most notably, improved photostability.
Quantitative Comparison of Photophysical Properties
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| This compound | ~649 | ~667 | ~250,000 | ~0.2 | See Cy5 |
| Cy5 | ~649 | ~666 | ~250,000 | ~0.2 | Less Photostable |
| Alexa Fluor 647 | 650 | 665 | 239,000 | 0.33 | More Photostable[1][2] |
| DyLight 650 | 652 | 672 | 250,000 | Not readily available | - |
| Atto 647N | 644 | 669 | 150,000 | 0.65 | - |
Note: The quantum yield of Cy5 can be influenced by its local environment and conjugation state.
Studies have demonstrated that Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5.[2] For instance, under identical illumination conditions, Alexa Fluor 647 conjugates have been shown to retain approximately 80% of their initial fluorescence, whereas Cy5 conjugates retained only about 55%.[3] This enhanced photostability allows for longer exposure times and more robust signal acquisition in demanding imaging applications.
Experimental Protocols
To ensure objective and reproducible comparisons of fluorophore photostability, standardized experimental protocols are essential. Below are generalized methodologies for key experiments.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient (ε) is determined using the Beer-Lambert law.
-
Preparation of Dye Solution: Prepare a stock solution of the dye in a suitable solvent (e.g., DMSO) and then dilute it in the desired experimental buffer (e.g., PBS) to several concentrations.
-
Spectrophotometer Measurement: Measure the absorbance of each dilution at the dye's absorption maximum (λmax) using a spectrophotometer.
-
Calculation: Plot absorbance versus concentration. The molar extinction coefficient is calculated from the slope of the linear fit of this data, according to the equation A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette in cm.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is typically measured using a comparative method.
-
Selection of a Standard: Choose a reference dye with a known quantum yield that absorbs and emits in a similar spectral range to the test dye. For far-red dyes, Cresyl Violet is a common standard.
-
Preparation of Solutions: Prepare a series of dilutions for both the test dye and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a fluorometer, exciting at the same wavelength for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Photobleaching Assay in a Cellular Context
This protocol outlines a typical experiment to assess the photostability of a fluorescent dye in a cellular environment using a confocal microscope.
-
Cell Culture and Labeling: Culture the cells of interest on a glass-bottom imaging dish. Label the cellular target with the fluorescently tagged molecule of interest (e.g., an antibody conjugated to this compound or another far-red dye).
-
Microscope Setup:
-
Mount the imaging dish on the stage of a confocal microscope equipped with a laser line appropriate for exciting the far-red dye (e.g., a 633 nm or 640 nm laser).
-
Select an objective with appropriate magnification and numerical aperture.
-
Set the detector to collect the emission spectrum of the dye.
-
-
Image Acquisition Protocol:
-
Locate a region of interest containing well-labeled cells.
-
Acquire an initial image (time point 0) using a low laser power to minimize photobleaching during this initial scan.
-
Continuously illuminate a defined region of interest (ROI) within the field of view with a high laser power for a set duration.
-
Acquire images of the entire field of view at regular time intervals (e.g., every 10 seconds) using the initial low laser power settings.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the bleached ROI and a non-bleached control region at each time point.
-
Normalize the fluorescence intensity of the bleached region to its initial intensity (at time 0).
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve. The rate of fluorescence decay is indicative of the dye's photostability.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for conducting a cellular photobleaching experiment.
Caption: Workflow for a cellular photobleaching experiment.
Conclusion
While this compound is a valuable tool for fluorescent labeling due to its spectral properties and conjugation-ready azide (B81097) group, its photostability is inherently limited by the Cy5 core structure. For applications demanding high photostability, such as super-resolution microscopy or long-term live-cell imaging, alternative far-red dyes like Alexa Fluor 647 offer a significant performance advantage. Researchers should carefully consider the illumination conditions and imaging duration of their experiments when selecting a far-red fluorophore to ensure the acquisition of high-quality, reproducible data.
References
A Comparative Guide to Azide-Functionalized Cy5 Fluorescent Probes for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of fluorescent probes for labeling and detecting biomolecules is a critical decision that impacts experimental outcomes. This guide provides a detailed cost-benefit analysis of N-PEG3-N'-(azide-PEG3)-Cy5 and its close analog, N,N'-bis-(azide-PEG3)-Cy5, in comparison to other commonly used fluorescent probes for click chemistry applications.
This comparison focuses on key performance indicators, including photophysical properties, cost, and functional advantages, to facilitate an informed choice for your specific research needs. We will delve into a quantitative comparison with prominent alternatives such as monofunctional Cy5-PEG3-azide, DBCO-Cy5, and Alexa Fluor 647 azide (B81097).
Executive Summary
The bifunctional probe, N,N'-bis-(azide-PEG3)-Cy5, offers unique advantages in creating well-defined bioconjugates and multivalent molecular assemblies due to its two azide functionalities. This can be particularly beneficial for applications requiring crosslinking or the generation of complex molecular architectures. However, this comes at a higher cost compared to monofunctional probes. For applications where a single point of attachment is sufficient, monofunctional probes like Cy5-PEG3-azide and Alexa Fluor 647 azide offer a more cost-effective solution with excellent performance. Alexa Fluor 647 azide, in particular, stands out for its superior photostability, a crucial factor for demanding imaging applications. DBCO-Cy5 provides a copper-free click chemistry option, which is essential for live-cell imaging and applications where copper cytotoxicity is a concern.
Quantitative Performance Comparison
The selection of a fluorescent probe is often a trade-off between performance and cost. The following table summarizes the key photophysical properties and approximate costs of N,N'-bis-(azide-PEG3)-Cy5 and its alternatives.
| Feature | N,N'-bis-(azide-PEG3)-Cy5 | Cy5-PEG3-azide | DBCO-Cy5 | Alexa Fluor 647 azide |
| Excitation Max (nm) | ~649 | 646[1] | ~649[2] | ~650 |
| Emission Max (nm) | ~667 | 662[1] | ~671[2] | ~665 |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~250,000 (estimated) | 232,000[1] | 250,000[2] | 270,000 |
| Quantum Yield (Φ) | Not explicitly found | ~0.2[3] | Not explicitly found | ~0.33[4] |
| Photostability | Not explicitly found | Moderate | Moderate | High[5][6] |
| Reactive Group(s) | 2x Azide | 1x Azide | DBCO (for copper-free click) | 1x Azide |
| Approximate Cost (per mg) | ~$879 (for 100mg)[5] | ~$115 (for 2mg)[1] | ~$100 - $260 | ~$179 |
Note: Data for N,N'-bis-(azide-PEG3)-Cy5 is based on its close structural similarity to other Cy5 derivatives. Cost is based on available online pricing and may vary between suppliers and purchase volumes.
Key Benefits and Considerations
This compound & N,N'-bis-(azide-PEG3)-Cy5 (Bifunctional Probes):
-
Benefits: The presence of two azide groups allows for the crosslinking of two alkyne-modified molecules or the creation of multivalent constructs on a single scaffold. This is advantageous for applications such as inducing protein dimerization, generating antibody-drug conjugates with a higher drug-to-antibody ratio, or constructing complex FRET-based sensors. The PEG (polyethylene glycol) linkers enhance water solubility and reduce steric hindrance.
-
Considerations: The bifunctionality comes at a significantly higher cost. The synthesis and purification of well-defined bifunctional conjugates can be more complex than with monofunctional probes.
Cy5-PEG3-azide (Monofunctional Probe):
-
Benefits: A cost-effective option for routine labeling of alkyne-modified biomolecules. The PEG linker improves solubility and reduces non-specific binding.
-
Considerations: As a standard Cy5 dye, it is susceptible to photobleaching, which may limit its use in long-term imaging experiments.[5][6]
DBCO-Cy5 (Copper-Free Click Chemistry Probe):
-
Benefits: Enables "click" conjugation without the need for a copper catalyst, which is toxic to living cells.[2] This makes it the probe of choice for live-cell imaging and in vivo applications. The reaction kinetics of strain-promoted azide-alkyne cycloaddition (SPAAC) are often very fast.
-
Considerations: DBCO-functionalized dyes are generally more expensive than their azide counterparts.
Alexa Fluor 647 azide (High-Performance Alternative):
-
Benefits: Offers superior photostability compared to Cy5 dyes, making it ideal for super-resolution microscopy and experiments requiring prolonged or intense light exposure.[5][6] It also has a high quantum yield, resulting in brighter signals.
-
Considerations: Generally more expensive than standard Cy5 azide probes.
Experimental Protocols and Workflows
The following sections provide detailed methodologies for common applications of these fluorescent probes.
Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for labeling alkyne-modified proteins with azide-functionalized dyes like N,N'-bis-(azide-PEG3)-Cy5 or Cy5-PEG3-azide.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS pH 7.4)
-
Azide-functionalized Cy5 probe (e.g., N,N'-bis-(azide-PEG3)-Cy5)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Desalting column for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-functionalized Cy5 probe in DMSO to a stock concentration of 10 mM.
-
Prepare a 50 mM solution of CuSO₄ in water.
-
Prepare a 250 mM solution of Sodium Ascorbate in water (freshly made).
-
Prepare a 50 mM solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 mg/mL) with the azide-functionalized Cy5 probe (2-5 molar excess).
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.5 mM.
-
-
Initiate the Reaction:
-
Add Sodium Ascorbate to a final concentration of 5 mM to initiate the click reaction.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unreacted dye and reagents by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the Cy5 dye at ~650 nm.
-
Workflow for Protein Labeling (CuAAC):
Live-Cell Imaging with Copper-Free Click Chemistry
This protocol describes the labeling of azide-modified biomolecules on the surface of live cells using a DBCO-functionalized probe like DBCO-Cy5.
Materials:
-
Live cells with azide-modified surface proteins or glycans
-
DBCO-Cy5
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging dish or plate.
-
If metabolically labeling, incubate cells with an azide-containing metabolic precursor (e.g., Ac4ManNAz for sialic acid labeling) for 24-48 hours prior to the experiment.
-
-
Labeling:
-
Prepare a stock solution of DBCO-Cy5 in DMSO (e.g., 1 mM).
-
Dilute the DBCO-Cy5 stock solution in pre-warmed cell culture medium to a final concentration of 5-20 µM.
-
Remove the old medium from the cells and add the DBCO-Cy5 containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the labeling medium and wash the cells 2-3 times with pre-warmed PBS or cell culture medium to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation ~630-650 nm, emission ~660-700 nm).
-
Workflow for Live-Cell Imaging (SPAAC):
Conclusion
The choice between this compound, its bifunctional analog, and other fluorescent probes is highly dependent on the specific application and budget. For creating complex, crosslinked, or multivalent bioconjugates, the bifunctional Cy5 probe offers unique capabilities despite its higher cost. For routine labeling, monofunctional Cy5 azides provide a good balance of performance and cost. For applications demanding high photostability and brightness, Alexa Fluor 647 azide is a superior, albeit more expensive, alternative. Finally, for live-cell and in vivo imaging where copper toxicity is a concern, DBCO-Cy5 is the recommended choice. By carefully considering these factors, researchers can select the optimal fluorescent probe to achieve their experimental goals.
References
- 1. Cy5-PEG3-azide | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-PEG3-N'-(azide-PEG3)-Cy5: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: The following procedures are intended as a general guide for the proper disposal of N-PEG3-N'-(azide-PEG3)-Cy5 in a laboratory setting. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for your specific product and to adhere to all local, state, and federal regulations concerning hazardous waste disposal. This information should not be considered a substitute for the guidance provided in the SDS.
The disposal of this compound requires careful consideration due to the presence of an organic azide (B81097) group, which is a potentially energetic and toxic functional group. The recommended procedure involves a quenching step to convert the azide into a more stable amine, followed by disposal as chemical waste.
Key Hazards and Handling Precautions:
-
Organic Azides: These compounds can be toxic and are sensitive to heat, shock, and friction, which can lead to violent decomposition.[1] It is crucial to avoid contact with heavy metals, as this can form highly explosive metal azides.[2][3] Additionally, mixing azides with acids can produce highly toxic and explosive hydrazoic acid.[1][2] Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should also be avoided as they can form extremely explosive di- and triazidomethanes.[1][2]
-
Cyanine (B1664457) Dyes (Cy5): While less hazardous than azides, cyanine dyes should be handled as chemical waste and not disposed of down the drain.[4]
-
Personal Protective Equipment (PPE): When handling this compound and during the disposal process, appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, must be worn.[5] All manipulations should be performed in a certified chemical fume hood.[6]
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the quenching of organic azides, which is the primary chemical treatment step in the disposal of this compound.
| Parameter | Value | Rationale |
| Maximum Azide Concentration for Quenching | < 5% (w/v) in aqueous solution | To control the reaction rate and prevent excessive gas evolution or heat generation.[2][7][8] |
| Sodium Nitrite (B80452) to Azide Ratio | 1.5 g of sodium nitrite per gram of azide | Ensures a sufficient excess of the quenching agent for complete reaction.[2][7] |
| Sulfuric Acid Concentration | 20% aqueous solution | To facilitate the formation of nitrous acid for the quenching reaction.[2][7] |
Detailed Experimental Protocol for Disposal
This protocol outlines the chemical quenching of the azide group in this compound, followed by the collection of the treated waste.
Materials:
-
Waste solution containing this compound
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), 20% aqueous solution
-
Starch-iodide paper
-
A three-necked flask equipped with a stirrer, an addition funnel, and a gas outlet vented to the fume hood's exhaust[7]
-
Appropriate hazardous waste container, clearly labeled
Procedure:
-
Preparation and Dilution:
-
In a chemical fume hood, carefully transfer the waste solution containing this compound to the three-necked flask.
-
Ensure the concentration of the azide compound in the solution is no more than 5% (w/v). If the concentration is higher or unknown, dilute the solution with water to meet this requirement.[2][8]
-
-
Addition of Sodium Nitrite:
-
Acidification:
-
Slowly add a 20% aqueous solution of sulfuric acid to the mixture dropwise using the addition funnel.[7]
-
Continue adding the acid until the evolution of gas ceases and the solution is acidic, which can be confirmed with litmus (B1172312) paper.[2]
-
-
Verification of Complete Quenching:
-
Waste Collection and Disposal:
-
Neutralize the final solution with a suitable base (e.g., sodium hydroxide (B78521) solution) to a pH between 6 and 9 before final disposal.[5]
-
Transfer the treated, neutralized solution to a clearly labeled hazardous waste container. The label should detail the contents, including the original compound and the quenching reagents used.
-
Azide-containing waste streams should be collected separately.[1]
-
Dispose of the waste through your institution's environmental health and safety (EH&S) office or a licensed hazardous waste disposal contractor.[1][9] Do not pour down the drain. [5][9]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. uvic.ca [uvic.ca]
Personal protective equipment for handling N-PEG3-N'-(azide-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, logistical, and operational information for the handling and disposal of N-PEG3-N'-(azide-PEG3)-Cy5. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity. This compound combines a cyanine (B1664457) dye (Cy5) with a PEGylated azide (B81097), necessitating careful management of the risks associated with both chemical moieties.
Hazard Identification and Safety Data
Quantitative Hazard Data Summary
| Hazard Category | Data Point | Value | Source |
| Acute Oral Toxicity (LD50) | This compound | No data available | N/A |
| Cy5 Dye | No data available | [1] | |
| Skin Corrosion/Irritation | Related Azide Compounds | Causes skin irritation | N/A |
| Serious Eye Damage/Irritation | Related Azide Compounds | Causes serious eye irritation | N/A |
| Respiratory Irritation | Related Azide Compounds | May cause respiratory irritation | N/A |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound in any form (solid or in solution).
Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the chemical and potential projectiles in the unlikely event of rapid decomposition of the azide. |
| Hand Protection | Double gloving: an inner nitrile glove covered by a chemical-resistant outer glove (e.g., thicker nitrile or neoprene). | Provides robust protection against skin contact. Azides can be absorbed through the skin. |
| Body Protection | A long-sleeved, flame-resistant laboratory coat. | Protects skin from accidental spills. |
| Respiratory Protection | Not generally required when handled in a certified chemical fume hood. | A fume hood provides adequate ventilation. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure and contain any potential spills.
Experimental Workflow
Detailed Experimental Protocol for Handling:
-
Preparation : Before handling the compound, ensure that a certified chemical fume hood is operational. Assemble all necessary equipment, including non-metallic spatulas, appropriate glassware, and required solvents. Put on all required PPE as detailed in the table above.
-
Weighing : When weighing the solid compound, use a non-metallic (e.g., ceramic or plastic) spatula to avoid any potential reaction with the azide group. Weigh out the smallest feasible quantity required for your experiment to minimize potential risks.
-
Dissolution : If preparing a solution, add the solvent to the solid material slowly and stir gently to dissolve. Avoid heating the compound unless the experimental protocol explicitly requires it and appropriate safety measures are in place.
-
Reaction : Conduct all reactions within the chemical fume hood. If the reaction is exothermic, ensure adequate cooling is available.
-
Storage : Store this compound in a cool, dry, and dark place, away from heat sources and incompatible materials such as strong oxidizing agents and acids.
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure safety. Do not dispose of this compound or its waste down the drain.
Waste Segregation and Disposal Workflow
Detailed Disposal Protocols:
A. Deactivation of Azide-Containing Waste (Aqueous)
This procedure should be performed in a chemical fume hood by trained personnel.
-
Preparation : In a three-necked flask equipped with a stirrer and a dropping funnel, place the aqueous azide waste.
-
Addition of Sodium Nitrite (B80452) : While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of azide estimated to be in the waste.
-
Acidification : Slowly add a 20% aqueous solution of sulfuric acid or hydrochloric acid from the dropping funnel until the solution is acidic (test with pH paper). Caution : The order of addition is critical. Adding acid before the nitrite can generate highly toxic and explosive hydrazoic acid.
-
Reaction : Allow the mixture to stir for at least one hour to ensure complete deactivation of the azide. The reaction produces nitrogen gas.
-
Neutralization and Disposal : After the reaction is complete, neutralize the solution with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 8. The neutralized solution should be collected in a designated hazardous waste container.
B. Neutralization of Cyanine Dye-Containing Waste (Aqueous)
-
pH Check : Check the pH of the aqueous dye waste using a pH meter or pH paper.
-
Neutralization : If the waste is acidic, add a dilute base (e.g., 1M sodium hydroxide) dropwise while stirring until the pH is between 6 and 8. If the waste is basic, add a dilute acid (e.g., 1M hydrochloric acid) dropwise.
-
Disposal : Collect the neutralized dye waste in a designated hazardous waste container.
C. Solid Waste Disposal
All solid waste contaminated with this compound (e.g., gloves, pipette tips, weighing paper) must be collected in a clearly labeled hazardous waste container for solids.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
